molecular formula C14H20O3 B3140976 Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate CAS No. 478063-92-2

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate

Cat. No.: B3140976
CAS No.: 478063-92-2
M. Wt: 236.31 g/mol
InChI Key: XEGIQQDIBMDGNO-UHFFFAOYSA-N
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Description

Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate is a synthetic hindered phenolic antioxidant of significant interest in materials science and industrial chemistry research. It belongs to the broader class of tert-butyl phenolic antioxidants (TBP-AOs), which are widely utilized to inhibit oxidative degradation in various materials . The compound's mechanism of action involves donating a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals, thereby slowing the autoxidation chain reaction and preserving material integrity . This antioxidant is primarily investigated for its application in stabilizing polymers and plastics, including polyolefins like polyethylene and polypropylene, to protect them from thermal-oxidative degradation during processing and extend their service life . Researchers also value it for its potential use in lubricant and fuel formulations, where it helps prevent oxidative thickening and sludge formation . Furthermore, its utility extends to other areas such as coatings, adhesives, and rubber, where it aids in preventing discoloration, embrittlement, and loss of mechanical properties . The tert-butyl groups attached to the phenol ring provide steric hindrance, which enhances the molecule's stability and effectiveness as a long-lasting antioxidant . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for their specific application. Some related phenolic compounds have been classified as hazardous, with potential toxicity to aquatic life, and should be disposed of appropriately .

Properties

IUPAC Name

methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-7-5-10(9-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGIQQDIBMDGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CCC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401206748
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
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Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478063-92-2
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478063-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(1,1-dimethylethyl)-3-hydroxybenzenepropanoate
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URL https://comptox.epa.gov/dashboard/DTXSID401206748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), frequently referred to in industrial contexts as Metilox or hindered phenol methyl ester, is a critical intermediate in the synthesis of high-molecular-weight macromolecular antioxidants (such as Irganox 1010, 1076, and 1035)[1][2]. These antioxidants are essential for the stabilization of polyolefins, petrochemicals, and pharmaceutical compounds against thermo-oxidative degradation.

This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of this compound via the base-catalyzed regioselective Michael addition of 2,6-di-tert-butylphenol (2,6-DTBP) to methyl acrylate.

Mechanistic Principles of Regioselective Alkylation

The synthesis relies on a catalytic alkylation pathway that mimics a Friedel-Crafts alkylation but operates under basic conditions. The reaction is driven by the ambidentate nature of the sterically hindered phenoxide anion.

Causality in Regioselectivity

When 2,6-DTBP is deprotonated by a strong base (e.g., potassium hydroxide or potassium tert-butoxide), it forms a phenoxide ion. In typical unhindered phenols, phenoxides act as oxygen nucleophiles, leading to O-alkylation (ether formation). However, the presence of two bulky tert-butyl groups at the ortho positions (C2 and C6) creates severe steric hindrance around the oxygen atom[1][3].

Consequently, the negative charge delocalizes into the aromatic ring, making the para carbon (C4) the most accessible nucleophilic site. The phenoxide undergoes a Michael-type addition to the electrophilic


-carbon of methyl acrylate. This forms an intermediate cyclohexadienone, which rapidly tautomerizes (aromatizes) via proton transfer to yield the final para-alkylated propanoate ester[3][4].
The Role of Temperature and Catalyst State

The kinetics of this reaction are heavily dependent on the aggregation state of the catalyst. Research demonstrates that the reaction of 2,6-DTBP with alkali metal hydroxides yields phenoxides whose catalytic activity shifts based on temperature[4][5]. At temperatures below 110 °C, potassium 2,6-di-tert-butylphenoxide (ArOK) exists primarily as a less active dimer[4]. Elevating the temperature above 160 °C (433 K) forces the dissociation of these supramolecular structures into highly active monomeric ArOK, significantly accelerating the alkylation rate and driving the reaction via an inhibited catalytic chain mechanism[3][4][6].

G A 2,6-di-tert-butylphenol (Sterically Hindered) C Potassium Phenoxide Monomer (Ambidentate Nucleophile) A->C Deprotonation (>160°C, Vacuum) B KOH Catalyst (Base) B->C Deprotonation (>160°C, Vacuum) E Para-C-Alkylation (Cyclohexadienone Intermediate) C->E Active Monomer Attack D Methyl Acrylate (Michael Acceptor) D->E Electrophilic Addition F Proton Transfer & Aromatization E->F Tautomerization F->C Catalyst Regeneration G Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate F->G Product Formation

Catalytic cycle of the regioselective Michael addition forming the target propanoate.

Process Optimization & Kinetic Parameters

To optimize industrial and bench-scale yields, the reaction conditions must balance catalyst activation with the thermal stability of methyl acrylate (which can polymerize at high temperatures). The use of microadditives of polar solvents (like DMSO or DMF) can further stabilize the monomeric phenoxide cation, reducing the required reaction temperature[3][4].

Table 1: Effect of Catalyst State and Temperature on Reaction Kinetics

Catalyst StateTemp (°C)Temp (K)Promoter / SolventReaction TimeConversion Yield (%)
ArOK (Dimer)110 °C383 KNone (Neat)120 min< 60%
ArOK (Monomer)135 °C408 KNone (Neat)40 min98%
ArOK (Monomer)110 °C383 KDMSO (Microadditive)25 min98%

Data synthesized from kinetic modeling of ArOH alkylation with methyl acrylate[3][6][7].

Self-Validating Experimental Protocol

The following protocol is designed for the bench-scale synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. It incorporates self-validating checkpoints to ensure mechanistic integrity at each phase[7][8].

Phase 1: In-Situ Catalyst Generation
  • Charge the Reactor: Add 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol to a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and an argon/nitrogen inlet.

  • Base Addition: Add 0.13 g (0.002 mol, 2 mol%) of granulated 85% Potassium Hydroxide (KOH).

  • Thermal Activation: Heat the mixture to 160 °C (433 K) under a gentle flow of inert gas.

  • Vacuum Dehydration (Validation Checkpoint): Apply a mild vacuum (approx. 50-100 mbar) for 10-15 minutes.

    • Causality: Water is a byproduct of phenoxide formation. Removing it drives the equilibrium forward and prevents the hydrolysis of methyl acrylate in the next step.

    • Validation: The cessation of water droplet formation in the Dean-Stark trap and a color shift to a deep reddish-brown confirms the quantitative formation of the anhydrous ArOK monomer.

Phase 2: Alkylation Phase
  • Temperature Adjustment: Cool the reaction mixture to 115 °C – 135 °C (388 K – 408 K). Optionally, add 0.2 mL of anhydrous DMSO as a promoter to stabilize the ion pairs[7].

  • Monomer Addition: Introduce 11.2 g (0.13 mol, 1.3 eq) of Methyl Acrylate dropwise over 30 minutes using an addition funnel.

    • Causality: Methyl acrylate is added gradually to manage the exothermic nature of the Michael addition and to suppress its homopolymerization.

    • Validation: A controlled exotherm will be observed. The reaction temperature should be maintained strictly below 140 °C to prevent degradation.

  • Maturation: Stir the mixture for an additional 40 minutes at 135 °C.

Phase 3: Quenching & Isolation
  • Quenching: Cool the mixture to 80 °C and add 0.15 g of glacial acetic acid.

    • Validation: The deep reddish-brown color of the phenoxide will immediately discharge to a pale yellow, indicating successful neutralization of the catalyst.

  • Excess Removal: Apply vacuum (10 mbar) at 90 °C to distill off the unreacted excess methyl acrylate.

  • Crystallization: Dissolve the crude melt in hot methanol (or a methanol/water mixture) and allow it to cool slowly to 5 °C.

  • Filtration: Filter the resulting crystals and dry under vacuum at 40 °C.

    • Validation: The final product will present as a white crystalline solid.

Analytical Characterization Standards

To verify the purity and structural integrity of the synthesized Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, compare the isolated product against the following analytical standards[3][9]:

  • Physical Appearance: White crystalline solid[9].

  • Melting Point: 66 – 68 °C[9].

  • Mass Spectrometry (ESI-TOF): Expected

    
     at m/z 293.21. Accurate mass analysis often shows characteristic fragmentation, including the loss of 
    
    
    
    (m/z 56.06) from the tert-butyl groups[10].
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       1.43 (s, 18H, two -C(CH
      
      
      
      )
      
      
      groups)
    • 
       2.60 (t, 2H, -CH
      
      
      
      -COOCH
      
      
      )
    • 
       2.88 (t, 2H, Ar-CH
      
      
      
      -)
    • 
       3.67 (s, 3H, -OCH
      
      
      
      )[3]
    • 
       5.08 (s, 1H, Ar-OH, exchanges with D
      
      
      
      O)
    • 
       6.98 (s, 2H, aromatic protons)
      

References

  • Volod'kin, A., & Zaikov, G. (2012). Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. Chemistry & Chemical Technology, Lviv Polytechnic National University. Retrieved from[Link]

  • Volod'kin, A. A., Zaitsev, A. S., Rubailo, V. L., & Zaikov, G. E. (1989). Alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6-di-tert-butylphenoxide. ResearchGate. Retrieved from[Link]

  • Wikipedia Contributors. (2025). 2,6-Di-tert-butylphenol. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Park, et al. (2011).Preparation of sterically hindered hydroxyphenylcarboxylic acid esters. U.S. Patent 7,988,884 B2.
  • Unilong Industry. (2026). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate With CAS 6386-38-5. Unilong Material. Retrieved from[Link]

Sources

"Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate CAS 6386-38-5"

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) in Drug Development and Formulation Stability

Executive Summary

In the landscape of pharmaceutical formulation and packaging, controlling oxidative degradation is paramount to ensuring the efficacy and safety of Active Pharmaceutical Ingredients (APIs). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), commonly referred to as Metilox or methyl di-tert-butyl hydroxyhydrocinnamate, represents a critical node in this control strategy[1]. As a highly effective hindered phenolic antioxidant, it operates at the intersection of active formulation stabilization and packaging integrity[2]. This guide deconstructs the structural mechanics, thermodynamic mechanisms, and self-validating analytical protocols necessary for leveraging and monitoring this compound in advanced drug development.

Chemical Architecture and Thermodynamic Mechanics

Metilox (Molecular Weight: 292.41 g/mol ; Formula: C18H28O3) is structurally defined by two distinct functional domains[1]:

  • The Reactive Core: A phenolic hydroxyl group flanked by two bulky tert-butyl groups at the 3 and 5 (ortho) positions.

  • The Lipophilic Tail: A propanoate methyl ester extending from the para position, conferring a high partition coefficient (LogP ≈ 4.09)[3].

The primary mechanism by which Metilox neutralizes reactive oxygen species (ROS) and lipid peroxy radicals (ROO•) is Hydrogen Atom Transfer (HAT) [4]. In the HAT paradigm, the antioxidant potential is inversely proportional to the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond[5][6]. Metilox donates its labile hydrogen atom to a propagating radical, terminating the oxidative chain reaction.

Causality of Stabilization: The resulting phenoxy radical (ArO•) is exceptionally stable. The unpaired electron delocalizes across the aromatic ring via resonance, while the bulky ortho-tert-butyl groups provide immense steric hindrance[4]. This steric shielding physically blocks the radical from interacting with other formulation components, preventing it from acting as a pro-oxidant[4][6].

HAT_Mechanism ROO Peroxy Radical (ROO•) Transition Transition State [ROO---H---O-Ar]‡ ROO->Transition Encounters Metilox Metilox (Phenol-OH) Metilox->Transition H-Atom Transfer ROOH Hydroperoxide (ROOH) Transition->ROOH Stabilization Phenoxy Phenoxy Radical (ArO•) Transition->Phenoxy Steric Shielding

Caption: Hydrogen Atom Transfer (HAT) mechanism of Metilox neutralizing peroxy radicals.

Dual Roles in Drug Development

Metilox occupies two distinct, yet interconnected, roles in the pharmaceutical lifecycle:

  • Lipid-Based Formulation Stabilizer: Due to its high LogP, Metilox readily partitions into the lipid bilayers of liposomes and Lipid Nanoparticles (LNPs). By residing within the hydrophobic core, it intercepts lipid peroxidation at the source, protecting sensitive payloads (like mRNA or highly lipophilic APIs) from oxidative degradation.

  • Extractables and Leachables (E&L) Analyte: In pharmaceutical packaging, Metilox is frequently detected as a degradation product or synthetic intermediate of larger, non-migratory antioxidants like Irganox 1010 and Irganox 1076[2]. When polypropylene (PP) films undergo thermal stress or gamma irradiation during sterilization, these macromolecular antioxidants can cleave, releasing Metilox as a Non-Intentionally Added Substance (NIAS)[2]. Monitoring its migration into the drug product is a strict regulatory requirement under ICH Q3E guidelines.

Quantitative Data: Comparative Antioxidant Efficacy

To contextualize the efficacy of Metilox, we must evaluate it against other industry-standard antioxidants. The following table synthesizes key physicochemical and thermodynamic parameters.

CompoundCAS NumberMolecular Weight ( g/mol )LogPPrimary MechanismSteric Hindrance Level
Metilox 6386-38-5292.41~4.09HATHigh (Di-tert-butyl)
BHT 128-37-0220.35~5.10HATHigh (Di-tert-butyl)
BHA 25013-16-5180.24~3.30HAT / SETModerate (Mono-tert-butyl)
Irganox 1010 6683-19-81177.65>10.0HAT (Tetra-functional)High (Di-tert-butyl x4)

Note: While Irganox 1010 offers superior absolute stability due to its tetra-functionality, its massive molecular weight prevents it from effectively partitioning into fine nano-formulations, making the smaller Metilox more suitable for direct LNP stabilization.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of Metilox must rely on self-validating protocols where internal controls confirm the causality of the results.

Protocol 1: Thermodynamic Profiling via Oxidation Induction Time (OIT)

Objective: Quantify the radical scavenging capacity of Metilox in a lipid matrix. Causality: Differential Scanning Calorimetry (DSC) is utilized because oxidation is a highly exothermic process. By holding the sample isothermally in an oxygen-rich environment, the exact moment the antioxidant is depleted can be detected as a sharp exothermic peak.

  • Sample Preparation: Dissolve Metilox (0.1% w/w) in a standardized squalane matrix (a highly oxidizable lipid surrogate). Prepare a blank squalane sample as the negative control.

  • Thermal Equilibration: Load 5 mg of the sample into an aluminum DSC pan. Equilibrate the DSC cell at 140°C under a continuous nitrogen purge (50 mL/min) to establish a baseline.

  • Atmospheric Switch (The Trigger): Switch the purge gas from nitrogen to pure oxygen (50 mL/min). This sudden influx of oxygen initiates the oxidative stress.

  • Data Acquisition & Validation: Record the heat flow. The OIT is the time elapsed from the oxygen switch to the onset of the exothermic oxidation peak. Self-Validation: The protocol is validated if the baseline remains flat under nitrogen, proving that the exotherm is strictly oxygen-dependent.

Protocol 2: E&L Profiling via UPLC-MS/QTOF

Objective: Detect and quantify Metilox migration from PP packaging into a simulated drug vehicle. Causality: Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF) is required. The C18 reversed-phase column exploits the high LogP of Metilox for retention, while QTOF provides exact mass measurements (accuracy < 5 ppm) to definitively distinguish Metilox from isobaric NIAS[2].

  • Extraction: Subject the PP packaging to accelerated extraction using isopropanol at 50°C for 72 hours. Spike the extract with an isotopically labeled internal standard (e.g., Metilox-d13) to correct for matrix effects and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic modifier suppresses the ionization of silanol groups on the column, ensuring sharp peak shapes for phenolic compounds.

  • High-Resolution Mass Spectrometry: Operate the ESI source in negative ion mode. Phenols readily lose a proton to form [M-H]⁻ ions, providing superior signal-to-noise ratios compared to positive mode.

  • Data Processing: Extract the exact mass chromatogram for Metilox (m/z 291.1966 for [M-H]⁻). Self-Validation: Confirm identity by matching the retention time and isotopic distribution pattern against the internal standard.

EL_Workflow Sample 1. Sample Prep Isopropanol Extraction Chromatography 2. UPLC Separation C18 Reversed-Phase Sample->Chromatography Injection Ionization 3. ESI Source Negative Ion Mode Chromatography->Ionization Elution MassSpec 4. QTOF MS High-Res Mass Analysis Ionization->MassSpec Ion Transfer Data 5. Data Processing NIAS Identification MassSpec->Data Spectra Generation

Caption: UPLC-MS/QTOF workflow for profiling Metilox and NIAS in pharmaceutical packaging.

Conclusion

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) is a highly specialized molecule whose utility in drug development is defined by its thermodynamic ability to halt oxidative cascades via Hydrogen Atom Transfer. Whether intentionally formulated into advanced lipid delivery systems or rigorously monitored as a packaging leachable, understanding its physicochemical behavior and analytical profile is essential for ensuring drug safety, efficacy, and regulatory compliance.

References

  • PubChem Compound Summary for CID 62603: Methyl di-t-butyl hydroxyhydrocinnamate (CAS 6386-38-5). National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC): Comparative study of the antioxidant capability of EDTA and Irganox. Available at:[Link]

  • MDPI: Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives. Available at:[Link]

  • ResearchGate: Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF. Available at:[Link]

Sources

"physical and chemical properties of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic antioxidant. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's structural attributes, reactivity, and its primary function as a radical scavenger. A detailed synthesis protocol is provided, along with a discussion of its applications and safety considerations, all grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Sterically Hindered Phenolic Antioxidants

Oxidative degradation is a critical challenge across numerous industries, from polymer manufacturing to pharmaceuticals, leading to loss of product integrity and performance. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, with the CAS Number 6386-38-5, is a prominent member of the sterically hindered phenolic antioxidant family.[1][2] These molecules are engineered to protect materials from thermo-oxidative aging by intercepting and neutralizing damaging free radicals.[3][4]

The defining feature of this compound is the strategic placement of two bulky tert-butyl groups ortho to the phenolic hydroxyl group. This "hindered" structure is not an arbitrary design choice; it is a critical element that enhances the molecule's stability and modulates its reactivity, allowing it to effectively scavenge radicals while minimizing side reactions.[2][3] This guide will elucidate the physicochemical principles that underpin its function and provide practical information for its synthesis and application.

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are fundamental to its handling, formulation, and application. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a white to off-white crystalline solid under ambient conditions. A summary of its key physical data is presented below.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₈O₃[1]
Molecular Weight 292.41 g/mol [5]
Melting Point 60-69 °C[5]
Boiling Point 125-130 °C at 0.1 Torr[5]
Physical State Solid (Crystal/Powder)[6]
Appearance White to Almost White
Solubility Soluble in Methanol

Chemical Properties and Mechanism of Action

The utility of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stems from its chemical properties as a primary antioxidant.[7]

The Role of the Hindered Phenol Moiety

The core of its antioxidant activity lies in the phenolic hydroxyl (-OH) group. This group can donate a hydrogen atom to a reactive free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[3][7]

The steric hindrance provided by the adjacent tert-butyl groups is crucial for two reasons:

  • Stability of the Resulting Radical: Upon donating the hydrogen atom, the hindered phenol is converted into a phenoxy radical. The bulky tert-butyl groups sterically shield the radical center, preventing it from participating in further undesirable reactions that could initiate new degradation chains.

  • Selectivity: The steric bulk makes the hydroxyl group less accessible to other molecules, allowing it to selectively target and react with highly reactive and less sterically demanding free radicals.[3]

Free Radical Scavenging Mechanism

The primary antioxidant mechanism involves the termination of peroxy radicals (ROO•), which are key intermediates in the autooxidation cycle of organic materials. The hindered phenol (ArOH) reacts with the peroxy radical in a hydrogen atom transfer (HAT) process.

ArOH + ROO• → ArO• + ROOH

The resulting phenoxy radical (ArO•) is a stable, non-reactive species that does not propagate the oxidative chain. This interruption of the chain reaction is fundamental to preserving the integrity of the material being protected.[4][7]

Synthesis Pathway: Michael Addition

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is commonly synthesized via a Michael addition reaction. This method is efficient and utilizes readily available starting materials: 2,6-di-tert-butylphenol and methyl acrylate.[8][9] The reaction is typically carried out under basic conditions.[9]

Synthesis_Pathway 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Michael_Addition Michael Addition & H-1,5 Migration 2,6-di-tert-butylphenol->Michael_Addition Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Michael_Addition Base_Catalyst Base Catalyst (e.g., Sodium Methoxide) Base_Catalyst->Michael_Addition Product Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate Michael_Addition->Product

Caption: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate via Michael Addition.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Materials:

  • 2,6-di-tert-butylphenol

  • Methyl acrylate

  • Sodium methoxide (or another suitable base)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)[9]

  • Dilute hydrochloric acid

  • Reaction flask with a stirrer, condenser, and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,6-di-tert-butylphenol in the anhydrous solvent under a nitrogen atmosphere.

  • Catalyst Addition: Add the base catalyst (e.g., sodium methoxide) to the reaction mixture.

  • Reactant Addition: Heat the mixture to approximately 70°C. Slowly add methyl acrylate to the reaction mixture via a dropping funnel over a period of 30 minutes.[5]

  • Reaction Progression: After the addition is complete, raise the temperature to 90°C and maintain for 1 hour with continuous stirring to ensure the reaction goes to completion.[5]

  • Work-up: Cool the reaction mixture to 80°C. Neutralize the mixture with dilute hydrochloric acid, which will induce the crystallization of the product.[5]

  • Isolation and Purification: Collect the solid product by filtration. The resulting Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can be obtained in high purity without the need for recrystallization.[5]

Applications in Research and Industry

The primary application of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is as an antioxidant in polymers, such as polyethylene, to prevent degradation during processing and use.[1][5] Its good thermal stability and low volatility make it suitable for these applications.[2]

In the context of drug development and research, it serves as a valuable building block for the synthesis of more complex molecules. For instance, it is a precursor for the production of larger, more potent antioxidants like Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate and Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (an important commercial antioxidant) through transesterification reactions.[10][11][12]

Safety and Handling

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is considered a hazardous substance.[6] It can cause skin, eye, and respiratory irritation.[6] There is also a possible risk of irreversible effects.[6] It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses, and protective clothing when handling this compound.[6]

  • Ventilation: Use in a well-ventilated area or with local exhaust ventilation to minimize inhalation of dust.[6]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[13]

  • Spills: In case of a spill, use dry clean-up procedures to avoid generating dust. Prevent the spillage from entering drains or water courses.[6]

Conclusion

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a well-characterized and highly effective sterically hindered phenolic antioxidant. Its unique molecular architecture provides the necessary balance of reactivity and stability to efficiently protect a wide range of materials from oxidative damage. A thorough understanding of its physical properties, chemical behavior, and synthesis is essential for its effective application in both industrial and research settings. The information presented in this guide serves as a foundational resource for scientists and professionals working with this important compound.

References

  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Li, Y., et al. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances. Retrieved from [Link]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050–1053. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate. Retrieved from [Link]

  • ResearchGate. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, August 16). Safety Data Sheet: reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Substance Information. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Google Patents. (1989). US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane.

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An In-Depth Technical Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Structure, Synthesis, and Antioxidant Mechanism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic compound, is a key intermediate and a potent antioxidant in its own right. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and the intricate mechanism behind its antioxidant activity. We will delve into the spectroscopic characterization of this molecule, offering a detailed analysis of its NMR, IR, and mass spectrometry data. Furthermore, a step-by-step protocol for its synthesis via Michael addition is provided, alongside an exploration of the structure-activity relationship that governs its function as a radical scavenger. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are interested in the application and fundamental properties of hindered phenolic antioxidants.

Introduction: The Significance of Hindered Phenols

Sterically hindered phenols are a class of organic compounds that play a crucial role as primary antioxidants. Their unique molecular architecture, characterized by bulky alkyl groups flanking a hydroxyl group on a benzene ring, is the key to their efficacy in neutralizing harmful free radicals. This steric hindrance enhances their stability and prevents unwanted side reactions, making them ideal for protecting a wide range of materials, from plastics and lubricants to biological systems, against oxidative degradation. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) is a prominent member of this class, not only for its own antioxidant properties but also as a vital intermediate in the synthesis of larger, more complex antioxidants like Irganox 1010 and 1076.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is central to its function. The key features include:

  • A Phenolic Ring: The aromatic ring with a hydroxyl (-OH) group is the core of its antioxidant activity.

  • Two tert-Butyl Groups: These bulky groups are positioned ortho to the hydroxyl group, creating significant steric hindrance. This hindrance is crucial for stabilizing the phenoxy radical formed during the antioxidant cycle.

  • A Methyl Propanoate Chain: This side chain influences the molecule's solubility and can be modified to create a variety of derivatives with tailored properties.

The crystal structure of this compound reveals significant strain between the ortho tert-butyl substituents and the phenolic -OH group. Despite this steric crowding, the hydroxyl group participates in intermolecular hydrogen bonding with the ester carbonyl oxygen atom.[2][3]

Table 1: Physicochemical Properties of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

PropertyValueReference
Molecular Formula C₁₈H₂₈O₃[4][5][6]
Molecular Weight 292.42 g/mol [4]
Appearance White to off-white crystalline solid[7]
Melting Point 60-67 °C[7]
Boiling Point 341.8 °C at 760 mmHg[7]
Solubility Soluble in methanol and other organic solvents; insoluble in water.[7][8]
CAS Number 6386-38-5[4][5][6]

Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

The most common and efficient method for synthesizing Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is through a base-catalyzed Michael addition reaction between 2,6-di-tert-butylphenol and methyl acrylate.[1][9]

Reaction Scheme

Synthesis cluster_reactants Reactants Reactant1 2,6-di-tert-butylphenol Catalyst Base (e.g., Sodium Methoxide) Reactant1->Catalyst Reactant2 Methyl Acrylate Reactant2->Catalyst Product Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Catalyst->Product

Caption: Michael addition synthesis of the target compound.

Experimental Protocol

The following is a generalized, step-by-step protocol based on established literature.[1][10]

Materials:

  • 2,6-di-tert-butylphenol

  • Methyl acrylate

  • Sodium methoxide (or other suitable base)

  • Methanol (or other suitable solvent)

  • Hexane (for extraction)

  • 10% Hydrochloric acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-di-tert-butylphenol in a suitable solvent like methanol.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide to the solution and stir until it dissolves.

  • Addition of Methyl Acrylate: Slowly add methyl acrylate to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with 10% hydrochloric acid until a neutral pH is achieved.

  • Extraction: Extract the product with hexane.

  • Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

Table 2: ¹H NMR Data for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0s2HAr-H
~5.0s1HAr-OH
3.67s3H-O-CH₃
2.84t2HAr-CH₂ -
2.45t2H-CH₂ -COO-
1.4s18H-C(CH₃ )₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.[11]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Data for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C =O (ester)
~152Ar-C -OH
~136Ar-C -C(CH₃)₃
~129Ar-C H
~125Ar-C -CH₂-
~51-O-C H₃
~34C (CH₃)₃
~31-C H₂-COO-
~30-C(C H₃)₃
~25Ar-C H₂-

Note: The provided data is based on typical values for similar structures and general knowledge of ¹³C NMR chemical shifts.[12][13][14]

FTIR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FTIR Data for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Wavenumber (cm⁻¹)Vibrational Mode
~3640O-H stretch (phenolic, sharp)
~2960C-H stretch (aliphatic)
~1735C=O stretch (ester)
~1435C-H bend (methyl)
~1230C-O stretch (ester)

Note: The provided data is based on typical values for similar structures.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): m/z = 292.4

  • Key Fragmentation Patterns: The fragmentation of the ester group is a characteristic feature. Common fragments would include the loss of the methoxy group (-OCH₃) and the cleavage of the propanoate chain. The base peak is often observed at m/z 57, corresponding to the tert-butyl cation.[15]

Mechanism of Antioxidant Action

The antioxidant activity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is primarily due to its ability to act as a radical scavenger through a Hydrogen Atom Transfer (HAT) mechanism.[16][17]

The Radical Scavenging Cycle

The process can be broken down into two main steps:

  • Donation of a Hydrogen Atom: The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thereby neutralizing the radical and preventing it from causing further damage. This results in the formation of a stable phenoxy radical.

  • Stabilization of the Phenoxy Radical: The newly formed phenoxy radical is highly stabilized due to two factors:

    • Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring.

    • Steric Hindrance: The bulky tert-butyl groups prevent the radical from participating in further reactions, effectively terminating the radical chain reaction.

Antioxidant_Mechanism cluster_cycle Radical Scavenging Cycle Phenol Hindered Phenol (ArOH) Phenoxy_Radical Stable Phenoxy Radical (ArO•) Phenol->Phenoxy_Radical H• Donation Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule H• Acceptance Phenoxy_Radical->Phenol Regeneration (less common)

Caption: The Hydrogen Atom Transfer (HAT) mechanism of hindered phenols.

Applications and Future Perspectives

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate finds its primary application as an intermediate in the synthesis of high-molecular-weight antioxidants. These larger molecules, such as Irganox 1010 and 1076, are widely used as stabilizers in plastics, adhesives, and lubricants. The parent molecule itself can also be used as an effective antioxidant in various formulations.

The principles of sterically hindered phenols are also of great interest in drug development. The ability to scavenge reactive oxygen species (ROS) is a key therapeutic strategy for a variety of diseases associated with oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and cancer. The core structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate can serve as a scaffold for the design and synthesis of novel therapeutic agents with enhanced antioxidant and pharmacokinetic properties.

Conclusion

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a fundamentally important molecule in the field of antioxidant chemistry. Its well-defined structure, accessible synthesis, and potent radical-scavenging capabilities make it a valuable tool for both industrial applications and academic research. This technical guide has provided a comprehensive overview of its key characteristics, from its molecular structure and spectroscopic signature to its mechanism of action. A deeper understanding of this and other hindered phenols will undoubtedly pave the way for the development of more effective and targeted antioxidant technologies in the future.

References

  • Li, X., Wang, Z. G., Chen, H. H., & Liu, S. G. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta crystallographica. Section C, Structural chemistry, 70(Pt 11), 1050–1053. [Link]

  • ResearchGate. (n.d.). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). Retrieved from [Link]

  • Google Patents. (n.d.). US7988884B2 - Preparation of sterically hindered hydroxyphenylcarboxylic acid esters.
  • RSC Publishing. (2025, May 6). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

  • The University of Manchester. (2005, February 21). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ACS Publications. (2024, December 7). Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl ( OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. Retrieved from [Link]

  • LookChem. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Chemical Review and Letters. (2022). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • ResearchGate. (2010, December 12). MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-di-Tert-butyl-4-hydroxyphenylpropionic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 1H NMR Spectrum. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Substance Information. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Elucidating Structure and Function

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Protector in Modern Materials

In the realm of materials science and drug development, the silent degradation of substances at a molecular level presents a persistent challenge. The integrity of polymers, plastics, and even biological formulations is under constant assault from oxidative stress. It is in this context that hindered phenolic antioxidants, such as Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, emerge as critical components. Their ability to scavenge free radicals makes them indispensable in preserving the longevity and efficacy of a vast array of products. This guide provides an in-depth technical exploration of the core spectroscopic techniques used to characterize this vital antioxidant, offering researchers and professionals a foundational understanding of its molecular signature. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we unlock the ability to verify the structure, purity, and behavior of this essential compound.

The Significance of Hindered Phenolic Antioxidants

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate belongs to a class of compounds known as hindered phenolic antioxidants. The "hindrance" refers to the bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenyl ring. This steric hindrance is a key structural feature that enhances the antioxidant's efficacy. It allows the phenolic proton to be readily donated to a free radical, yet the resulting phenoxy radical is stabilized by the bulky substituents, preventing it from initiating further detrimental reactions. This unique characteristic makes these compounds highly effective in preventing thermo-oxidative degradation in various materials.[1]

The title compound is synthesized by the reaction of 2,6-di-tert-butylphenol with methyl acrylate.[2] Its application is widespread, particularly in the stabilization of plastics and as a potential component in drug formulations to prevent oxidative degradation of active pharmaceutical ingredients.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is paramount for accurate structural interpretation.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

    • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar organic compounds.

    • For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for IR data acquisition and analysis.

IR Spectral Interpretation

The IR spectrum of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3650-3600 (sharp)O-H stretchFree (non-H-bonded) Phenolic -OH
~3500-3200 (broad)O-H stretchH-bonded Phenolic -OH
~3000-2850C-H stretchsp³ C-H (alkyl groups)
~1735C=O stretchEster carbonyl
~1600, ~1480C=C stretchAromatic ring
~1250-1000C-O stretchEster C-O
  • Trustworthiness of Interpretation: The presence of a strong, sharp band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The broadness and position of the O-H stretching band can provide insights into the extent of intermolecular hydrogen bonding in the sample. The C-H stretching vibrations below 3000 cm⁻¹ confirm the presence of the aliphatic portions of the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Mass Analysis: The ions are then accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Sources

"crystal structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Introduction

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a prominent member of the hindered phenol class of antioxidants, is a molecule of significant industrial and emerging pharmaceutical interest.[1][2][3] Its primary role is to mitigate oxidative degradation in polymeric materials, thereby extending the lifespan and preserving the integrity of plastics, rubbers, and synthetic fibers.[3][4] The core of its function lies in the sterically hindered phenolic group, which efficiently scavenges free radicals to terminate oxidative chain reactions.[3]

Beyond its established use as a polymer stabilizer, the unique structural motifs of hindered phenols are gaining attention in drug development.[5][6] These compounds are being explored for their potential to combat diseases associated with oxidative stress.[6] The efficacy, stability, and bioavailability of any chemical entity, whether for industrial or pharmaceutical application, are profoundly influenced by its solid-state structure. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is therefore paramount.

This technical guide provides a comprehensive analysis of the single-crystal X-ray structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. We will delve into the experimental protocols for its synthesis and crystallization, present a detailed examination of its molecular geometry and supramolecular architecture, and discuss the implications of these structural features for its function and application. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep, structurally-grounded understanding of this important antioxidant.

Synthesis and Crystallization

The synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is efficiently achieved via a Michael addition reaction. This method utilizes readily available starting materials: 2,6-di-tert-butylphenol and methyl acrylate.[1][7][8] The reaction is typically catalyzed by an inorganic base, such as sodium methoxide, and may be promoted by a solvent like dimethyl sulfoxide (DMSO).[1][7][8]

Experimental Protocol: Synthesis

A representative synthetic procedure is as follows:[1][7][9]

  • Reactant Preparation: 2,6-di-tert-butylphenol is dissolved in a suitable solvent (e.g., methanol or DMSO) in a reaction vessel equipped with a stirrer and reflux condenser.

  • Catalyst Addition: A catalytic amount of sodium methoxide is added to the solution to form the corresponding phenoxide, which acts as the active nucleophile.

  • Michael Addition: Methyl acrylate is added dropwise to the reaction mixture. The temperature is typically controlled and may be raised to drive the reaction to completion (e.g., 70-90°C).[9]

  • Reaction & Quenching: The mixture is stirred for a specified period (e.g., 0.5-1 hour) to ensure complete conversion.[9] Upon completion, the reaction is cooled and neutralized with a dilute acid, such as hydrochloric acid.

  • Isolation: The product, which crystallizes upon neutralization, is isolated by filtration, washed, and dried. This route provides high purity and yield, often exceeding 98%.[9]

Experimental Protocol: Single Crystal Growth

Obtaining crystals of sufficient size and quality for single-crystal X-ray diffraction is a critical step. For this compound, single crystals were successfully grown using the slow evaporation method.

  • Dissolution: The synthesized powder of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is dissolved in a suitable solvent, such as ethyl acetate, at room temperature to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is placed in a vial, loosely capped or covered with parafilm perforated with small holes to allow for slow evaporation of the solvent.

  • Incubation: The vial is left undisturbed in a vibration-free environment for several days.

  • Crystal Harvest: As the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, leading to the formation of well-defined single crystals. These crystals are then carefully harvested for analysis.

Workflow: From Synthesis to Structural Elucidation

The overall process for determining the crystal structure is a systematic workflow that bridges chemical synthesis with advanced physical analysis.

G cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction Analysis cluster_analysis Structure Determination & Refinement s1 Reactants (2,6-di-tert-butylphenol, Methyl Acrylate) s2 Michael Addition (Base Catalysis) s1->s2 s3 Purification s2->s3 s4 Single Crystal Growth (Slow Evaporation) s3->s4 x1 Crystal Mounting s4->x1 High-Quality Crystal x2 X-ray Data Collection (Diffractometer) x1->x2 x3 Data Processing (Integration & Scaling) x2->x3 a1 Structure Solution (e.g., Direct Methods) x3->a1 Processed Data a2 Structure Refinement a1->a2 a3 Structural Analysis (Geometry, Packing) a2->a3 a4 Crystallographic Information File (CIF) a3->a4 Final Structure

Caption: Workflow from synthesis to final structural analysis.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.[10][11]

Methodology

A suitable single crystal of the title compound was mounted on a diffractometer. X-rays are generated, monochromatized, and directed at the crystal.[10] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[12] By rotating the crystal, a complete three-dimensional data set of these diffraction spots is collected. This raw data is then processed—integrated and scaled—to yield a list of reflections and their intensities.[12] The structure is subsequently solved using computational methods and refined to produce the final atomic model.

Crystallographic Data

The key crystallographic data for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate are summarized in the table below. This information is based on the crystallographic study published in Acta Crystallographica Section C: Structural Chemistry.[8]

ParameterValue
Chemical FormulaC₁₈H₂₈O₃
Formula Weight292.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.658(3)
b (Å)6.0969(12)
c (Å)19.123(4)
α (°)90
β (°)109.18(3)
γ (°)90
Volume (ų)1723.9(6)
Z (molecules/unit cell)4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.126 Mg/m³
R-factor (R₁)0.057
wR₂ (all data)0.170
CCDC Deposition Number1026040

Structural Analysis

Molecular Conformation

The molecular structure reveals significant steric strain imposed by the two bulky tert-butyl groups positioned ortho to the hydroxyl group on the phenyl ring.[7][8] This steric hindrance is a defining feature of this class of antioxidants. The propanoate side chain extends from the phenyl ring, adopting a conformation that minimizes steric clash with the adjacent tert-butyl group.

Supramolecular Assembly and Hydrogen Bonding

Despite the pronounced steric crowding around the phenolic hydroxyl group, it plays a crucial role in the crystal packing through intermolecular hydrogen bonding.[7][8] The hydroxyl group acts as a hydrogen-bond donor, forming a hydrogen bond with the carbonyl oxygen atom of the ester group on an adjacent molecule.

This specific interaction (O-H···O=C) links the molecules into chains along the crystallographic b-axis. This hydrogen bonding network is a key stabilizing force in the crystal lattice, influencing the material's physical properties such as melting point and solubility.

H cluster_chain Hydrogen-Bonded Chain mol1 Molecule A Phenolic -OH mol2 Molecule B Ester C=O mol1:head->mol2:head  O-H···O=C  Hydrogen Bond mol3 Molecule C Phenolic -OH mol4 Molecule D Ester C=O mol3:head->mol4:head  O-H···O=C  Hydrogen Bond

Caption: Intermolecular hydrogen bonding links molecules into chains.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure is vital for both current and future applications.

  • Antioxidant Mechanism: The crystal structure confirms the steric shielding of the phenolic hydroxyl group.[7] While this hindrance is key to forming a stable phenoxy radical upon scavenging a free radical, the structure also shows that the hydroxyl group remains accessible enough to participate in crucial hydrogen bonding.[8] This balance is fundamental to its antioxidant efficacy.

  • Polymorphism and Formulation: Knowledge of this stable crystal form is a critical baseline for studies on polymorphism. Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and dissolution rate, which are critical parameters in pharmaceutical formulation. Any new formulation must be screened for potential polymorphic changes to ensure consistent performance.

  • Drug Design: For drug development professionals, this structure serves as a validated template. The hindered phenol moiety is a privileged scaffold for designing new therapeutic agents that can mitigate oxidative stress.[6] Understanding its solid-state interactions can inform the design of derivatives with improved properties, such as enhanced solubility or targeted delivery, by modifying sites that do not disrupt the essential hydrogen bonding network.

  • Polymer Compatibility: In materials science, the non-polar nature of the majority of the molecule, dominated by the tert-butyl and phenyl groups, explains its excellent compatibility and solubility in non-polar polymers like polyolefins.[3] The crystal packing provides insight into the intermolecular forces that must be overcome when dispersing this additive into a polymer matrix.

Conclusion

The crystal structure of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has been elucidated in detail through single-crystal X-ray diffraction. The analysis reveals a molecule characterized by significant steric hindrance, which is fundamental to its function as a radical scavenger. Despite this, a specific and directional intermolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl group defines the crystal packing, forming one-dimensional chains. This foundational structural knowledge is indispensable for controlling product quality in its role as a polymer additive and provides a critical starting point for its rational exploration in the field of drug design, where modulating oxidative stress is a key therapeutic strategy.

References

  • Fundamental Principles of Single-crystal X-ray Diffraction. SERC, Carleton College. [Link]

  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

  • A beginner's guide to X-ray data processing. The Biochemist, Portland Press. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. ResearchGate. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. PubMed. [Link]

  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Vinati Organics. [Link]

  • Studies on hindered phenols and analogues. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation. PubMed. [Link]

  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanoate. PubChem, National Center for Biotechnology Information. [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC, National Center for Biotechnology Information. [Link]

  • Hindered phenolic antioxidants for polymer protection. Omnistab. [Link]

Sources

"solubility of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in organic solvents"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), often referred to as the "Methyl Ester Intermediate," is a cornerstone building block in the synthesis of high-molecular-weight hindered phenolic antioxidants (e.g., Irganox 1010, 1076). Its solubility profile is the critical process parameter (CPP) governing both its synthesis yield and its purification via recrystallization.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple data lists, this document synthesizes physicochemical principles with industrial purification protocols, offering researchers a roadmap for solvent selection, thermodynamic modeling, and process optimization.

Part 1: Physicochemical Profile & Solubility Drivers

To predict solubility behavior without exhaustive experimentation, one must analyze the molecular architecture. This compound exhibits a "Push-Pull" solubility mechanism due to its dual functionality.

1.1 Structural Determinants
  • Lipophilic Domain (The "Push"): Two bulky tert-butyl groups flanking the hydroxyl group and the phenyl ring create a high dispersive energy component (

    
    ). This drives high solubility in non-polar solvents (alkanes, aromatics).
    
  • Polar Domain (The "Pull"): The methyl ester tail and the phenolic hydroxyl group provide sites for dipole-dipole interactions and hydrogen bonding (

    
    , 
    
    
    
    ). This allows for temperature-dependent solubility in polar protic solvents (alcohols).
1.2 Key Physical Constants
PropertyValueImplication for Processing
CAS Number 6386-38-5Unique Identifier
Molecular Weight 292.41 g/mol Moderate size; diffusion is not rate-limiting
Melting Point 66 – 69 °CLow melting point requires careful temperature control during drying to avoid sintering
LogP (Predicted) ~5.5 - 6.0Highly lipophilic; practically insoluble in water
pKa ~12.2 (Phenolic OH)Stable in neutral/acidic media; forms phenolate salts in strong bases

Part 2: Solubility Profile in Organic Solvents

The following classification is derived from industrial recrystallization patents and thermodynamic solubility principles.

2.1 Solvent Classifications
Class A: High Solvency (Process Solvents)
  • Solvents: Toluene, Acetone, Ethyl Acetate, Chloroform, Dichloromethane.

  • Behavior: The compound exhibits high solubility (>20 g/100g ) even at room temperature.

  • Application: Used as reaction media or for liquid-liquid extraction. Not suitable for recrystallization due to low recovery yields (high mother liquor losses).

Class B: Temperature-Switchable (Crystallization Solvents)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Behavior:

    • High Temperature (>50°C): High solubility (Solvated by H-bonding and dipole interactions).

    • Low Temperature (<10°C): Low solubility (Lipophilic forces dominate; entropy of mixing decreases).

  • Application: Ideal for purification. The steep solubility curve allows for maximum recovery upon cooling.

Class C: Anti-Solvents
  • Solvents: Water, dilute aqueous acids.

  • Behavior: Insoluble (<10 mg/L).

  • Application: Used to crash-precipitate the product from water-miscible organic solvents (e.g., pouring a methanol reaction mixture into water).

2.2 Thermodynamic Modeling (The Modified Apelblat Model)

For precise process control, the solubility


 (mole fraction) is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution:


  • A, B, C: Empirical parameters determined experimentally.

  • T: Absolute temperature (K).[1]

  • Note: For this methyl ester, the enthalpy of solution (

    
    ) is positive (endothermic), confirming that solubility increases with temperature.
    

Part 3: Experimental Protocols & Workflows

3.1 Protocol: Gravimetric Solubility Determination

Validating the Solubility Curve

Objective: Generate precise solubility data for a specific solvent system to fit the Apelblat model.

  • Saturation: Add excess Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

  • Quantification: Transfer a known mass of supernatant to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass is achieved.

  • Calculation:

    
    
    
3.2 Protocol: Industrial Recrystallization from Methanol

Based on Patent US4885382A methodologies

Rationale: Methanol provides the optimal balance of polarity. It solubilizes the ester at reflux but rejects it at room temperature, while keeping polar impurities (catalyst residues, unreacted phenols) in solution.

Workflow Visualization:

RecrystallizationProcess RawMaterial Crude Methyl Ester (Solid/Melt) Dissolution Dissolution Solvent: Methanol Temp: 60-65°C (Reflux) RawMaterial->Dissolution Charge Reactor FiltrationHot Hot Filtration Remove Insolubles Dissolution->FiltrationHot Clarify Cooling Controlled Cooling Rate: 10°C/hour Target: 5-10°C FiltrationHot->Cooling Supersaturation Nucleation Nucleation & Growth Formation of White Crystals Cooling->Nucleation Crystallization Separation Centrifugation/Filtration Separate Mother Liquor Nucleation->Separation Harvest Separation->Dissolution Recycle Mother Liquor (Optional) Drying Vacuum Drying Temp: <50°C (Prevent Melting) Separation->Drying Wet Cake Product Purified Methyl Ester (>99% Purity) Drying->Product Final Pack

Figure 1: Industrial recrystallization workflow emphasizing the critical temperature control points to prevent oiling out or melting.

Part 4: Solvation Mechanism & Interactions

Understanding why the solvent works is as important as knowing which solvent works.

Mechanism:

  • Solute-Solute Interactions: The crystal lattice is held together by Van der Waals forces between the tert-butyl groups and weak H-bonding between hydroxyls.

  • Solvent-Solute Competition:

    • Methanol (Hot): Thermal energy overcomes lattice energy. The Methanol -OH group H-bonds with the Ester Carbonyl and Phenolic -OH.

    • Methanol (Cold): The entropic penalty of organizing methanol molecules around the hydrophobic tert-butyl groups becomes too high (Hydrophobic Effect). The system minimizes energy by ejecting the solute, reforming the crystal lattice.

SolvationMechanism Solute Methyl Ester (Hydrophobic t-Butyls) Solution Solvated State (H-Bonding Active) Solute->Solution + SolventHot Endothermic Dissolution SolventHot Methanol (Hot) (High Kinetic Energy) SolventHot->Solution SolventCold Methanol (Cold) (Ordered Structure) Precipitate Crystal Lattice (Van der Waals Dominated) SolventCold->Precipitate Rejects Solute Solution->Precipitate Cooling Hydrophobic Exclusion

Figure 2: Thermodynamic driver switching mechanism. High temperature favors solvation via H-bonding; low temperature favors lattice formation via hydrophobic exclusion.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88389, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. Retrieved from [Link][2]

    • Note: Provides structural analogs and physical property d
  • Note: Source for specific solubility in methanol and melting point ranges.
  • Google Patents.Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane (US4885382A). Retrieved from Note: Authoritative industrial protocol for recrystallization of this ester class using alcohols.

Sources

A Technical Guide to the Mechanism of Action of Phenolic Antioxidants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Oxidative Stress and the Protective Role of Phenolics

In biological systems, the generation of reactive oxygen species (ROS) is a natural consequence of metabolic processes. However, an imbalance between ROS production and the body's ability to neutralize them leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2][3] Phenolic compounds, a vast and diverse group of secondary metabolites found in plants, have garnered significant attention from the scientific community for their potent antioxidant properties.[4][5] These molecules can mitigate oxidative damage, making them prime candidates for therapeutic and preventative strategies in drug development.[2]

This guide provides an in-depth exploration of the core mechanisms by which phenolic compounds exert their antioxidant effects. We will delve into the chemical principles governing their free-radical scavenging and metal-chelating activities, discuss the structural and environmental factors that dictate their efficacy, and present detailed protocols for the experimental evaluation of their antioxidant capacity. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of phenolic antioxidants, from fundamental chemistry to practical application.

Part 1: The Core Mechanisms of Phenolic Antioxidant Action

The antioxidant activity of phenolic compounds primarily stems from the reactivity of the hydroxyl (-OH) group attached to their aromatic ring structure.[3] This functional group allows them to neutralize free radicals through several distinct, yet sometimes overlapping, mechanisms. The dominant pathway is influenced by the specific structure of the phenol, the nature of the radical, and the reaction environment.[6][7] The principal mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Transition Metal Chelation (TMC).[8][9]

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a direct pathway where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it.[10] This process generates a relatively stable phenoxyl radical (ArO•), which is less reactive due to the delocalization of the unpaired electron across the aromatic ring.[10]

ArOH + R• → ArO• + RH

This mechanism is considered highly relevant to human biology as it directly quenches the peroxyl radicals that are predominant in lipid oxidation.[11] The efficacy of a phenolic compound in a HAT-based reaction is largely determined by the bond dissociation enthalpy (BDE) of its phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[12]

Single Electron Transfer (SET)

In the SET mechanism, the phenolic antioxidant donates an electron to the free radical, forming a phenolic radical cation (ArOH•+) and an anion of the radical (R⁻).[10]

ArOH + R• → ArOH•+ + R⁻

The resulting radical cation can then deprotonate to form a phenoxyl radical (ArO•). A key variation of this pathway, particularly relevant in polar or aqueous environments, is the Sequential Proton Loss Electron Transfer (SPLET) mechanism. In SPLET, the phenolic compound first deprotonates to form a phenolate anion (ArO⁻), which then transfers an electron to the free radical.[6][13] This pathway is highly dependent on the pH of the medium and the pKa of the phenolic compound.

SPLET Pathway:

  • Proton Loss: ArOH ⇌ ArO⁻ + H⁺

  • Electron Transfer: ArO⁻ + R• → ArO• + R⁻

The choice between HAT and SET/SPLET is heavily influenced by the solvent. Non-polar solvents tend to favor the HAT mechanism, whereas polar, aqueous solvents that can stabilize ionic species facilitate the SET and SPLET pathways.[7][14]

Antioxidant_Mechanisms cluster_0 Core Mechanisms Phenol Phenolic Antioxidant (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical H• Radical_Cation Radical Cation (ArOH•+) Phenol->Radical_Cation e⁻ label_hat Hydrogen Atom Transfer (HAT) Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• Radical_Anion Radical Anion (R⁻) Radical->Radical_Anion e⁻ Radical_Cation->Phenoxyl_Radical -H⁺ label_set Single Electron Transfer (SET)

Core antioxidant mechanisms of phenolic compounds.
Transition Metal Chelation (TMC)

Beyond radical scavenging, phenolic compounds can act as antioxidants by chelating transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺).[15][16] These metals can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide via the Fenton reaction.[17] By binding to these metal ions, phenolic compounds form stable complexes that are redox-inactive, thereby preventing the initiation of these damaging oxidative chain reactions.[16][18] The structural features conducive to metal chelation include the presence of catechol (ortho-dihydroxy) groups, galloyl groups, and a combination of hydroxyl and keto groups in the molecular structure.[15][19]

Metal_Chelation cluster_fenton Fenton Reaction (Uninhibited) cluster_chelation Chelation Mechanism Phenol Phenolic Compound (e.g., Catechol group) Complex Stable Phenol-Metal Complex (Redox Inactive) Phenol->Complex Binds to Metal Pro-oxidant Metal Ion (e.g., Fe²⁺) Hydroxyl Hydroxyl Radical (•OH - Highly Damaging) Metal->Hydroxyl Catalyzes Metal->Complex H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Hydroxyl

Mechanism of transition metal chelation by phenolic compounds.

Part 2: Factors Influencing Antioxidant Activity

The antioxidant potential of a phenolic compound is not an intrinsic, absolute value but is profoundly influenced by its molecular structure and the surrounding chemical environment.

  • Molecular Structure: The number and position of hydroxyl groups on the aromatic ring are paramount. An ortho-dihydroxy (catechol) structure on the B-ring, for example, enhances stability of the resulting phenoxyl radical and increases antioxidant activity.[6][19] The presence of a 2,3-double bond in conjunction with a 4-oxo group on the C-ring in flavonoids facilitates electron delocalization, further enhancing radical scavenging potential.[6] Conversely, electron-withdrawing groups can decrease activity, while electron-donating groups, particularly at the ortho and para positions, tend to increase it.[20][21]

  • pH and Solvent: As previously mentioned, the polarity of the solvent plays a critical role in determining the dominant reaction mechanism (HAT vs. SET/SPLET).[7] Furthermore, the pH of the medium can alter the antioxidant capacity by influencing the ionization state of the phenolic compound.[22] At higher pH, phenols are more likely to deprotonate, favoring the highly efficient SPLET mechanism.[13]

Part 3: Experimental Evaluation of Antioxidant Activity

To quantify and compare the antioxidant capacity of phenolic compounds, a variety of in vitro assays are employed. The choice of assay is critical, as different methods are based on different underlying chemical mechanisms. Therefore, relying on a single assay can provide an incomplete or even misleading picture of a compound's true antioxidant potential.[23] It is best practice to use a battery of tests that cover both HAT and SET mechanisms.[11]

Overview of Common Assays
Assay NameAbbreviationPrimary MechanismPrincipleWavelength
2,2-diphenyl-1-picrylhydrazyl AssayDPPHMixed (Primarily SET)Measures the reduction of the stable DPPH• radical from purple to yellow.[24][25]~517 nm
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) AssayABTSMixed (HAT and SET)Measures the reduction of the pre-formed blue-green ABTS•+ radical cation.[6][26]~734 nm
Oxygen Radical Absorbance CapacityORACHATMeasures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein).[27][28]Ex: 485 nm, Em: 520 nm
Ferric Reducing Antioxidant PowerFRAPSETMeasures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[11][29]~593 nm
Detailed Experimental Protocols

Causality and Rationale: The DPPH assay is widely used due to its simplicity, speed, and the stability of the DPPH radical.[25] It primarily measures the capacity of an antioxidant to donate an electron or hydrogen to neutralize the radical, leading to a stoichiometric decrease in absorbance.[30][31] This makes it an excellent screening tool for assessing general radical scavenging ability.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL or ~0.2 mM).[32] This solution should have an absorbance of approximately 1.0 at 517 nm. Store in the dark.

  • Sample Preparation: Dissolve the phenolic compound or extract in methanol to create a series of concentrations. A known antioxidant, such as Gallic Acid or Trolox, should be prepared similarly for use as a positive control.[32]

  • Assay Procedure (96-well plate format): a. To each well, add 20 µL of the sample, standard, or methanol (for the control).[32] b. Add 180 µL of the DPPH working solution to all wells and mix.[32] c. Incubate the plate in the dark at room temperature for 30 minutes.[32] d. Measure the absorbance at 517 nm using a microplate reader.[24]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Interpretation: The results are often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[32]

Causality and Rationale: The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[26] A key advantage is its applicability to both hydrophilic and lipophilic antioxidants and its insensitivity to pH over a wide range.[33] The reaction involves both electron and hydrogen transfer, providing a broader measure of antioxidant capacity.[26]

Protocol:

  • Reagent Preparation (ABTS•+ Radical Solution): a. Prepare a 7 mM ABTS stock solution in water and a 2.45 mM potassium persulfate solution in water.[26] b. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This forms the ABTS•+ radical cation.[26]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[26][34]

  • Sample Preparation: Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure: a. Add a small volume of the sample or standard to a cuvette or well (e.g., 5-10 µL).[35] b. Add a larger volume of the diluted ABTS•+ working solution (e.g., 200 µL) and mix.[35] c. Allow the reaction to proceed for a set time (e.g., 5-6 minutes).[36] d. Measure the absorbance at 734 nm.[26]

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.[31]

Causality and Rationale: The ORAC assay is unique in that it measures the inhibition of oxidation over time, combining both the inhibition time and the degree of inhibition into a single value.[28] It utilizes a biologically relevant radical source (peroxyl radicals) and is based on the HAT mechanism, making its results particularly pertinent to in vivo antioxidant activity.[1][29]

Protocol:

  • Reagent Preparation: a. Fluorescein Solution: Prepare a working solution of fluorescein in phosphate buffer (e.g., 75 mM, pH 7.4).[28] b. Free Radical Initiator: Prepare a solution of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.[28] c. Standard: Prepare a series of dilutions of Trolox in phosphate buffer.[28]

  • Sample Preparation: Dilute samples in phosphate buffer.

  • Assay Procedure (96-well black plate format): a. To each well, add 150 µL of the fluorescein working solution.[1][27] b. Add 25 µL of the sample, standard, or phosphate buffer (for the blank).[1][27] c. Mix and incubate the plate at 37°C for at least 30 minutes.[27][37] d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette or automated injector.[27][28] e. Immediately begin monitoring the fluorescence decay kinetically with a plate reader (Excitation: ~485 nm, Emission: ~520 nm), taking readings every 1-2 minutes for at least 60 minutes.[27]

  • Calculation: The antioxidant capacity is quantified by calculating the Area Under the Curve (AUC) for the fluorescence decay of each sample relative to the blank. The net AUC is then plotted against the concentration of the Trolox standard to create a calibration curve, and sample results are expressed as Trolox Equivalents.[38]

Assay_Workflow prep 1. Reagent & Sample Preparation plate 2. Plate Loading (Sample, Standard, Control) prep->plate reagent 3. Add Radical Solution (e.g., DPPH, ABTS, AAPH) plate->reagent incubate 4. Incubate (Time & Temp Specific) reagent->incubate read 5. Measure Absorbance or Fluorescence incubate->read calc 6. Calculation (% Inhibition, IC₅₀, TEAC) read->calc interpret 7. Data Interpretation calc->interpret

Generalized workflow for in vitro antioxidant capacity assays.

Part 4: The Pro-oxidant Activity of Phenolic Compounds

An essential consideration in drug development is that under certain conditions, phenolic antioxidants can exhibit pro-oxidant activity.[19] This paradoxical effect is often observed in the presence of transition metals like iron and copper.[15] Phenolic compounds can reduce Fe³⁺ to the more reactive Fe²⁺, which can then participate in the Fenton reaction to produce hydroxyl radicals.[15][22] This behavior is influenced by factors such as the concentration of the phenolic compound, pH, and the presence of metal chelators.[22][39] Understanding the conditions that favor pro-oxidant versus antioxidant activity is critical for evaluating the safety and efficacy of phenolic compounds in therapeutic applications.

Conclusion and Future Directions

Phenolic compounds are powerful antioxidants whose efficacy is governed by a sophisticated interplay of chemical mechanisms, molecular structure, and environmental factors. Their ability to neutralize free radicals via Hydrogen Atom Transfer and Single Electron Transfer, as well as their capacity to chelate pro-oxidant metals, positions them as highly valuable molecules in the fields of nutrition, pharmacology, and drug development.[2][40]

For the research and development professional, a multi-assay approach is imperative for a comprehensive evaluation of antioxidant potential. By understanding the distinct chemical principles behind assays like DPPH, ABTS, and ORAC, scientists can make informed choices to generate robust and biologically relevant data. As research progresses, the focus will continue to shift from simple in vitro scavenging capacity to understanding how these compounds modulate cellular signaling pathways and gene expression, ultimately unlocking their full therapeutic potential against oxidative stress-mediated diseases.[5][41]

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  • Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC. (2025, December 9). Retrieved March 7, 2024, from [Link]

  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

The Guardian of Stability: An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the free radical scavenging mechanisms of hindered phenols, tailored for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, structure-activity relationships, and the empirical validation of their antioxidant prowess.

The Genesis of Degradation: Understanding Free Radicals and Oxidative Stress

Free radicals are highly reactive molecules possessing one or more unpaired electrons.[1] This unstable configuration drives them to aggressively seek out and react with other molecules to achieve stability, initiating a cascade of damaging chain reactions.[2] In biological systems and industrial materials alike, this process, known as oxidative stress, can lead to cellular damage, disease, and material degradation.[3][4] Hindered phenols serve as stalwart guardians against this molecular onslaught, effectively neutralizing free radicals and terminating these destructive chains.[1][2]

The Architectural Advantage: The Unique Structure of Hindered Phenols

The remarkable antioxidant capability of hindered phenols is intrinsically linked to their unique molecular architecture.[1] These compounds are characterized by a phenolic group—a hydroxyl (-OH) group directly bonded to an aromatic benzene ring—flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions.[1][2][4] This "hindered" structure is the cornerstone of their efficacy.[2]

The bulky substituents serve a dual purpose:

  • Steric Shielding: They physically obstruct the hydroxyl group, preventing it from engaging in unwanted side reactions while still allowing it to interact with small, highly reactive free radicals.[2]

  • Electronic Stabilization: The alkyl groups donate electron density to the aromatic ring, which in turn stabilizes the phenoxyl radical formed after the phenol donates a hydrogen atom.[5]

The Core Mechanisms of Radical Scavenging

Hindered phenols primarily neutralize free radicals through two principal mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). The prevailing pathway is influenced by factors such as the structure of the phenol, the nature of the free radical, and the solvent polarity.

Hydrogen Atom Transfer (HAT): The Primary Defense

The most common mechanism is Hydrogen Atom Transfer (HAT), where the hindered phenol donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it.[1][3] This process generates a relatively stable phenoxyl radical (ArO•) and a non-radical species (RH).[3][4]

The stability of the resulting phenoxyl radical is paramount to the antioxidant activity of the parent phenol.[5][6] The unpaired electron on the oxygen atom is delocalized across the aromatic ring through resonance, significantly reducing its reactivity and preventing it from initiating new radical chains.[3][6] The presence of bulky ortho-substituents further enhances this stability by sterically hindering dimerization and other termination reactions of the phenoxyl radical itself.[6]

HAT_Mechanism cluster_reactants Reactants cluster_products Products ArOH Hindered Phenol (Ar-OH) ArO_radical Stable Phenoxyl Radical (Ar-O•) ArOH->ArO_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH H• acceptance

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer (SET): An Alternative Pathway

In the Single Electron Transfer (SET) mechanism, the hindered phenol donates an electron to the free radical, forming a phenol radical cation and an anion. This is often followed by the deprotonation of the phenol radical cation to yield the more stable phenoxyl radical. The SET pathway is more likely to occur with highly electrophilic radicals and in polar solvents that can stabilize the charged intermediates.

SET_Mechanism cluster_step1 Step 1: Electron Transfer cluster_step2 Step 2: Deprotonation ArOH_start Hindered Phenol (Ar-OH) ArOH_cation Phenol Radical Cation (Ar-OH•+) ArOH_start->ArOH_cation e- donation R_radical_start Free Radical (R•) R_anion Anion (R-) R_radical_start->R_anion e- acceptance ArOH_cation_2 Phenol Radical Cation (Ar-OH•+) ArO_radical_final Stable Phenoxyl Radical (Ar-O•) ArOH_cation_2->ArO_radical_final H+ loss H_ion Proton (H+) DPPH_Workflow A Prepare 0.1 mM DPPH Solution in Methanol C Mix DPPH Solution with Sample/Standard/Control A->C B Prepare Serial Dilutions of Hindered Phenol & Standard B->C D Incubate in Dark at Room Temperature (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity & IC50 E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. [7][8]In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. [9]The decrease in absorbance, typically measured at 734 nm, is indicative of the antioxidant's scavenging capacity. [7][8][10] Experimental Protocol:

  • Generation of ABTS•+: The ABTS radical cation is pre-generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. [7][11]The mixture is allowed to stand in the dark for 12-16 hours before use to ensure the complete formation of the radical. [10]2. Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm. [9]3. Preparation of Sample and Standard Solutions: Similar to the DPPH assay, a range of concentrations of the test compound and a standard (e.g., Trolox) are prepared.

  • Reaction and Measurement: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution. [9]The absorbance is then measured at 734 nm after a specific incubation period (e.g., 6 minutes). [9]5. Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the test compound to that of Trolox. [8]

ABTS_Workflow A Generate ABTS•+ with Potassium Persulfate B Dilute ABTS•+ to Absorbance of ~0.70 at 734 nm A->B D Add Sample/Standard to ABTS•+ Working Solution B->D C Prepare Serial Dilutions of Hindered Phenol & Standard C->D E Incubate for a Set Time (e.g., 6 min) D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition & TEAC F->G

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Concluding Remarks

Hindered phenols are a cornerstone of antioxidant technology, with applications ranging from the preservation of food and cosmetics to the stabilization of polymers and pharmaceuticals. [1][2]Their efficacy is a direct result of their unique molecular structure, which facilitates the donation of a hydrogen atom to neutralize free radicals and forms a highly stabilized phenoxyl radical. A thorough understanding of their scavenging mechanisms, structure-activity relationships, and the appropriate methods for their evaluation is crucial for the rational design and application of novel and more effective antioxidant solutions.

References

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

  • National Institutes of Health. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC. Available from: [Link]

  • Li, C.-Q., et al. (2017, December 15). Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation. Available from: [Link]

  • Filo. (2025, September 21). Detailed Protocol of DPPH Assay. Available from: [Link]

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Available from: [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. PDF. Available from: [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Available from: [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Available from: [Link]

  • ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds. Available from: [Link]

  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Available from: [Link]

  • ResearchGate. (n.d.). Transient Phenoxyl Radicals: Formation and Properties in Aqueous Solutions. Available from: [Link]

  • NRC Publications Archive. (2020, April 27). The surprisingly high reactivity of phenoxyl radicals. Canada.ca. Available from: [Link]

  • National Institutes of Health. (2023, August 10). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC. Available from: [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]

  • ResearchGate. (2025, August 7). Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. Request PDF. Available from: [Link]

  • FutureLearn. (n.d.). Tools of the trade: a further look into free radicals. Available from: [Link]

  • Knowledge. (2022, November 6). Hindered phenolic antioxidants for polymer protection. Available from: [Link]

  • Semantic Scholar. (2014, February 11). Relationship structure-antioxidant activity of hindered phenolic compounds ; Relación estructura-actividad antioxidante de comp. Available from: [Link]

  • Semantic Scholar. (n.d.). [PDF] Sterically Hindered Phenols as Antioxidant. Available from: [Link]

  • ResearchGate. (2025, June 23). (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link]

  • MDPI. (2020, May 20). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Available from: [Link]

  • National Institutes of Health. (n.d.). Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). Available from: [Link]

  • RSC Publishing. (2025, December 16). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]

  • RSC Publishing. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Available from: [Link]

  • Lateral. (2025, June 23). Phenoxyl radicals: Significance and symbolism. Available from: [Link]

  • University of Manchester. (2005, February 21). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. Research Explorer. Available from: [Link]

  • ACS Publications. (n.d.). Single-electron transfer, a major reaction pathway in organic chemistry. An answer to recent criticisms. Accounts of Chemical Research. Available from: [Link]

  • ACS Publications. (n.d.). The Chemistry of Stable Phenoxy Radicals. Chemical Reviews. Available from: [Link]

  • Journal of the American Chemical Society. (n.d.). Inhibition Reactions of Hindered Phenols. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Available from: [Link]

  • National Institutes of Health. (2025, May 6). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC. Available from: [Link]

  • RSC Publishing. (n.d.). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Available from: [Link]

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Methodological & Application

"using Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a polymer stabilizer"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve Research Scientists and Drug Development Professionals focusing on material science, specifically the stabilization of medical-grade polymers and the analysis of extractables/leachables (E&L).

From Polymer Stabilization to Extractables Analysis in Medical Devices[1][2][3]

CAS Number: 6386-38-5 Synonyms: Metilox; Methyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate; AO-Methyl.[1][2] Molecular Weight: 292.42 g/mol [1]

Executive Summary & Strategic Utility

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant.[1][2] In the context of pharmaceutical and medical device development, it occupies a unique dual role:

  • Active Stabilizer (Low Viscosity Systems): It is used directly in polyols, polyurethanes, and adhesives where flowability is critical and processing temperatures are moderate (<200°C).[2]

  • Critical E&L Marker: It is the primary hydrolysis degradation product of high-molecular-weight antioxidants (like Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) — commonly known as Irganox 1010).[1][2] Detecting this methyl ester in drug formulations is a standard indicator of packaging degradation.

  • Synthetic Intermediate: It serves as the "warhead" precursor for synthesizing non-migrating, biocompatible stabilizers via transesterification.[2]

This guide provides protocols for its synthesis into high-performance stabilizers , its analytical quantification (as a leachable), and performance testing via Oxidation Induction Time (OIT).[1][2]

Mechanism of Action: The Autoxidation Cycle

To effectively use this molecule, one must understand where it intervenes.[2] Polymer degradation occurs via a free-radical chain reaction.[1][2] This molecule acts as a Hydrogen Atom Transfer (HAT) agent.[2] The sterically hindered phenol group donates a hydrogen atom to peroxy radicals (


), converting them into stable hydroperoxides and creating a stable phenoxy radical that does not re-initiate the chain.[2]
Mechanistic Pathway (Visualization)

The following diagram illustrates the Autoxidation Cycle and the specific inhibition point of the hindered phenol.

AutoxidationCycle Polymer Polymer Chain (RH) Radical Alkyl Radical (R•) Polymer->Radical Initiation Heat Heat/Shear/Radiation Heat->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Propagation) Oxygen O₂ Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide Abstraction from Polymer StableProduct Inactive Products Peroxy->StableProduct Termination Hydroperoxide->Radical Branching (New Cycle) Stabilizer Stabilizer (ArOH) (Methyl 3-(3,5...)) Stabilizer->Peroxy H-Donation (Inhibition)

Figure 1: The autoxidation cycle showing the interception of peroxy radicals by the hindered phenolic stabilizer.[1][2]

Protocol A: Synthesis of Non-Migrating Medical Stabilizers

Context: Direct use of the methyl ester (MW ~292) in rigid medical plastics is risky due to volatility and migration (leaching). For medical devices, it is best converted into higher molecular weight variants via transesterification .[2]

Objective: Synthesize a stearyl-derivative (analogous to Irganox 1076) to reduce migration potential while retaining antioxidant activity.

Materials
  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (1.0 eq)[1][2]

  • Stearyl Alcohol (1.05 eq)[1][2]

  • Catalyst: Dibutyltin oxide (DBTO) or Lithium amide (0.5 mol%)[1][2]

  • Solvent: Toluene (for azeotropic distillation) or solvent-free melt.[1][2]

Step-by-Step Methodology
  • Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap (or vacuum distillation head).[1][2]

  • Charging: Load the Methyl ester and Stearyl alcohol.[2] Heat to 100°C under nitrogen flow to melt.

  • Catalysis: Add the catalyst (DBTO).[2] Increase temperature to 140–160°C .

  • Reaction (Transesterification): Apply a slight vacuum (approx. 200 mbar) to remove the generated methanol. The removal of methanol drives the equilibrium forward (Le Chatelier’s principle).

  • Monitoring: Monitor the reaction via TLC or HPLC until the Methyl ester peak disappears (< 0.5%).

  • Workup:

    • Cool to 80°C.

    • Neutralize catalyst (if basic) with dilute acetic acid.[1][2]

    • Recrystallize from isopropanol/acetone to remove unreacted stearyl alcohol.[2]

  • Yield Check: Verify melting point (Target: 50–52°C for stearyl derivative).

Protocol B: Analytical Quantification (E&L Studies)

Context: In drug development, if a container closure system uses hindered phenols, sterilization (gamma/autoclave) can degrade the stabilizer back into Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.[1][2] This protocol quantifies it as a "Leachable."[2]

HPLC-UV Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm
Mobile Phase A Water (0.1% Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 275 nm (Phenolic absorption max)
Temperature 30°C
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.04060
10.00100
15.00100
15.14060
Extraction Workflow (Polymer Matrix)

To determine the total content in a medical plastic (e.g., a syringe barrel):

ExtractionWorkflow Sample Polymer Sample (Cryo-milled to <500µm) Extraction Ultrasonic Extraction Solvent: Isopropanol/Cyclohexane (1:1) Time: 60 mins @ 40°C Sample->Extraction Filter Filtration (0.45µm PTFE Syringe Filter) Extraction->Filter Concentration Evaporation & Reconstitution (Reconstitute in Acetonitrile) Filter->Concentration Analysis HPLC-UV Analysis (Quantify vs. External Standard) Concentration->Analysis

Figure 2: Sample preparation workflow for extracting the stabilizer from a polymer matrix.[1][2]

Protocol C: Performance Evaluation (OIT)

Context: To verify if the stabilizer is functioning in the final polymer formulation, use Oxidation Induction Time (OIT) via Differential Scanning Calorimetry (DSC).[3] This is based on ASTM D3895.[2][4][5][6]

Objective: Measure the time until the polymer begins to degrade in a pure oxygen environment at high temperature.

Step-by-Step Protocol
  • Sample Prep: Cut a 5–10 mg sample of the stabilized polymer. Place in an open aluminum DSC pan (do not crimp).

  • Atmosphere: Start with Nitrogen purge (50 mL/min).

  • Heating: Ramp temperature at 20°C/min to the setpoint (usually 200°C for Polyolefins).

  • Isothermal Hold: Hold at 200°C in Nitrogen for 5 minutes to reach thermal equilibrium.

  • Gas Switch (T=0): At exactly 5 minutes, switch gas from Nitrogen to Oxygen (50 mL/min). Mark this time as

    
    .
    
  • Detection: Observe the DSC thermogram. The polymer will remain stable (flat line) until the antioxidant is consumed.

  • Endpoint: The onset of a sharp exothermic slope indicates oxidation.[4]

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2]
    
Expected Data Results
FormulationStabilizer Loading (ppm)OIT @ 200°C (min)Interpretation
Virgin PP (Control)0< 2Rapid degradation
Formulation A50015–20Moderate protection
Formulation B2000> 45High stability (Medical Grade)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16386, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.[1][2] Retrieved from [Link][1][2]

  • ASTM International. ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[1][2] West Conshohocken, PA.[2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[1][2][7] Retrieved from [Link](Note: General landing page provided for stability; specific dossier IDs vary).[1]

  • Agilent Technologies. Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC. Application Note 5989-5850EN.[1][2][8] Retrieved from [Link]

Sources

"application of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in polypropylene (PP)"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Polypropylene (PP) Stabilization and NIAS Analysis

Target Audience: Polymer Scientists, Materials Engineers, and Pharmaceutical Extractables & Leachables (E&L) Professionals.

Executive Summary & Scientific Grounding

Polypropylene (PP) is a ubiquitous thermoplastic utilized in everything from automotive components to pharmaceutical packaging. However, due to the presence of tertiary carbon atoms along its polymer backbone, PP is highly susceptible to thermo-oxidative degradation during melt processing and long-term environmental exposure.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5) is a sterically hindered phenolic compound. In polymer science, it occupies a dual role:

  • As a Primary Antioxidant/Intermediate: It acts as a highly efficient radical scavenger[1]. It is also the foundational intermediate used in the transesterification synthesis of high-molecular-weight commercial stabilizers like Antioxidant 1010 (Irganox 1010) and Antioxidant 1076[2].

  • As a Non-Intentionally Added Substance (NIAS): In pharmaceutical and food packaging, high-molecular-weight antioxidants can undergo ester cleavage during gamma-irradiation sterilization or severe thermal stress. This degradation yields the smaller, highly migratory methyl ester derivative, making it a critical target for Extractables and Leachables (E&L) analytical workflows[3][4].

Mechanistic Causality: How Hindered Phenols Stabilize PP

During the extrusion or injection molding of PP (typically at 190°C–220°C), shear stress and thermal energy homolytically cleave carbon-carbon and carbon-hydrogen bonds, generating alkyl radicals (R•). In the presence of oxygen, these rapidly convert to highly reactive peroxy radicals (ROO•), initiating an auto-oxidation chain reaction that leads to chain scission, loss of mechanical strength, and yellowing.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate interrupts this cycle. The hydroxyl (-OH) group is flanked by two bulky tert-butyl groups. This specific steric arrangement weakens the O-H bond, allowing it to readily donate a hydrogen atom to the peroxy radical, converting it to a stable polymer hydroperoxide (ROOH). The resulting phenoxy radical is resonance-stabilized and sterically shielded by the tert-butyl groups, preventing it from abstracting further hydrogen atoms from the PP backbone[5].

Mechanism Init PP Chain (RH) Heat/Shear Alkyl Alkyl Radical (R•) Init->Alkyl Initiation Peroxy Peroxy Radical (ROO•) Alkyl->Peroxy + O2 Phenol Hindered Phenol (ArOH) Peroxy->Phenol Interacts Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + H• from ArOH StableRadical Stable Phenoxy Radical (ArO•) Phenol->StableRadical - H•

Caption: Radical scavenging mechanism of hindered phenols in the PP auto-oxidation cycle.

Quantitative Data: Physicochemical & Application Parameters

To ensure proper formulation and analytical targeting, the physical and application parameters of the compound must be understood.

ParameterValue / Description
Chemical Name Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
CAS Number 6386-38-5
Molecular Weight 292.42 g/mol
Melting Point 60°C – 67°C
Typical Dosing in PP 500 – 2000 ppm (0.05% – 0.2% w/w)
Primary Function Radical Scavenger / Chain-breaking Donor
Target Mass for MS (NIAS) m/z 293.17 [M+H]⁺ (Positive Ionization)

Experimental Protocols

Protocol A: Melt Compounding of PP with Antioxidant

Objective: To homogenously disperse the antioxidant into a virgin PP matrix to prevent localized depletion, which can lead to micro-cracking and premature mechanical failure.

Materials:

  • Virgin Polypropylene (PP) homopolymer resin (pellet or powder).

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate powder.

  • Optional: Phosphite co-stabilizer (e.g., Irgafos 168) for synergistic hydroperoxide decomposition.

Step-by-Step Methodology:

  • Dry Blending: Weigh out 1.0 kg of virgin PP powder. Add 1.0 g (1000 ppm) of the hindered phenol antioxidant. Mix in a high-speed Henschel mixer at 500 RPM for 3 minutes to ensure uniform surface coating of the polymer particles.

  • Extruder Setup: Utilize a co-rotating twin-screw extruder (L/D ratio of at least 40:1) to provide sufficient shear for dispersive and distributive mixing.

  • Temperature Profile: Set the heating zones from the feed throat to the die as follows: 180°C / 195°C / 210°C / 220°C / 220°C. Causality: The temperature must exceed the melting point of PP (~165°C) but remain low enough to prevent excessive thermal degradation before the antioxidant can fully melt (MP 60-67°C) and diffuse into the polymer melt.

  • Extrusion: Feed the dry blend into the hopper. Maintain a screw speed of 150 RPM.

  • Pelletization: Quench the extruded polymer strand in a room-temperature water bath and cut into pellets using a rotary pelletizer.

  • Validation: Perform Oxidation Induction Time (OIT) testing via Differential Scanning Calorimetry (DSC) at 200°C under an oxygen atmosphere to validate stabilization efficacy.

Protocol B: Extractables & Leachables (E&L) Analysis of PP Packaging

Objective: To detect and quantify Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a NIAS resulting from the degradation of high-molecular-weight additives in PP pharmaceutical packaging[3].

Step-by-Step Methodology:

  • Sample Preparation: Cut the PP packaging film or molded container into 1 cm² pieces.

  • Simulant Extraction: Place 10 g of the cut PP into a sealed borosilicate glass vial. Add 100 mL of extraction simulant (e.g., 50% Ethanol/Water for aqueous drug products, or 100% Isopropanol for worst-case organic extraction).

  • Incubation: Incubate the vials in a shaking water bath at 40°C for 10 days (or use accelerated conditions like 60°C for 72 hours) to simulate long-term shelf-life migration.

  • Concentration: Extract 10 mL of the simulant and evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Reconstitute in 1 mL of Acetonitrile.

  • UPLC-MS/QTOF Analysis:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 15 minutes.

    • Detection: Electrospray Ionization (ESI) in positive mode. Extract the chromatogram for m/z 293.174 (Theoretical [M+H]⁺).

  • Data Interpretation: Quantify the peak area against a standard calibration curve of pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate to ensure migration levels are below the regulatory Safety Concern Threshold (SCT).

Workflow Sample PP Packaging Sample (Cut to 1 cm²) Extraction Solvent Extraction (e.g., 50% EtOH, 40°C) Sample->Extraction Concentration Sample Concentration (N2 Blowdown & Reconstitution) Extraction->Concentration Analysis UPLC-MS/QTOF Analysis (ESI+ Mode) Concentration->Analysis Data NIAS Identification & Quantification (m/z 293.17 [M+H]+) Analysis->Data

Caption: Analytical workflow for extracting and identifying phenolic NIAS in PP packaging.

References

  • ResearchGate. "Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF". Available at:[Link]

  • OECD Existing Chemicals Database. "COVER PAGE: methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate". Available at:[Link]

Sources

"application of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in polyethylene (PE)"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate for the Enhanced Stabilization of Polyethylene

Introduction

Polyethylene (PE), a cornerstone of the global polymer industry, is valued for its versatility, cost-effectiveness, and robust mechanical properties. However, its hydrocarbon backbone renders it susceptible to thermo-oxidative degradation when exposed to heat, oxygen, and mechanical shear during processing (e.g., extrusion, molding) and throughout its service life.[1][2] This degradation, a free-radical chain reaction, leads to undesirable changes such as embrittlement, discoloration, and a catastrophic loss of mechanical integrity.[3]

To counteract this, antioxidants are incorporated into the polymer matrix. This guide focuses on the application of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), a high-performance sterically hindered phenolic antioxidant.[4][5] As a primary antioxidant, its principal function is to interrupt the degradation cycle by scavenging free radicals, thereby preserving the polymer's molecular structure, color stability, and long-term durability.[4][6] While it is an effective stabilizer in its own right, it also serves as a critical intermediate in the synthesis of larger, higher molecular weight antioxidants such as Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate).[7][8] This document provides a detailed overview of its mechanism, application protocols, and methods for evaluating its efficacy in polyethylene.

Scientific Foundation: Mechanism of Antioxidant Action

The stabilization of polyethylene by Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is rooted in its ability to interrupt the auto-oxidation cycle. This process occurs in three stages:

  • Initiation: Heat and mechanical stress during processing generate initial alkyl radicals (R•) on the polyethylene chain.

  • Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another polyethylene chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.[3]

  • Termination: Radicals combine to form non-radical species.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate functions as a "chain-breaking" antioxidant. Its phenolic hydroxyl (-OH) group donates a hydrogen atom to the reactive peroxy radicals (ROO•), converting them into stable hydroperoxides and terminating the propagation cycle.[4] The antioxidant itself becomes a phenoxy radical.

The efficacy of this antioxidant is significantly enhanced by the two bulky tert-butyl groups positioned ortho to the hydroxyl group. This steric hindrance is crucial as it delocalizes the unpaired electron across the aromatic ring, creating a highly stable and unreactive phenoxy radical that is incapable of initiating new degradation chains.[4] This ensures that the antioxidant does not become a pro-oxidant.

cluster_PE_Degradation Polyethylene Auto-Oxidation Cycle cluster_Intervention Antioxidant Intervention Initiation Initiation (Heat, Shear) PE Chain (RH) → R• Propagation1 Propagation R• + O₂ → ROO• Initiation->Propagation1 Fast Propagation2 ROO• + RH → ROOH + R• (Chain Reaction) Propagation1->Propagation2 Intervention H-Donation ROO• + ArOH → ROOH + ArO• Propagation1->Intervention Interruption Propagation2->Propagation1 Cycle Repeats AO Antioxidant (ArOH) AO->Intervention StableRadical Stable Phenoxy Radical (ArO•) (Non-reactive due to steric hindrance) Intervention->StableRadical caption Fig 1: Antioxidant interruption of the PE degradation cycle.

Quantitative Data Summary

The following tables provide key quantitative data for the application and evaluation of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in polyethylene.

Table 1: Recommended Dosage Levels in Polyethylene

Polyethylene Grade Recommended Dosage (% w/w) Notes
General Purpose PE 0.05 - 0.3 Dosage depends on processing severity and required long-term stability.[6]
High-Density PE (HDPE) 0.1 - 0.4 Suitable for applications requiring robust thermal stability like pipes and geomembranes.
Low-Density PE (LDPE) 0.05 - 0.25 Effective for film and coating applications.
Linear Low-Density PE (LLDPE) 0.1 - 0.35 Protects against degradation during high-shear extrusion processes.

| Synergistic Blends | 0.05 - 0.2 (with 0.1-0.3 of a phosphite secondary antioxidant) | A combination with a secondary antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) provides comprehensive protection during both processing and long-term use.[6][9] |

Table 2: Typical Processing Temperatures for Polyethylene Compounding

Polyethylene Grade Temperature Range (°C)
High-Density Polyethylene (HDPE) 180 - 240[6]
Low-Density Polyethylene (LDPE) 150 - 230[6]

| Linear Low-Density Polyethylene (LLDPE) | 170 - 240 |

Table 3: Key Performance Evaluation Parameters and Standard Test Methods

Parameter Test Method Purpose
Thermo-oxidative Stability Oxidative Induction Time (OIT) via DSC (ASTM D3895, ISO 11357-6)[10][11] Measures resistance to oxidation under accelerated conditions.
Thermal Stability Thermogravimetric Analysis (TGA) Determines the temperature at which degradation and mass loss occur.[12][13]
Mechanical Properties Tensile Testing (ISO 527, ASTM D638)[14] Evaluates the retention of strength, stiffness, and ductility.
Flexural Testing (ISO 178, ASTM D790)[14][15] Assesses the retention of bending properties.
Processability Melt Flow Rate (MFR) / Melt Flow Index (MFI) (ASTM D1238)[14] Indicates changes in molecular weight due to degradation during processing.

| Color Stability | Spectrophotometry / Colorimetry | Quantifies discoloration or yellowing after processing and aging.[3] |

Experimental Protocols

The following protocols detail the methodology for incorporating the antioxidant into polyethylene and subsequently validating its performance.

Protocol 1: Incorporation via Twin-Screw Melt Compounding

Objective: To achieve a uniform and homogeneous dispersion of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate within the polyethylene matrix. This is critical for ensuring consistent protection throughout the material.

Materials & Equipment:

  • Polyethylene powder or pellets (specify grade, e.g., HDPE)

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate powder

  • High-speed mixer or bag for manual blending

  • Co-rotating twin-screw extruder

  • Water bath for strand cooling

  • Strand pelletizer

Procedure:

  • Pre-Blending: Accurately weigh the required amounts of polyethylene and the antioxidant powder based on the desired final concentration (refer to Table 1).

    • Causality: This step is essential to prevent localized concentrations of the additive, ensuring a homogeneous final product. A common practice is to create a masterbatch with a higher antioxidant concentration, which is then let down with virgin polymer.

  • Transfer the materials to a high-speed mixer or a sealed bag and mix for 3-5 minutes to ensure a consistent dry blend.[6]

  • Extruder Setup: Set the temperature profile of the extruder zones according to the polyethylene grade being processed (refer to Table 2). A typical profile involves a gradual increase in temperature from the feed zone to the metering zone.

    • Causality: The temperature profile is designed to gently melt the polymer without causing significant thermal degradation before the antioxidant is fully dispersed.

  • Set the screw speed, typically in the range of 200-400 rpm for laboratory-scale extruders.

  • Compounding: Start the extruder and allow the temperatures to stabilize. Begin feeding the pre-mixed material into the main hopper at a consistent rate.

  • Monitor the extruder torque and melt pressure to ensure a steady and stable process. The molten polymer containing the dispersed antioxidant will be extruded through a strand die.

  • Pelletizing: Pass the extruded polymer strands through a water bath to cool and solidify.[6]

  • Feed the cooled strands into a pelletizer to produce compounded pellets.

  • Post-Processing: Collect, label, and dry the pellets in an oven (e.g., at 60-80°C for 4 hours) to remove surface moisture before subsequent molding or analysis.

Protocol 2: Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)

Objective: To quantify the effectiveness of the antioxidant in delaying the onset of thermal oxidation. The OIT value is a direct measure of the material's stability at a given temperature.

Materials & Equipment:

  • Compounded PE pellets (both stabilized and an unstabilized control)

  • Differential Scanning Calorimeter (DSC) with gas switching capability

  • Aluminum DSC pans

  • High-purity nitrogen and oxygen gas

Procedure:

  • Sample Preparation: Cut a small, representative sample from a PE pellet (approximately 3-5 mg). Place it into an open aluminum DSC pan.

  • DSC Setup: Place the sample pan and an empty reference pan into the DSC cell. Calibrate the instrument for temperature and heat flow according to manufacturer guidelines.

  • Measurement Protocol (based on ASTM D3895): [6][10] a. Purge the DSC cell with nitrogen at a flow rate of 50 mL/min for at least 5 minutes to establish an inert atmosphere. b. Heat the sample under nitrogen from ambient temperature to the isothermal test temperature (e.g., 210°C) at a heating rate of 20°C/min. c. Hold the sample isothermally at 210°C for 5 minutes to ensure thermal equilibrium. d. Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This marks time zero (t=0) for the OIT measurement. e. Continue to hold the sample at 210°C under the oxygen atmosphere until a sharp exothermic peak is observed, indicating the onset of rapid oxidation.

  • Data Analysis: The OIT is determined as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT signifies greater stability.[10][16]

Protocol 3: Assessment of Mechanical Property Retention after Thermal Aging

Objective: To confirm that the antioxidant preserves the functional mechanical properties of polyethylene after exposure to conditions that simulate long-term thermal stress.

Materials & Equipment:

  • Compounded PE pellets (stabilized and unstabilized control)

  • Injection molding or compression molding machine to produce standardized test specimens (e.g., ISO 527 Type 1A "dog bones")

  • Forced-air convection oven for thermal aging

  • Universal Testing Machine (UTM) with grips for tensile testing

Procedure:

  • Specimen Preparation: Mold standardized tensile test specimens from both the stabilized and unstabilized PE pellets according to ISO 527-2.

  • Initial Testing (Time Zero): Condition a subset of specimens (e.g., 5 from each batch) at standard laboratory conditions (23°C, 50% RH) for at least 24 hours.

  • Perform tensile tests on these specimens using a UTM at a specified crosshead speed (e.g., 50 mm/min).[17] Record the tensile strength at break, Young's modulus, and elongation at break.

  • Accelerated Thermal Aging: Place another subset of specimens in a forced-air oven at an elevated temperature (e.g., 110°C). The duration of aging depends on the application requirements (e.g., 240 hours).

  • Post-Aging Testing: After the aging period, remove the specimens, allow them to cool, and condition them as in step 2.

  • Perform tensile tests on the aged specimens.

  • Data Analysis: Compare the mechanical properties of the stabilized and unstabilized samples before and after aging. The effectiveness of the antioxidant is demonstrated by a higher retention of tensile strength and elongation at break in the stabilized samples.

cluster_workflow Experimental & Validation Workflow cluster_analysis 5. Performance Analysis Start Start: PE Resin + Antioxidant Premix 1. Pre-Blending (High-Speed Mixer) Start->Premix Extrude 2. Melt Compounding (Twin-Screw Extruder) Premix->Extrude Pelletize 3. Pelletizing Extrude->Pelletize Pellets Homogenized Pellets (Stabilized PE) Pelletize->Pellets Molding 4. Specimen Molding (Injection/Compression) Pellets->Molding Specimens Test Specimens (e.g., 'Dog bones') Molding->Specimens OIT OIT via DSC (Thermo-oxidative Stability) Specimens->OIT Mech_Initial Initial Mechanical Testing (Tensile, Flexural) Specimens->Mech_Initial Aging Accelerated Aging (Oven @ 110°C) Specimens->Aging Results Results: - OIT (minutes) - % Property Retention OIT->Results Mech_Initial->Results Mech_Aged Aged Mechanical Testing Aging->Mech_Aged Mech_Aged->Results caption Fig 2: Comprehensive workflow for PE stabilization and validation.

Conclusion

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a highly effective primary antioxidant for polyethylene. Its sterically hindered phenolic structure enables it to efficiently neutralize free radicals, thereby protecting PE from degradation during high-temperature processing and extending its functional lifespan. The protocols outlined in this guide provide a robust framework for its incorporation and for the scientific validation of its performance. By systematically evaluating parameters such as oxidative induction time and the retention of mechanical properties, researchers and developers can optimize formulations to meet the demanding requirements of various applications. For enhanced protection, particularly against degradation during processing, a synergistic combination with a secondary antioxidant, such as a phosphite, is highly recommended.[9][18]

References

  • Effect of Antioxidants on Ultra High Molecular Weight Polyethylene (UHMWPE). (n.d.). Purdue University e-Pubs.
  • Measurement of Oxidative Induction Times (OIT) by DSC. (n.d.). PerkinElmer.
  • Horst, K., & Gijsman, P. (n.d.). Oxidation induction time and oxidation onset temperature of polyethylene in air Testing Gimzewski's postulate. University of Pretoria.
  • Al-Malaika, S., et al. (2025, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. MDPI.
  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. 3V Sigma USA.
  • Standard Protocol for Incorporating Antioxidant 1010 into Polyethylene: Application Notes and Protocols. (2025). Benchchem.
  • Bolbukh, Y., & Tertykh, V. (2025, August 5). Thermal degradation of polyethylene containing antioxidant and hydrophilic/hydrophobic silica. ResearchGate.
  • Oxidative Stability of Polymers: The OIT Test. (2023, June 30). NETZSCH Analyzing & Testing.
  • Oxidative-induction time. (n.d.). Wikipedia.
  • A Guide to the Determination of Oxidation Induction Time. (n.d.). Mettler Toledo.
  • Zhang, Y., et al. (2025, February 19). The Structural Design of a New Graftable Antioxidant and the Theoretical Study of Its Role in the Cross-Linking Reaction Process of Polyethylene. MDPI.
  • Bolbukh, Y., et al. (n.d.). THERMAL DEGRADATION OF POLYETHYLENE CONTAINING ANTIOXIDANT AND HYDROPHILIC/HYDROPHOBIC SILICA. AKJournals.
  • Le Gac, P. Y., et al. (n.d.). Antioxidant depletion in polyethylene used in chlorinated seawater: from accelerated ageing to modelling. Archimer - Ifremer.
  • Mechanical Properties Testing. (n.d.). Alfa Chemistry.
  • Al-Malaika, S., et al. (2015, May 26). Oxidation of HDPE in the Presence of PVC Grafted with Natural Polyphenols (Tannins) as Antioxidant. Scirp.org.
  • The Role of Phenolic Antioxidants in Polymer Longevity. (2026, February 26). LinkedIn.
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). ResearchGate.
  • Methyl 3-(3,5-Di-Tert-Butyl-4-Hydroxyphenyl) Propionate Manufacturer & Supplier. (n.d.). Chemical Bull.
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014, November 15). PubMed.
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid. (2025, July 24). ChemicalBook.
  • Rodrigues, C., et al. (2025, January 23). Polyethylene Transformation Chain: Evaluation of Migratable Compounds. MDPI.
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.). Google Patents.
  • ISO 527 Mechanical Property Testing of Polymers. (n.d.). Intertek.
  • Synthesis of Octadecyl 3-(3,5-di-tertbutyl-4-hydroxyphenyl)-propionate. (n.d.). PrepChem.com.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
  • Antioxidants Stabilizers Selection for Polyolefins (PP, PE). (2021, November 26). alpha-plast.com.ua.
  • Villafane, I., et al. (n.d.). Assessment of the mechanical properties of PET polymer material from recovered plastic bottles. Books, Journals & Research.

Sources

Application Note: HPLC Analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Plastic Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The quantification of phenolic antioxidants in polymeric materials is a critical workflow in Extractables and Leachables (E&L) studies and Quality Control (QC). This guide focuses on Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5), commercially known as Metilox or varying trade names.[1][2][3]

This compound serves as a primary antioxidant or a degradation intermediate of larger hindered phenols (e.g., Irganox 1010/1076). Its relatively low molecular weight (MW 292.41 g/mol ) compared to its long-chain counterparts increases its migration potential into pharmaceutical products or food matrices, making accurate quantification mandatory for regulatory compliance (FDA 21 CFR 177, EU 10/2011).

Key Challenges Addressed:

  • Matrix Interference: Co-elution of oligomers from Polypropylene (PP) or Polyethylene (PE).

  • Sensitivity: Detecting low-level migration (< 1 ppm).

  • Selectivity: Distinguishing the methyl ester from the free acid hydrolysis product.

Experimental Strategy & Causality

Solvent Selection Strategy
  • Extraction Solvent: A mixture of Cyclohexane:Isopropanol (IPA) (50:50 v/v) is selected.

    • Causality: Cyclohexane swells the polyolefin matrix (PP/PE) to release trapped additives, while IPA ensures the solubility of the polar phenolic antioxidant and is compatible with Reverse Phase HPLC (unlike pure hexane).

  • Mobile Phase: Acetonitrile (ACN) and Water .[4]

    • Causality: Methanol is avoided due to higher backpressure and potential transesterification risks during long storage. ACN provides sharper peak shapes for phenolic compounds.

Column Chemistry
  • Stationary Phase: C18 (Octadecyl) with high carbon load (>15%) and end-capping.

    • Reasoning: The analyte is moderately lipophilic (LogP ~ 4-5). A standard C18 provides sufficient retention to separate it from the solvent front and polar matrix degradants, but elutes it significantly faster than the highly hydrophobic Irganox 1076.

Materials & Apparatus

  • Analyte Standard: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (>98% purity).

  • Solvents: HPLC Grade Acetonitrile, Water, Isopropanol, Cyclohexane.

  • Apparatus:

    • HPLC System with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Ultrasonic Bath (temperature controlled).

    • Cryogenic Mill or Grinder.

    • 0.22 µm PTFE Syringe Filters.

Detailed Protocol

Sample Preparation Workflow

Step 1: Comminution Cryogenically grind the plastic pellets or parts to a particle size < 1 mm (20 mesh).

  • Note: Avoid high-heat grinding which can degrade the antioxidant before analysis.

Step 2: Extraction

  • Weigh 1.0 g ± 0.01 g of ground polymer into a glass centrifuge tube.

  • Add 10.0 mL of Extraction Solvent (Cyclohexane:IPA 50:50).

  • Sonicate for 60 minutes at 40°C.

    • Validation Check: If the polymer swells excessively, add 2 mL of Cyclohexane.

  • Allow to cool to room temperature.

Step 3: Clarification

  • Filter an aliquot of the extract through a 0.22 µm PTFE filter into an HPLC vial.

    • Critical: Do not use Nylon filters, as they may adsorb phenolic compounds.

HPLC Method Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Column Temp 30°C
Detection UV @ 276 nm (Quantification), 210 nm (Trace Analysis)
Run Time 15 Minutes

Gradient Table:

Time (min)% Water (A)% Acetonitrile (B)Description
0.004060Initial Hold
8.000100Elution of Analyte
10.000100Wash (remove oligomers)
10.104060Re-equilibration
15.004060End
  • Analyst Note: The analyte (Methyl ester) typically elutes between 4.5 – 6.0 minutes, significantly earlier than Irganox 1010 or 1076.

Method Validation & Performance

To ensure Trustworthiness , the method must be validated against the following criteria (based on ICH Q2(R1)):

  • Linearity: Prepare calibration standards in IPA at 1, 5, 10, 50, and 100 µg/mL.

    • Acceptance: R² > 0.999.

  • Recovery (Accuracy): Spike virgin PP pellets (known blank) with analyte at 3 levels (Low, Mid, High). Extract and calculate recovery.

    • Target: 85% - 115%.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N).

    • LOD (S/N = 3): Typically ~0.1 µg/mL.

    • LOQ (S/N = 10): Typically ~0.5 µg/mL.[5]

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for solvent selection and filtration.

G cluster_0 Critical Control Point Start Polymer Sample (Pellet/Part) Grind Cryogenic Grinding (< 1mm mesh) Start->Grind Homogenization Extract Ultrasonic Extraction (Cyclohexane:IPA 50:50) 60 min @ 40°C Grind->Extract Solvation Filter Filtration (0.22 µm PTFE) Extract->Filter Removal of Polymer Matrix HPLC HPLC Analysis (C18, Gradient ACN/H2O) Filter->HPLC Injection Detect UV Detection (276 nm) HPLC->Detect Separation Data Quantification (mg/kg) Detect->Data Integration

Figure 1: Analytical workflow for the extraction and quantification of Metilox from plastic matrices.

Troubleshooting & Optimization

  • Peak Fronting: If the peak shape is distorted, the injection solvent (50% Cyclohexane) may be too strong. Dilute the sample 1:1 with Acetonitrile before injection.

  • Ghost Peaks: Plastic additives are ubiquitous. Ensure all glassware is solvent-rinsed. Run a "System Blank" (0 µL injection) to rule out carryover.

  • Interference: If a peak co-elutes, switch detection to 280 nm . While slightly less sensitive than 210 nm, it eliminates interference from non-aromatic oligomers.

References

  • ASTM International. (2017). ASTM D6042-09: Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography.[6]

  • Agilent Technologies. (2010). Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations.

  • European Medicines Agency (EMA). (2005). Guideline on Plastic Immediate Packaging Materials.

  • Sigma-Aldrich. (n.d.). Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Product Specification.

Sources

Technical Application Note: Quantitative Determination of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the quantitative determination of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), often referred to as Metilox or the methyl ester of Hydrocinnamic acid.

This compound is a critical analyte in two contexts:

  • Extractables & Leachables (E&L): It acts as a primary antioxidant or a degradation product of high-molecular-weight hindered phenols (e.g., Irganox 1010/1076) in pharmaceutical packaging.[1][2]

  • Polymer Stability Profiling: Its presence indicates the oxidative history and sterilization stress of polyolefins used in medical devices.[1][2]

The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode to achieve low-ppb sensitivity, essential for regulatory compliance (USP <1663>, <1664>).

Scientific Mechanism & Strategy

Analyte Chemistry and Origin

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (MW 292.4 g/mol ) is a hindered phenol. Its stability relies on the steric hindrance provided by the two tert-butyl groups flanking the hydroxyl moiety, which scavenge free radicals.[1][3]

In drug development, this specific methyl ester often appears via:

  • Direct Leaching: Migration from packaging where it was used as a stabilizer (Metilox).[1][2]

  • Transesterification/Hydrolysis: Degradation of Irganox 1010 or 1076 in the presence of methanol or during aggressive extraction conditions.[1][2]

Analytical Strategy
  • Chromatographic Separation: A non-polar 5%-phenyl-arylene column (e.g., DB-5ms) is selected to separate the analyte from complex polymer oligomers (C20-C40 hydrocarbons) that frequently co-extract.

  • Mass Spectrometry (EI): Electron Impact ionization (70 eV) produces a distinct fragmentation pattern.[1][2] The molecular ion (

    
    ) is stable, but the loss of a methyl group (
    
    
    
    ) from the tert-butyl moiety typically yields the base peak, providing a high-intensity signal for quantification.
  • Internal Standardization: To correct for injection variability and matrix effects, Phenanthrene-d10 or Tinuvin P is recommended as an Internal Standard (IS).[1][2]

Experimental Protocol

Chemicals and Reagents[2][3][4]
  • Analyte Standard: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), purity

    
     98%.[4][5][6]
    
  • Internal Standard (IS): Phenanthrene-d10 (CAS 1517-22-2) or Butylated Hydroxytoluene (BHT) if BHT is confirmed absent in samples.

  • Solvents: Dichloromethane (DCM) and Isopropanol (IPA), HPLC Grade.[1][2]

  • Derivatization Reagent (Optional): BSTFA + 1% TMCS (only if peak tailing is observed due to the phenolic -OH, though direct analysis is standard).

Instrumentation Parameters

Table 1: GC-MS System Configuration

ParameterSettingRationale
Inlet Split/Splitless (MMI preferred)MMI allows cold splitless injection to prevent thermal degradation of labile matrix components.[1]
Inlet Temp 280 °C (or ramped in MMI)Ensures complete volatilization of the ester.[1][2]
Injection Mode Pulsed Splitless (25 psi for 0.75 min)Maximizes analyte transfer to column; pressure pulse reduces residence time in liner.[1][2]
Column DB-5ms UI (30 m ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

0.25 mm

0.25 µm)
"Ultra Inert" phase is critical to prevent absorption of the phenolic hydroxyl group.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.[1][2]
Transfer Line 290 °CPrevents condensation of high-boiling matrix oligomers.[1][2]
Ion Source EI Source @ 230 °CStandard 70 eV ionization.[1][2]
Quadrupole 150 °CMaintains mass stability.[1][2]

Table 2: Oven Temperature Program

Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202000.0
103005.0
Total Run Time ~19 minutes
MS Acquisition: SIM Mode

To achieve maximum sensitivity, Selected Ion Monitoring (SIM) is used.[1][2]

Table 3: SIM Parameters

AnalyteRetention Time (approx.)Quant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
Target Analyte 14.2 min277.2 292.2 (

)
233.1
Phenanthrene-d10 (IS) 10.5 min188.1 189.1160.1

Note: The base peak m/z 277 results from the loss of a methyl group from the tert-butyl moiety (


). This ion is far more abundant than the molecular ion (

292), offering better S/N ratio.
Sample Preparation Workflow

The extraction efficiency is the limiting factor in accuracy.[1][2] Two methods are provided: Total Content (for material characterization) and Leachable Simulation (for drug safety).[1][2]

Method A: Total Content Extraction (Polymer Matrix)
  • Cryo-milling: Grind polymer sample to a fine powder (< 500 µm) using liquid nitrogen.[1][2]

  • Weighing: Weigh 0.5 g of polymer into a glass extraction thimble.

  • Extraction: Add 10 mL of DCM/Isopropanol (1:1) .

  • Sonication: Sonicate for 60 mins at 40°C.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • IS Addition: Add 20 µL of Internal Standard solution (100 µg/mL).

  • Analysis: Transfer to GC vial.

Method B: Simulation Study (Drug Contact)
  • Contact: Incubate the packaging material with the drug vehicle (or simulant, e.g., 50% Ethanol) at 40°C for 7 days.

  • Liquid-Liquid Extraction (LLE): If the simulant is aqueous, extract 5 mL of simulant with 2 mL of DCM.[1][2] Shake vigorously.

  • Concentration: Evaporate the organic layer to near dryness under Nitrogen and reconstitute in 1 mL DCM.

  • IS Addition: Add Internal Standard.

Visualized Workflow (DOT Diagram)

G cluster_prep Sample Preparation Start Sample Source Method Select Method Start->Method Extract_A Method A: Cryo-mill & Solvent Extraction (DCM:IPA) Method->Extract_A Polymer QC Extract_B Method B: Simulant Incubation (LLE Extraction) Method->Extract_B Drug Safety Filter Filtration (0.22 µm PTFE) Extract_A->Filter Extract_B->Filter IS_Add Add Internal Standard (Phenanthrene-d10) Filter->IS_Add GCMS GC-MS Analysis (DB-5ms, SIM Mode) IS_Add->GCMS Data Data Processing (Quant Ion: 277 m/z) GCMS->Data

Figure 1: Decision tree and workflow for the extraction and analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Results and Validation

Identification Criteria

A positive identification requires:

  • Retention Time: Within

    
     0.05 min of the standard.
    
  • Ion Ratios: The ratio of

    
     292 to 277 must match the standard within 
    
    
    
    20%.
Linearity and Sensitivity

Construct a 6-point calibration curve ranging from 50 ppb to 5000 ppb (ng/mL) .

  • Correlation Coefficient (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    0.995.[1][7]
  • Weighting: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     weighting is recommended to improve accuracy at the lower end of the curve.[1]
    
  • Limit of Quantitation (LOQ): Typically 20 ppb in solution, corresponding to ~0.2 µg/g in the polymer (depending on dilution factors).[1]

Calculations

Concentration (


) is calculated using the Relative Response Factor (RRF):




Where:

  • 
     = Final volume of extract (mL)
    
  • 
     = Weight of polymer (g)
    

Troubleshooting & Expert Insights

  • Ghost Peaks: If you observe peaks at regular intervals (148, 207, 281 m/z), these are likely siloxanes from the column bleed or septum. Ensure the transfer line is at 290°C to prevent accumulation.[1][2]

  • Peak Tailing: The phenolic hydroxyl group can interact with active sites in the liner.[1][2]

    • Solution: Use Ultra Inert liners with glass wool.[1][2] If tailing persists (> 1.5 asymmetry), consider derivatizing with BSTFA (60°C, 30 min) to form the TMS-ether derivative (Quant ion shifts to

      
       349).
      
  • Interference: In high-density polyethylene (HDPE) extracts, oligomers may co-elute.[1][2]

    • Solution: Use the specific ion

      
       233 for confirmation if 
      
      
      
      292 is obscured by hydrocarbon background (
      
      
      57, 71, 85 series).

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.[1][2]Link

  • Beißmann, S., et al. (2013).[1][2] "Monitoring the degradation of stabilization systems in polypropylene during artificial aging." Polymer Degradation and Stability. Link

  • Stern, C., et al. (2020).[1][2] "Analysis of Antioxidant Migration from Food Packaging Materials." Journal of Chromatography A. Link

  • PubChem. "Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Compound)."[1] National Library of Medicine.[1][2] Link

  • Agilent Technologies. "Analysis of Polymer Additives by GC/MS." Application Note 5990-XXXX. Link

Sources

"thermal analysis (TGA/DSC) of polymers with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Thermal Characterization & Stability Assessment of Polymers Stabilized with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Executive Summary & Chemical Context

This technical guide details the thermal analysis protocols for polymers stabilized with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5). Commonly known by trade names such as Metilox or as a structural analog to the Irganox® series (e.g., a fragment of Irganox 1010/1076), this hindered phenolic antioxidant is critical for preventing thermo-oxidative degradation in polyolefins (PE, PP), polyesters, and pharmaceutical packaging materials.

Chemical Profile:

  • IUPAC Name: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[1][2][3]

  • Molecular Weight: 292.4 g/mol [1]

  • Function: Primary Antioxidant (Radical Scavenger)

  • Critical Thermal Events: Melting (~63–67°C), Volatilization/Decomposition (>250°C).

Why Thermal Analysis? Quantifying this additive and validating its efficacy requires a dual-technique approach:

  • DSC (Differential Scanning Calorimetry): Determines the Oxidation Induction Time (OIT) , the gold standard for assessing remaining useful life and antioxidant efficiency.

  • TGA (Thermogravimetric Analysis): Characterizes the additive's thermal stability, volatility (crucial for processing safety), and decomposition kinetics.

Mechanism of Action: Radical Scavenging

Understanding the chemistry is prerequisite to interpreting the thermal data. This additive functions by donating a hydrogen atom from the hindered phenol group to neutralize peroxy radicals formed during polymer degradation.

RadicalScavenging Polymer Polymer Chain (R-H) Radical Alkyl Radical (R•) Polymer->Radical Initiation Heat Heat/Shear/UV Heat->Radical Peroxy Peroxy Radical (ROO•) (Chain Propagator) Radical->Peroxy + O2 (Fast) Oxygen Oxygen (O2) Inactive Inactive Products (ROOH + Ar-O•) Peroxy->Inactive H-Abstraction from AO AO Antioxidant (Ar-OH) (Methyl 3-(...)) AO->Inactive Sacrificial Protection

Figure 1: The stabilization mechanism. DSC OIT measures the time until the "Antioxidant" reservoir is depleted, allowing the "Peroxy Radical" to trigger the exothermic degradation cascade.

Part 1: Raw Material Characterization (The Pure Additive)

Before analyzing the polymer, you must characterize the pure additive to establish baselines for purity and processing stability.

Experiment A: Purity & Melting Point via DSC
  • Objective: Verify the identity and purity of the incoming additive. Impurities lower the melting point (eutectic effect).

  • Protocol:

    • Sample: 3–5 mg of pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

    • Pan: Standard Aluminum (Crimped but vented).

    • Ramp: Heat from 0°C to 100°C at 10°C/min under Nitrogen (50 mL/min).

    • Analysis: Integrate the endothermic melting peak.

  • Expected Result: Sharp endotherm with onset at ~63°C and peak at ~66°C . Broadening indicates degradation or contamination.

Experiment B: Volatility & Thermal Stability via TGA
  • Objective: Determine the upper temperature limit for processing. If the polymer is processed at 250°C, but the additive volatilizes at 230°C, the formulation will fail.

  • Protocol:

    • Sample: 10–15 mg in a Platinum or Alumina pan.

    • Atmosphere: Nitrogen (inert) to measure evaporation; Air (oxidative) to measure combustion.

    • Ramp: Ambient to 600°C at 20°C/min.

  • Key Metric:

    
      (Temperature at 5% mass loss).[4] For this molecule, significant mass loss often begins >200°C.
    

Part 2: Performance Evaluation (Polymer + Additive)

This is the critical workflow for researchers and QC. We use Oxidation Induction Time (OIT) to quantify how well the additive protects the polymer.[5][6][7][8]

Protocol: Standard OIT Determination (Based on ASTM D3895)

Principle: The sample is heated to a processing temperature in inert gas, then switched to oxygen.[6] The time taken for the antioxidant to be consumed (onset of exothermic oxidation) is the OIT.[6][8]

Experimental Parameters:

Parameter Setting Rationale
Instrument DSC (Differential Scanning Calorimeter) Requires high sensitivity (<0.2 µW).
Sample Mass 5.0 ± 0.5 mg Consistent mass is crucial for diffusion repeatability.
Form Disc/Film (pressed) Maximizes surface area contact with Oxygen.
Pan Open Aluminum (No Lid) Allows free flow of Oxygen to the sample surface.
Gas 1 (Inert) Nitrogen (50 mL/min) Prevents oxidation during the heating ramp.
Gas 2 (Reactive) Oxygen (50 mL/min) The stressor agent.

| Isothermal Temp | 190°C, 200°C, or 210°C | Depends on polymer MP. (e.g., PE @ 200°C). |

Step-by-Step Workflow:

OIT_Protocol Start Start: Load Sample (Open Pan) Purge 1. Purge N2 (5 min) Remove residual Air Start->Purge Ramp 2. Ramp 20°C/min to Isothermal Temp (e.g., 200°C) under N2 Purge->Ramp Equilibrate 3. Isothermal Hold (5 min) Establish Thermal Equilibrium Ramp->Equilibrate Switch 4. GAS SWITCH: N2 → O2 (Time Zero for OIT) Equilibrate->Switch Monitor 5. Monitor Heat Flow Wait for Exothermic Onset Switch->Monitor End 6. Calculation Tangent Intersect = OIT (min) Monitor->End

Figure 2: The Standard OIT Workflow. The critical step is the gas switch, which marks


.

Data Interpretation:

  • High OIT (>30 min): Excellent stabilization. Sufficient additive is present and active.

  • Low OIT (<5 min): Poor stabilization. Additive may have degraded during processing, volatilized, or was dosed incorrectly.

  • Slope of Exotherm: A steep slope indicates rapid, catastrophic failure once the antioxidant is depleted.

Part 3: Compositional Analysis via TGA

While DSC measures activity, TGA can sometimes estimate quantity, specifically if the additive's volatility is distinct from the polymer matrix (though difficult for low concentrations <1%).

Protocol: Decomposition Kinetics (TGA)

  • Method: High-Resolution TGA.

  • Ramp: 10°C/min from Ambient to 700°C in Nitrogen .

  • Analysis:

    • Step 1 (Volatiles): Weight loss <250°C often correlates to moisture or residual solvents.

    • Step 2 (Additive Loss): If the additive loading is high (>5%), a distinct weight loss step may appear between 250°C–350°C, prior to the main polymer degradation.

    • Step 3 (Polymer Degradation): Main step (e.g., PE degradation ~400–500°C).

    • Step 4 (Residue): Switch to Air at 600°C to burn off carbon black; remaining mass is inorganic filler.

Note on Extractables (Pharma Context): For pharmaceutical packaging, TGA is used to screen for "Extractables." If the TGA shows weight loss at sterilization temperatures (e.g., 121°C for autoclaving), the additive poses a leaching risk. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is generally stable at 121°C, making it suitable, but this must be validated.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
OIT varies widely within one batch Inhomogeneous mixing of additive.Increase mixing time/shear during compounding. Test 3 separate pellets.
Melting peak of additive is split Polymorphism or contamination.Recrystallize additive or check supplier CoA.
No OIT detected (Instant oxidation) Additive fully consumed during processing.Lower processing temperature or increase initial dosing.
TGA shows early mass loss (<150°C) Moisture absorption (hygroscopic polymer).Pre-dry sample or add an isothermal hold at 110°C before ramping.

References

  • ASTM International. (2019). ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA.

  • ISO. (2018). ISO 11357-6:2018 Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 62603, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

  • Schmid, M., et al. (2020). Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants. PMC.

  • Hitachi High-Tech. Oxidation Induction Time Measurements by DSC. Application Brief.[5][9]

Sources

Application Note: Assessment of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in Food Contact Polymers

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol guide designed for researchers and regulatory scientists in the field of Food Contact Materials (FCM).

Executive Summary

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) is a hindered phenolic antioxidant. While it functions as a primary stabilizer, in the context of Food Contact Materials (FCMs), it is principally encountered as:

  • A Non-Intentionally Added Substance (NIAS): Unreacted starting material from the synthesis of higher molecular weight antioxidants (e.g., Irganox® 1010, Irganox® 1076).

  • A Degradation Product: Formed via transesterification or hydrolysis during polymer processing or migration testing.[1]

This guide provides a validated workflow for the extraction, identification, and quantification of this compound, ensuring compliance with EU Regulation 10/2011 (NIAS risk assessment) and FDA 21 CFR requirements.

Regulatory Landscape & Toxicology

Unlike its high-molecular-weight derivatives (e.g., Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, FCM No. 433), the methyl ester is not explicitly listed in Annex I of EU 10/2011 with a unique Specific Migration Limit (SML).

Compliance Logic
  • NIAS Status: As an impurity or breakdown product, it must be assessed under Article 19 of EU 10/2011.[1]

  • Risk Assessment: The safety profile is often bridged to the authorized parent compounds (FCM 433).

  • Migration Limit: In the absence of a specific SML, the migration should typically not exceed 0.01 mg/kg (10 ppb) if no toxicological data is available, or must be evaluated against the SML of the parent (6 mg/kg) if it can be demonstrated to share the same metabolic fate (hydrolysis to the common acid metabolite, Fenozan acid).

ParameterSpecification
Substance Name Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
CAS Number 6386-38-5
Molecular Weight 292.42 g/mol
LogP ~4.8 (Lipophilic, migrates into fatty foods)
Regulatory Target NIAS / Unreacted Intermediate
Detection Limit Req. ≤ 0.01 mg/kg (10 ppb)

Mechanism of Formation & Action

Understanding the origin of the analyte is crucial for root-cause analysis in failure investigations.

G Raw 2,6-di-tert-butylphenol (Starting Material) Metilox Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propanoate (CAS 6386-38-5) Raw->Metilox Methyl Acrylate Synthesis AO1010 Irganox 1010 (Authorized Additive) Metilox->AO1010 Transesterification (Pentaerythritol) AO1076 Irganox 1076 (Authorized Additive) Metilox->AO1076 Transesterification (Stearyl Alcohol) Acid Fenozan Acid (Hydrolysis Metabolite) Metilox->Acid Hydrolysis (Aq. Simulants) AO1010->Metilox Degradation (Methanolysis)

Figure 1: Synthesis and degradation pathways. The analyte (Red) serves as both a precursor and a breakdown marker.

Protocol: Migration Testing & Extraction

Objective: Quantify specific migration into food simulants.

Simulant Selection

Due to the lipophilic nature (LogP ~4.[1]8) of the methyl ester, migration is most severe in fatty food simulants.

  • Simulant A (10% Ethanol): Low migration risk (solubility limited).[1]

  • Simulant B (3% Acetic Acid): Critical. Acidic conditions catalyze hydrolysis of the ester to the acid form.

  • Simulant D2 (Vegetable Oil): High migration risk.[1] Substitute: 95% Ethanol or Isooctane (for screening).[1]

Migration Setup (Standard)
  • Surface-to-Volume Ratio: 6 dm² per 1 kg simulant.[1]

  • Conditions:

    • Long-term storage: 10 days @ 40°C.[1]

    • High-temp fill: 2 hours @ 70°C.

  • Procedure:

    • Place polymer specimen in contact with simulant in a sealed inert glass cell (migratest cell).[1]

    • After exposure, remove polymer.[1]

    • Crucial Step: If using Simulant D2 (Oil), perform liquid-liquid extraction (see 4.3). If using volatile substitutes (Isooctane/Ethanol), evaporate to dryness and reconstitute.[1]

Sample Preparation (Extraction)

For Aqueous/Alcoholic Simulants:

  • Take 10 mL of simulant.[1]

  • Filter through 0.45 µm PTFE syringe filter.[1]

  • Inject directly into HPLC.[1]

For Olive Oil (Simulant D2):

  • Weigh 50 g of oil simulant.

  • Add 50 mL Acetonitrile (saturated with hexane).

  • Shake vigorously for 5 minutes (Liquid-Liquid Extraction).

  • Allow phases to separate (centrifuge if necessary).[1]

  • Collect the Acetonitrile (upper) phase.

  • Concentrate under nitrogen stream to 1 mL.

  • Reconstitute in Mobile Phase A/B (50:50).

Analytical Protocol (HPLC-UV/DAD)

This method separates the methyl ester from the acid metabolite and the parent antioxidant.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD)
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Detection UV @ 275 nm (Characteristic Phenolic Band)
Mobile Phase Gradient[1]
  • Solvent A: Water (acidified with 0.1% Formic Acid)

  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% A (Water)% B (ACN)Event
0.04060Equilibration
15.00100Elution of Methyl Ester
20.00100Wash (Parent AO elution)
21.04060Re-equilibration

Note: The Methyl Ester typically elutes around 8-10 minutes, while Irganox 1010/1076 elutes later (15+ min) or requires a stronger solvent (IPA/THF) if not eluting.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must include:

  • Retention Time Lock: The methyl ester peak must be within ±0.1 min of the standard.

  • Resolution (Rs): Rs > 1.5 between the Methyl Ester and the Acid form (Fenozan acid).

  • Recovery Check: Spike a blank simulant with 1 mg/kg standard; recovery must be 85-115%.

Troubleshooting & Data Interpretation

Issue: Peak Tailing or Splitting
  • Cause: Hydrolysis in the vial. The methyl ester is sensitive to basic pH and prolonged water exposure.

  • Solution: Analyze samples immediately (<24h) after extraction. Acidify aqueous samples to pH 3 to stabilize the ester.

Issue: "Ghost" Peaks in Blanks
  • Cause: Cross-contamination.[1] This substance is ubiquitous in lab plastics (pipette tips, tubes).

  • Solution: Use glassware only for all extraction steps. Rinse glassware with acetone before use.[1]

Calculation of NIAS

If the substance is found, calculate the concentration (


) in food:


Compliance Decision:

  • < 0.01 mg/kg: Compliant (Non-detect / Below Threshold of Toxicological Concern).

  • 0.01 - 6 mg/kg: Requires Risk Assessment.[1] Verify if it is a hydrolysis product of an authorized additive (FCM 433).[1] If the sum of the ester + parent < SML (6 mg/kg), it is generally accepted.

  • > 6 mg/kg: Non-Compliant.[1]

References

  • European Commission. (2011).[1][2] Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food.[1][3]Link

  • European Food Safety Authority (EFSA). (2009).[1] Scientific Opinion on the safety evaluation of the substance: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[4] (Refers to parent compound safety).[1] Link

  • PubChem. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Compound Summary).Link

  • Standardization Administration of China. (2016).[1] GB 9685-2016 Standard for Uses of Additives in Food Contact Materials and Articles. (Check for group restrictions).

Sources

Application Note: Formulating Synergistic Antioxidant Blends for Polyolefins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyolefins (polyethylene and polypropylene) are foundational materials in pharmaceutical packaging, medical devices, and high-performance engineering. However, their inherent susceptibility to thermo-oxidative degradation during melt processing and sterilization necessitates robust stabilization strategies[1]. This application note provides a comprehensive technical guide to formulating synergistic antioxidant (AO) blends. It details the mechanistic causality of primary and secondary stabilizers, explores specific constraints for medical-grade formulations (such as gamma sterilization resistance), and outlines standardized, self-validating experimental protocols for evaluating antioxidant efficacy.

Mechanistic Foundations of Polyolefin Degradation

Polyolefin degradation is an autocatalytic, free-radical chain reaction initiated by environmental stressors such as heat, shear forces during extrusion, or ionizing radiation during medical sterilization[1]. Understanding the causality of this degradation is essential for designing effective stabilization systems.

  • Initiation & Propagation : Energy input cleaves the polymer chains (RH), generating highly reactive alkyl radicals (R•). In the presence of ambient oxygen, these rapidly convert into peroxy radicals (ROO•). These peroxy radicals abstract hydrogen atoms from adjacent polymer chains, forming hydroperoxides (ROOH) and generating new alkyl radicals to propagate the cycle[2].

  • Primary Antioxidants (Chain-Breaking Scavengers) : Sterically hindered phenols (e.g., Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) act as highly efficient hydrogen donors[3]. They neutralize peroxy radicals, converting them into stable hydroperoxides and forming a stable phenoxyl radical that cannot propagate the degradation chain[1].

  • Secondary Antioxidants (Peroxide Decomposers) : Because hydroperoxides (ROOH) are unstable and eventually cleave into reactive alkoxy and hydroxy radicals, primary antioxidants alone are insufficient. Secondary antioxidants, primarily phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) and thioethers, act as reducing agents. They decompose hydroperoxides into inert alcohols while being oxidized to phosphates or sulfoxides, effectively preventing chain branching[4][5].

Autoxidation RH Polymer (RH) Heat/UV/Shear R_rad Alkyl Radical (R•) RH->R_rad Initiation ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + RH (Propagation) Inactive Inactive Products (Stable) ROO_rad->Inactive Termination ROOH->R_rad Chain Branching ROOH->Inactive Termination PrimaryAO Primary AO (Hindered Phenol) PrimaryAO->ROO_rad H-Donation (Scavenging) SecondaryAO Secondary AO (Phosphite/Thioether) SecondaryAO->ROOH Decomposition (to Alcohols)

Figure 1: Polyolefin Autoxidation and Antioxidant Intervention Pathways.

Formulation Strategies for High-Performance & Medical-Grade Polyolefins

The cornerstone of modern polyolefin stabilization is the synergistic blend of primary and secondary antioxidants.

The Synergistic Ratio

During high-temperature melt processing (>200°C), phosphites react rapidly to protect the polymer and the phenolic antioxidant from degradation. This sacrificial action leaves the phenolic structure practically intact to provide Long-Term Thermal Stability (LTTS) during the product's service life[3]. Optimal stabilization is typically achieved using a Phenolic:Phosphite ratio between 1:2 and 1:4, depending on the severity of the processing conditions[3].

Volatility and Migration Constraints

Processing at elevated temperatures creates a narrow selection window for additives. Low-molecular-weight antioxidants (such as BHT) are highly volatile, and formulations can lose 40-60% of their active ingredients during standard extrusion[6]. Formulators must select high-molecular-weight additives to ensure retention and prevent surface migration (blooming)[6].

Medical-Grade and Pharmaceutical Packaging Considerations

For drug development professionals, polyolefins used in syringes, IV bags, or sterile packaging face unique regulatory and chemical challenges. Traditional phenolic antioxidants can form quinone methides upon oxidation or exposure to gamma irradiation, leading to severe discoloration known as "gas fading" or yellowing[3][7]. Furthermore, degradation byproducts risk migrating into sensitive pharmaceutical formulations. To combat this, the industry is shifting toward phenol-free antioxidant systems (e.g., Clariant's AddWorks™ LXR 548) that maintain color stability post-sterilization and comply with stringent medical regulatory requirements[8].

Table 1: Antioxidant Selection Matrix
Antioxidant ClassChemical ExamplePrimary FunctionMedical/Pharma Considerations
Hindered Phenols Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Radical Scavenger (LTTS)Prone to yellowing post-gamma sterilization; potential migration concerns[3][8].
Phosphites Tris(2,4-di-tert-butylphenyl) phosphiteHydroperoxide Decomposer (Melt Processing)Protects phenols during extrusion; low water solubility required to prevent hydrolysis[3][5].
Thioethers Dilauryl Thiodipropionate (DSTDP)Hydroperoxide Decomposer (High-Temp LTTS)Synergistic with phenols for extreme heat; rarely used in transparent medical packaging due to odor[3][9].
Phenol-Free Blends Proprietary (e.g., AddWorks™ LXR 548)Dual Action (Processing + LTTS)Specifically engineered for sensitive medical devices; prevents yellowing after gamma radiation[8].

Self-Validating Experimental Protocols

To ensure the trustworthiness of a formulated blend, the system must be empirically validated. A self-validating protocol utilizes two independent testing vectors: static thermal analysis (OIT) to quantify the remaining active stabilizer, and dynamic mechanical simulation (Multi-Pass Extrusion) to measure physical degradation.

Workflow Compounding 1. Dry Blending & Compounding (Polymer + AO Formulation) Extrusion 2. Multi-Pass Extrusion (Pass 1 to 5 at 210°C) Compounding->Extrusion TestingSplit 3. Property Evaluation Extrusion->TestingSplit OIT Oxidative Induction Time (ASTM D3895, DSC at 200°C) TestingSplit->OIT MFI Melt Flow Index (MFI) (ASTM D1238) TestingSplit->MFI YI Yellowness Index (YI) (Colorimetry) TestingSplit->YI

Figure 2: Experimental Workflow for Validating Antioxidant Efficacy.

Protocol A: Oxidative Induction Time (OIT) via DSC (ASTM D3895)

OIT is a qualitative assessment of the degree of stabilization in a compounded polyolefin[10]. It measures the time to the onset of exothermic oxidation at a constant temperature in an oxygen atmosphere[11].

Step-by-Step Methodology:

  • Sample Preparation : Weigh 10 ± 1 mg of the compounded polyolefin into an open aluminum DSC pan. Prepare an empty aluminum pan as the reference[12].

  • Nitrogen Purge : Load the pans into the Differential Scanning Calorimeter (DSC) at ambient temperature. Purge the cell with nitrogen gas (50 ± 5 mL/min) for 5 minutes to remove ambient oxygen[13][14].

  • Heating Phase : Heat the sample at a rate of 20°C/min under nitrogen to the specified isothermal test temperature (typically 200.0°C for standard polyolefins)[11][14].

  • Isothermal Equilibration : Hold the sample isothermally at 200°C for 5 minutes to ensure thermal equilibrium across the polymer matrix[13].

  • Oxygen Switch & Measurement : Switch the purge gas to oxygen at the same flow rate (50 mL/min). This marks the zero time (

    
    ) of the experiment[13]. Continue the isothermal hold until a rapid exothermic reaction is recorded.
    
  • Data Analysis : The OIT is determined by extrapolating the maximum slope of the exotherm back to the extended baseline. The time interval from

    
     to this intercept is the formal OIT[11][13].
    
Protocol B: Multi-Pass Extrusion for Process Stability

This protocol simulates the cumulative shear and thermal stress of industrial processing and recycling, providing a macroscopic validation of the microscopic OIT data.

Step-by-Step Methodology:

  • Compounding : Dry blend the base polyolefin resin with the selected antioxidant formulation (typically 0.05% - 0.5% total loading)[7].

  • Extrusion : Process the blend through a twin-screw extruder at a set temperature profile (e.g., 210°C to 230°C)[6][9].

  • Pelletization : Collect the extrudate, cool it rapidly in a water bath, and pelletize.

  • Iterative Stressing : Retain a portion of the pellets for baseline testing (Pass 1). Re-extrude the remaining pellets up to 5 times (Pass 5) under identical thermal conditions.

  • Evaluation : Measure the Melt Flow Index (MFI) (ASTM D1238) and Yellowness Index (YI) (ASTM E313) for each pass[3][9].

Data Interpretation and Causality

The causality behind the data allows researchers to pinpoint formulation failures:

  • OIT Causality : A longer OIT directly correlates with a higher concentration of active radical scavengers remaining in the polymer matrix. If a blend shows poor OIT despite a high initial loading, it indicates severe antioxidant volatilization or antagonistic interactions with polymer catalysts during compounding[6][10].

  • MFI Causality : In polypropylene (PP), degradation manifests as chain scission, leading to an increase in MFI (higher flow). In polyethylene (PE), degradation often causes cross-linking, leading to a decrease in MFI. A stable MFI across 5 extrusion passes validates the efficacy of the secondary antioxidant (phosphite) in protecting the polymer during melt processing[1][3].

  • YI Causality : An escalating Yellowness Index indicates the over-oxidation of phenolic antioxidants into quinone methides. This signals the need to increase the phosphite ratio or switch to a phenol-free medical-grade system[3][8].

Table 2: Representative Performance Matrix of AO Blends in Polypropylene
Formulation (Loading: 0.2% wt)OIT (min) @ 200°CMFI ( g/10min ) Pass 1MFI ( g/10min ) Pass 5YI (Pass 5)Interpretation
Unstabilized PP < 2.012.045.08.5Severe chain scission; rapid degradation.
100% Phenolic AO 45.012.528.014.2Good LTTS, but poor process stability and high yellowing (gas fading).
1:2 Phenolic:Phosphite 52.012.214.54.1Strong synergy; phosphite protects phenol, maintaining MFI and color.
Phenol-Free Medical Blend 48.012.113.81.2Excellent process stability; zero yellowing, ideal for gamma sterilization.

References

  • 3V Sigma USA. "How Antioxidants Improve the Longevity of Polyolefin-Based Materials." [Link]

  • PMC. "Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants." [Link]

  • ASTM International. "D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." [Link]

  • Clariant. "High-performance antioxidants for polymer stabilization."[Link]

  • Vinati Organics. "Difference Between Phosphite Antioxidants and Phenolic Antioxidants."[Link]

  • Energiforsk. "Reaction kinetics of antioxidants for polyolefins." [Link]

  • Mayzo. "BNX 1411." [Link]

  • SPE. "Development of a polyolefin stabilizer blend with predefined properties and food contact status." [Link]

Sources

Application Note: Measuring the Antioxidant Activity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5)

Executive Summary

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a highly effective, sterically hindered phenolic antioxidant. Widely utilized as a critical intermediate in the synthesis of high-molecular-weight polymer stabilizers (such as Irganox 1010 and Irganox 1076)[1][2], it also serves as a model compound for evaluating the radical-scavenging kinetics of hindered phenols. This application note provides a comprehensive, self-validating methodological framework for quantifying its antioxidant capacity using DPPH and ORAC assays. By addressing the unique lipophilicity and slow-kinetic behavior of this molecule, this guide ensures reproducible and mechanistically sound data collection.

Mechanistic Overview & Chemical Profile

The antioxidant efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is fundamentally tied to its structural chemistry. The molecule features a central phenolic hydroxyl group flanked by two bulky tert-butyl groups at the 3 and 5 positions.

When exposed to reactive oxygen species (ROS) or synthetic free radicals, the compound neutralizes them primarily via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) . The hydroxyl group donates a hydrogen atom to the free radical. The resulting phenoxyl radical is exceptionally stable; the bulky tert-butyl groups provide severe steric hindrance, preventing the radical from participating in secondary propagation reactions or interacting with other substrates[3][4].

Mechanism A Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Hindered Phenol) C Hydrogen Atom Transfer (HAT) Phenol donates H• A->C B Free Radical (R•) (e.g., DPPH•, Peroxyl) B->C D Stabilized Phenoxyl Radical (Sterically hindered by t-butyl groups) C->D Forms E Neutralized Molecule (RH) C->E Forms

Caption: Mechanistic pathway of radical scavenging by hindered phenols via Hydrogen Atom Transfer (HAT).

Assay Selection & Methodological Rationale

Selecting the correct assay for this specific ester is critical due to two primary physicochemical constraints: lipophilicity and reaction kinetics .

  • Solvent Compatibility (Lipophilicity): As a methyl ester of a highly substituted phenol, CAS 6386-38-5 is virtually insoluble in water. Assays that rely strictly on aqueous buffers will result in compound precipitation and false-negative antioxidant readings. Therefore, assays must utilize organic solvents (e.g., methanol, ethanol, or ethyl acetate) or employ co-solvents[5].

  • Kinetic Behavior: Hindered phenols exhibit "slow kinetic behavior" in radical scavenging assays compared to unhindered phenols (like gallic acid)[6]. The steric bulk that stabilizes the phenoxyl radical also physically impedes the initial interaction with bulky synthetic radicals like DPPH•. Consequently, standard 10-minute incubation times are insufficient; reactions must be monitored until a steady state is reached (typically 30–60 minutes)[6].

Based on these constraints, the DPPH Assay (conducted in methanol) and the ORAC Assay (conducted with a lipophilic solubilizer or co-solvent) are the most authoritative methods for this compound[3][5].

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay (Steady-State Kinetics)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the ability of the compound to reduce the purple DPPH• radical to the yellow DPPH-H hydrazine[7].

Reagents & Preparation:

  • DPPH Stock Solution: Dissolve 4 mg of DPPH in 100 mL of HPLC-grade methanol (approx. 0.1 mM). Protect from light.

  • Sample Stock: Dissolve Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in methanol to a concentration of 10 mM.

  • Positive Control: Trolox or BHT (Butylated hydroxytoluene) prepared at identical molarities.

Step-by-Step Workflow:

  • Serial Dilution: Prepare a concentration gradient of the sample in methanol (e.g., 10, 25, 50, 100, 200 µM).

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample dilution to 100 µL of the DPPH working solution. For the blank, use 100 µL methanol + 100 µL DPPH.

  • Kinetic Incubation (Critical Step): Seal the plate and incubate in the dark at 25°C. Due to the steric hindrance of the tert-butyl groups, monitor the absorbance at 517 nm every 5 minutes using a microplate reader until the absorbance stabilizes (steady-state, typically 45–60 minutes).

  • Calculation: Calculate the percentage of radical scavenging activity (RSA):

    
    
    
  • IC50 Determination: Plot RSA (%) against sample concentration to determine the IC50 value (concentration required to scavenge 50% of the radicals).

Workflow S1 Prepare Stock (Compound in Methanol) S2 Serial Dilution (Test Concentrations) S1->S2 S3 Add DPPH• Solution (0.1 mM in Methanol) S2->S3 S4 Incubate in Dark (45-60 min for steady-state) S3->S4 S5 Measure Absorbance (517 nm via Spectrophotometer) S4->S5 S6 Calculate IC50 (% Scavenging vs. Conc) S5->S6

Caption: Experimental workflow for the steady-state DPPH radical scavenging assay.

Protocol B: ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay strictly measures HAT mechanisms and is highly biologically relevant as it utilizes peroxyl radicals (generated by AAPH)[3].

Reagents & Preparation:

  • Buffer: 75 mM Phosphate buffer (pH 7.4).

  • Fluorescein Probe: 70 nM in phosphate buffer.

  • AAPH Generator: 12 mM 2,2'-azobis(2-amidinopropane) dihydrochloride in buffer (prepare fresh).

  • Sample Solubilization: Dissolve the compound in 100% acetone or methanol to create a concentrated stock, then dilute >100-fold in phosphate buffer containing 7% randomly methylated β-cyclodextrin (RMCD) to maintain solubility without quenching the reaction.

Step-by-Step Workflow:

  • Plate Setup: Add 25 µL of the diluted sample (or Trolox standards) to a black-walled 96-well plate.

  • Probe Addition: Add 150 µL of the Fluorescein working solution to all wells. Incubate at 37°C for 15 minutes.

  • Initiation: Rapidly inject 25 µL of the AAPH solution to all wells to generate peroxyl radicals.

  • Fluorescence Monitoring: Immediately read the fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 90 minutes at 37°C.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay. The antioxidant capacity is expressed as Trolox Equivalents (TE) by comparing the net AUC (AUC_sample - AUC_blank) to a Trolox standard curve.

Data Presentation & Interpretation

Because Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate shares the same active pharmacophore (the 2,6-di-tert-butylphenol moiety) as BHT, its antioxidant metrics are highly comparable to BHT, though its higher molecular weight shifts its mass-based efficacy slightly.

Below is a representative data summary table detailing the expected quantitative performance of this compound against standard benchmarks.

Compound / StandardDPPH IC50 (µM)*Time to Steady-State (min)ORAC Value (µmol TE / µmol)**Primary Mechanism
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate 22.5 ± 1.245 - 600.95 ± 0.05HAT / SET
BHT (Standard Hindered Phenol) 18.4 ± 0.945 - 600.98 ± 0.04HAT / SET
Trolox (Standard Unhindered) 12.1 ± 0.5< 101.00 (Reference)HAT / SET
Ascorbic Acid 10.5 ± 0.4< 5N/A (Aqueous only)SET

*Note: DPPH IC50 values are highly dependent on the initial DPPH concentration. Values represent relative efficacy. Lower IC50 indicates higher antioxidant power. **TE = Trolox Equivalents. A value near 1.0 indicates stoichiometric equivalence to Trolox.

Interpretation Insight: The data validates that while hindered phenols like CAS 6386-38-5 have a slightly higher IC50 and slower reaction kinetics than unhindered antioxidants (Trolox), they offer superior long-term stability and sustained radical scavenging, which is why they are preferred in polymer stabilization and lipid-rich pharmaceutical formulations[2][4].

References

  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study National Center for Biotechnology Information (PMC) URL:[Link]

  • Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay ResearchGate URL:[Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach MDPI URL:[Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting & Optimization

"improving the yield of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Synthesis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization & Process Troubleshooting

Introduction: The "Steric Fortress" Challenge

Welcome to the technical support hub for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5).

If you are here, you are likely facing a yield plateau around 60-70%. The synthesis of this compound—a critical intermediate for hindered phenolic antioxidants like Irganox 1010—is deceptively simple on paper but chemically nuanced.

The core challenge is the "Steric Fortress" of the 2,6-di-tert-butylphenol starting material. The bulky tert-butyl groups protect the phenolic hydroxyl, making it an excellent antioxidant but a reluctant nucleophile. To drive the Michael addition to methyl acrylate, we must manipulate the catalyst's aggregation state.

This guide moves beyond standard recipes to the mechanistic levers that control conversion.

Module 1: The Reaction Engine (Catalysis & Mechanism)

The Core Insight: The reaction is not catalyzed by the phenol itself, but by the phenoxide anion . However, in non-polar solvents, alkali phenoxides form inactive dimers or aggregates.

To unlock high yields (>90%), you must favor the formation of the solvent-separated ion pair (monomer) over the contact ion pair (dimer).

Visualizing the Pathway

The following diagram illustrates the critical equilibrium between the inactive dimer and the active monomer species required for the Michael addition.

ReactionMechanism Phenol 2,6-di-tert-butylphenol (Starting Material) Dimer Phenoxide DIMER (Inactive/Low Activity) Phenol->Dimer + Base (Low Temp/Non-polar) Base Base (KOH/NaOMe) Monomer Phenoxide MONOMER (Active Nucleophile) Dimer->Monomer Heat (>180°C) OR Polar Solvent (DMSO) Intermediate Anionic Intermediate Monomer->Intermediate + Methyl Acrylate (Michael Addition) MA Methyl Acrylate Polymer Poly(methyl acrylate) (Side Product) MA->Polymer Thermal/Radical Side Reaction Product Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propanoate Intermediate->Product + Proton Source

Caption: Figure 1. The "Monomer-Dimer" Equilibrium. High yields depend on shifting the equilibrium from the red Dimer to the green Monomer via heat or polar solvents.

Module 2: Optimized Experimental Protocol

Disclaimer: This protocol assumes a standard laboratory setup with inert atmosphere capabilities.

The "Polar Promoter" Method (Recommended)

Rationale: Using a polar aprotic solvent (DMSO or DMF) disrupts the phenoxide aggregates, allowing the reaction to proceed at lower temperatures (80-100°C) compared to the melt method (>140°C), reducing acrylate polymerization.

Reagents:

  • 2,6-di-tert-butylphenol (ArOH): 1.0 eq (Purity >99% is critical; impurities poison the catalyst).

  • Methyl Acrylate (MA): 1.2 – 1.5 eq (Excess drives kinetics).

  • Catalyst: KOH (pellets) or Sodium Methoxide (NaOMe). Load: 2-5 mol%.

  • Promoter/Solvent: DMSO (Dimethyl sulfoxide).[1][2] Load: 10-20% by weight relative to phenol.

Step-by-Step Workflow:

  • Catalyst Formation (The Critical Step):

    • Charge ArOH and KOH into the reactor.[3]

    • Inert: Purge heavily with Nitrogen (

      
      ). Oxygen turns the phenoxide into a red/brown quinone byproduct.
      
    • Heat: Warm to 100°C under

      
       flow. If using aqueous KOH, you must distill off the water (azeotrope with toluene if necessary). Water kills this reaction by hydrolyzing the ester later.
      
    • Solvation: Add DMSO. The mixture should become homogeneous.

  • The Addition (Kinetic Control):

    • Cool the mixture to 80-90°C .

    • Add Methyl Acrylate dropwise over 1-2 hours.

    • Why dropwise? A high concentration of MA favors homopolymerization (gummy white solid). Low instantaneous concentration favors the Michael addition.

  • The Soak:

    • Maintain 90°C for 3-5 hours.

    • Monitor: Use TLC (Hexane:Ethyl Acetate 9:1) or HPLC. Look for the disappearance of ArOH.

  • Quench & Workup:

    • Neutralize with Acetic Acid (stoichiometric to base).

    • Phase Cut: If using DMSO, wash with water to remove the solvent. Extract organic layer with hexane if needed.

    • Crystallization: The product crystallizes well from Methanol (MeOH).

      • Dissolve crude in hot MeOH (60°C).

      • Cool slowly to 0°C.

      • Filter and wash with cold MeOH.

Module 3: Troubleshooting Guide

Symptom: "My reaction mixture turned dark red/brown."

  • Root Cause: Oxidation of the phenoxide anion to a diphenoquinone.

  • Fix: Your inert atmosphere failed. The system must be under positive

    
     pressure before heating. Add a trace of sodium hydrosulfite (dithionite) during workup to reduce the color.
    

Symptom: "I have a lot of white, gummy solid."

  • Root Cause: Polymerization of Methyl Acrylate.[3]

  • Fix:

    • Add a radical inhibitor (e.g., phenothiazine or MEHQ) to the reaction mixture (100-200 ppm).

    • Reduce the addition rate of methyl acrylate.

    • Lower the reaction temperature (do not exceed 110°C if using DMSO).

Symptom: "Conversion stalled at 60%."

  • Root Cause: Catalyst deactivation (dimerization) or water contamination.

  • Fix:

    • Check Water: Did you dry your reagents? Water hydrolyzes the methyl acrylate to acrylic acid, which neutralizes your base catalyst.

    • Boost Polarity: Increase the DMSO/DMF ratio to break up phenoxide dimers.

Symptom: "Yield is good, but melting point is low (<60°C)."

  • Root Cause: Contamination with unreacted phenol or side-product esters.

  • Fix: Recrystallize from Methanol. The target MP is 62-64°C (pure form) to 67-69°C (ultra-pure).

Module 4: Comparative Data (Solvent Effects)

The choice of solvent dictates the catalyst structure and yield.

ConditionCatalyst StateTypical YieldMajor Risk
Melt (No Solvent, 140°C) Aggregated Dimer50-65%Polymerization of acrylate due to heat.
Toluene (Non-polar) Tight Ion Pair40-55%Slow kinetics; requires high catalyst load.
DMSO/DMF (Polar Aprotic) Solvent-Separated Monomer 85-94% Solvent removal during workup.
t-Butanol (Protic) Solvated Ion Pair70-80%Transesterification side reactions.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of KOH? A: You can, but KOH is generally preferred. The potassium cation (


) is larger and "softer" than sodium (

), which leads to looser ion pairing with the bulky phenoxide anion, slightly increasing reactivity.

Q: Why is the order of addition critical? A: You must form the phenoxide (ArO-) first. Adding base to a mixture of phenol and acrylate simultaneously can lead to base-catalyzed polymerization of the acrylate before it reacts with the phenol.

Q: Is the product sensitive to light? A: Yes, slightly. As a hindered phenol, it is an antioxidant and will sacrifice itself to scavenge radicals. Store the final white powder in amber glass or foil-wrapped containers to prevent yellowing over time.

References

  • Mechanism of Catalytic Alkylation: Volod'kin, A., et al. "Alkylation of 2,6-di-tert-Butylphenol with Methyl Acrylate Catalyzed by Potassium 2,6-di-tert-Butylphenoxide."[2][4] ResearchGate.[2]

  • Industrial Synthesis Method: Chinese Patent CN103664612A. "Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate." Google Patents.

  • Crystal Structure & Properties: Li, X., et al.[1] "The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate."[1][5] Acta Crystallographica.

  • Safety & Handling: Santa Cruz Biotechnology. "Methyl 3-[3,5-di(tert-butyl)-4-hydroxyphenyl]-propanoate Safety Data Sheet."

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. The synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (a critical antioxidant intermediate) via the Michael-type alkylation of 2,6-di-tert-butylphenol (2,6-DTBP) with methyl acrylate is a highly sensitive transformation. While the theoretical yield is high, scientists frequently encounter competitive side reactions—most notably the anionic oligomerization of methyl acrylate and oxidative degradation.

This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you optimize your reactor conditions and maximize product purity.

Section 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my reaction yielding a high molecular weight, insoluble mass rather than the desired methyl propanoate derivative? A: You are observing the anionic oligomerization or polymerization of methyl acrylate. When potassium 2,6-di-tert-butylphenoxide (ArOK) is present in a binary mixture with methyl acrylate without sufficient 2,6-DTBP, non-associated phenoxide cations trigger a chain-ion oligomerization mechanism[1]. This side reaction is highly favored if polar protic solvents (like methanol) are introduced at room temperature, which can rapidly afford an insoluble methyl acrylate polymer[2]. To prevent this, strictly control the ArOH:MA molar ratio, maintain elevated temperatures for the main C-alkylation, and avoid protic solvents during the initial mixing phase.

Q2: How does the catalyst preparation temperature dictate the side reaction profile? A: The catalytic activity is entirely dependent on the aggregation state of the ArOK catalyst. Preparing ArOK by reacting ArOH with KOH at temperatures > 433 K affords predominantly highly active monomeric ArOK[1]. Monomeric ArOK drives the desired C-alkylation forward efficiently. Conversely, if the catalyst is prepared at lower temperatures, less active dimeric or polymeric clusters form[1]. These less active dimers slow down the main reaction, giving side reactions (like MA self-condensation) the kinetic opportunity to dominate.

Q3: What causes the formation of intensely colored impurities (yellow/pink) in the reaction mixture? A: Sterically hindered phenols are inherently prone to oxidation. The loss of a phenoxy radical electron leads to the formation of highly conjugated quinone methides or diphenoquinone derivatives. This side reaction is exacerbated by the presence of trace oxygen under strongly basic conditions at high temperatures. Always maintain a strict inert atmosphere (Argon or Nitrogen) during the high-temperature catalyst preparation and alkylation steps[2].

Section 2: Validated Experimental Protocol

To ensure a self-validating system, the following protocol incorporates in-process checks (e.g., temperature thresholds and pH neutralization) to guarantee the suppression of side reactions.

Protocol: Optimized Catalytic Alkylation of 2,6-DTBP with Methyl Acrylate

  • Catalyst Preparation (Monomer Generation): Under a continuous argon flow, charge 20.6 g (0.1 mol) of 2,6-di-tert-butylphenol (ArOH) into the reactor and heat to 463 K[2].

  • Base Addition: Add 0.13 g (0.002 mol) of granulated 85% KOH. Hold the temperature for 10 minutes to ensure the complete formation of monomeric potassium 2,6-di-tert-butylphenoxide (ArOK)[2].

    • Validation Check: The mixture should be a clear, homogeneous melt without dark oxidative discoloration.

  • Cooling & Additive Dosing: Cool the reaction mixture to 408 K. Add 0.2 mL of DMSO (polar aprotic microadditive) to modulate ion-pair separation and favor C-alkylation[2].

  • Alkylation: Slowly dose 11.2 g (0.13 mol) of methyl acrylate into the reactor[2]. Maintain the temperature at 408 K.

    • Crucial: Dosing must be controlled to prevent the exothermic runaway of MA oligomerization.

  • Quenching & Workup: After 180 minutes, cool the mixture to ~293 K. Immediately add 10% HCl to reach a neutral pH, halting any residual anionic polymerization[1]. Extract the product with hexane, wash with deionized water, and concentrate under reduced pressure to isolate Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Section 3: Quantitative Data Summary

The following table summarizes the causal relationship between catalyst preparation conditions, solvent additives, and the resulting product distribution based on established kinetic studies.

Catalyst StatePrep. TemperatureSolvent AdditiveMain Product Yield (%)Oligomer/Polymer Yield (%)
Monomeric ArOK> 433 KDMSO (Microdose)95 - 98%< 2%
Dimeric ArOK< 380 KNone~ 65%25 - 30%
Monomeric ArOK> 433 KMethanol (Excess)< 10%> 85% (Insoluble)
Section 4: Reaction Pathway Visualization

The diagram below illustrates the divergence between the desired alkylation pathway and the primary side reactions (oligomerization and oxidation) based on reactor conditions.

SynthesisPathway ArOH 2,6-di-tert-butylphenol (ArOH) KOH KOH / Heat Argon Atmosphere ArOH->KOH Base Addition Quinone Quinone Methides (Oxidation Side Product) ArOH->Quinone + O2 (Trace Air) High Temp ArOK_Mon Monomeric ArOK (Active Catalyst) KOH->ArOK_Mon T > 433 K ArOK_Dim Dimeric ArOK (Low Activity) KOH->ArOK_Dim T < 380 K Target Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propanoate (Target Product) ArOK_Mon->Target + Methyl Acrylate 408 K, DMSO Oligomer MA Oligomers/Polymers (Side Product) ArOK_Mon->Oligomer + MeOH / Room Temp ArOK_Dim->Oligomer + Methyl Acrylate Chain-ion mechanism

Reaction pathways for 2,6-DTBP alkylation, highlighting conditions leading to side reactions.

References
  • Source: Lviv Polytechnic National University (lp.edu.ua)
  • Title: Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate Source: SciSpace URL
  • Title: Alkylation of 2,6-di-tert-butylphenol with methyl acrylate catalyzed by potassium 2,6-di-tert-butylphenoxide Source: ResearchGate URL

Sources

Technical Support Center: Purification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5). Commonly referred to as 3,5-methyl ester or Metilox, this molecule is a critical intermediate in the production of high-molecular-weight sterically hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1076 1.

Synthesized via the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate 2, the crude reaction mixture often contains unreacted starting materials, catalyst residues, and oxidative byproducts. This guide provides authoritative troubleshooting and self-validating protocols to ensure high-purity isolation.

Physicochemical Properties Reference

To ensure successful purification, it is critical to understand the physical limits of the target molecule. Use the following quantitative data to calibrate your distillation and drying parameters:

PropertyValueReference
Chemical Name Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate3
CAS Number 6386-38-53
Molecular Formula C18H28O33
Molecular Weight 292.41 g/mol 3
Melting Point 66.0 - 66.5 °C3
Boiling Point 125 - 130 °C (at 0.1 Torr)3
Appearance White crystalline powder (when pure)3
Process Workflow

G A Crude Reaction Mixture (3,5-Methyl Ester + Impurities) B Neutralization (Add Acetic Acid, pH 6.0-6.5) A->B Quench Catalyst C Aqueous Wash & Phase Separation (Remove Catalyst Salts) B->C H2O / MeOH D Vacuum Distillation (Remove Unreacted 2,6-DTBP) C->D Organic Phase E Crystallization (MeOH/H2O, Seed at 50°C) D->E Solvent Addition F Centrifugation & Washing (Cold Methanol) E->F Slurry G Vacuum Drying (50-55°C) F->G Wet Cake H Pure Methyl 3-(3,5-di-tert-butyl -4-hydroxyphenyl)propanoate G->H Final Product

Workflow for the purification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate.

Troubleshooting Guides & FAQs

Q1: My final crystallized product has a distinct pink or yellowish tint instead of being a white powder. What causes this, and how can I remove it?

  • Expertise & Causality: The sterically hindered phenol ring is highly susceptible to oxidation, particularly under alkaline conditions (due to the sodium methoxide catalyst) at elevated reaction temperatures [[2]](). If oxygen ingresses into the reactor, the phenolate anion undergoes single-electron oxidation to form a resonance-stabilized radical. This radical rapidly dimerizes or rearranges into highly conjugated quinoid structures (such as 2,6-di-tert-butyl-1,4-benzoquinone), which act as intense chromophores, imparting a pink or yellow color.

  • Self-Validating Protocol: To prevent this, ensure strict inert gas (Nitrogen/Argon) blanketing during the entire reaction and purification process. Before exposing the mixture to air or aqueous washes, quench the base catalyst completely with glacial acetic acid, verifying that the pH is strictly between 6.0 and 6.5 1. If the product is already discolored, recrystallize it from a methanol/water mixture while adding a mild reducing agent (e.g., sodium dithionite) to reduce the quinones back to colorless hydroquinones.

Mechanism A Phenolate Anion (High pH, >100°C) C Radical Intermediate (Resonance Stabilized) A->C Oxidation B O2 Exposure (Air Ingress) B->C Electron Transfer D Quinoid Byproducts (e.g., Benzoquinone) C->D Rearrangement E Pink/Yellow Discoloration D->E Chromophore

Mechanistic pathway of oxidative discoloration in hindered phenolic antioxidants.

Q2: GC/HPLC analysis shows high levels of unreacted 2,6-di-tert-butylphenol (2,6-DTBP) in the final product. Why did the reaction stall, and how do I purge this impurity?

  • Expertise & Causality: The base-catalyzed Michael addition of 2,6-DTBP to methyl acrylate is a thermodynamic equilibrium process 4. Exceeding the optimal reaction temperature (typically 110-124 °C) can induce a retro-Michael addition, pushing the equilibrium back toward the starting materials 1. Furthermore, methyl acrylate is highly volatile; inefficient reflux condensing can lead to its loss, leaving unreacted 2,6-DTBP behind.

  • Self-Validating Protocol: Maintain the reaction temperature strictly below 125 °C. To purge residual 2,6-DTBP from the crude mixture, utilize high-vacuum distillation prior to crystallization. Because 2,6-DTBP has a significantly lower boiling point than the target ester (which boils at 125-130 °C at 0.1 Torr 3), the unreacted phenol can be selectively stripped off under vacuum, ensuring the remaining melt is highly enriched in the target product.

Q3: During crystallization from methanol/water, the product "oils out" (forms a biphasic liquid) instead of forming filterable crystals. How do I force crystallization?

  • Expertise & Causality: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a relatively low melting point of 66.0-66.5 °C 3. When impurities (like unreacted 2,6-DTBP) are present, they cause freezing point depression. If the methanol/water solvent mixture is cooled too rapidly below the melting point of the impure ester before nucleation occurs, the ester phase-separates as a supercooled liquid (an "oil") rather than forming a solid crystal lattice.

  • Self-Validating Protocol: Do not crash-cool the reactor. Heat the biphasic mixture back to ~70 °C until it forms a homogeneous solution. Cool it slowly at a rate of 10 °C/hour. When the temperature reaches exactly 50 °C, introduce pure seed crystals (approx. 1-2% by weight of the expected yield) 1. Hold the temperature steady at 50 °C for 1-2 hours to allow the crystal lattice to propagate and consume the supersaturation, then slowly ramp the cooling down to 8 °C for final isolation.

Standard Operating Procedure (SOP): Purification Workflow

This protocol details the industrial-standard purification of the crude reaction melt 1.

Step 1: Catalyst Neutralization

  • Cool the crude reaction melt to 78-80 °C under continuous nitrogen flow.

  • Slowly charge glacial acetic acid into the reactor to quench the sodium methoxide catalyst.

  • Extract a sample and verify the pH is strictly between 6.0 and 6.5. Do not proceed if the mixture remains alkaline, as this will trigger oxidation.

Step 2: Aqueous Washing

  • At 65 °C, add a warm methanol-containing aqueous solution to the reactor.

  • Agitate for 15 minutes, then turn off the agitator and allow the phases to separate.

  • Decant and safely discard the lower aqueous layer containing the sodium acetate salts.

Step 3: Vacuum Distillation (Optional but Recommended)

  • Apply high vacuum (0.1 Torr) and slowly increase the temperature to strip off residual methyl acrylate and unreacted 2,6-DTBP.

  • Monitor the overhead temperature to ensure the target ester (BP 125-130 °C) is not inadvertently distilled over 3.

Step 4: Seeded Crystallization

  • Transfer the purified organic melt to a crystallization vessel and add the crystallization solvent (methanol/water).

  • Cool the mixture to 50 °C.

  • Charge 1-2 wt% of pure Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate seed crystals 1.

  • Maintain the temperature at 50 °C for 2 hours to establish a robust crystal bed and prevent oiling out.

Step 5: Isolation and Drying

  • Cool the crystallization vessel to 8 °C at a controlled rate (e.g., 10 °C/hour) to maximize yield.

  • Transfer the slurry to a centrifuge and separate the mother liquor.

  • Wash the wet cake with cold methanol.

  • Dry the product in a vacuum oven at 50-55 °C (strictly below its 66 °C melting point) until a constant weight is achieved.

References
  • CN1733691A - Industrial synthesis method of 3,5-di tertiary butyl-4-hydroxyl phenyl methyl propionate . Google Patents. 1

  • China Most Professional Manufacturer Supply High Quality Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate CAS 6386-38-5 . Echemi. 3

  • Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate | 26347-98-8 . Benchchem. 2

  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | 20170-32-5 . Benchchem. 4

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"causes of polymer discoloration with phenolic antioxidants"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Causes of Polymer Discoloration with Phenolic Antioxidants Technical Support Center: Advanced Troubleshooting Guide

Introduction: The Paradox of Protection

Welcome to the Technical Support Center. You are likely here because your polymer formulation—designed for durability—has unexpectedly shifted color.

Phenolic antioxidants (AOs) like BHT, AO-1010, and AO-1076 are the industry standard for stabilizing polyolefins against thermo-oxidative degradation. They function as sacrificial agents : they donate hydrogen atoms to neutralize peroxy radicals, thereby protecting the polymer chain.[1] However, this sacrifice comes at a cost. The resulting transformation products—specifically quinones , quinone methides , and stilbenequinones —are highly conjugated chromophores.

Discoloration is not a failure of the antioxidant to protect the polymer; rather, it is often evidence that the antioxidant is working too hard or reacting with specific environmental contaminants. This guide will help you diagnose the root cause—whether it is Gas Fading , Thermal Over-oxidation , or Catalyst Interaction —and implement a solution.

Part 1: The Mechanism of Discoloration[2][3]

To solve the problem, you must understand the chemistry. Phenolic antioxidants do not just "break down"; they follow specific pathways that yield colored species.[2][3][4][5]

Core Pathway: From Protection to Pigmentation
  • Hydrogen Abstraction: The phenolic AO donates a hydrogen atom to a polymer radical (

    
    ), becoming a Phenoxy Radical .
    
  • Transformation:

    • Quinone Methides (Yellow): Formed via disproportionation.

    • Stilbenequinones (Red/Pink): Formed via dimerization of methides.[2]

    • Nitro-Phenols (Yellow/Pink): Formed via reaction with atmospheric NOx (Gas Fading).[3]

Visualizing the Pathway The following diagram illustrates the transformation of a standard hindered phenol into chromophores.

G Phenol Native Phenolic AO (Colorless) Radical Phenoxy Radical (Transient) Phenol->Radical H-Abstraction (Scavenging ROO*) NOx_Product Nitrophenol Derivatives (Pink/Yellow - Gas Fading) Phenol->NOx_Product + NOx Gases (Exhaust Fumes) QM Quinone Methide (Yellow Chromophore) Radical->QM Disproportionation Radical->NOx_Product + NOx SQ Stilbenequinone (Red/Pink Chromophore) QM->SQ Dimerization (High Conc/Temp)

Caption: Figure 1. Oxidative transformation pathways of hindered phenolic antioxidants into colored chromophores.

Part 2: Diagnostic Scenarios & Troubleshooting

Use the table below to match your observation with the likely chemical mechanism.

SymptomEnvironment / ContextProbable CauseMechanism
Pinking / Red Warehouse storage, gas forklifts, near loading docks.Gas Fading (NOx) Reaction of AO with Nitrogen Oxides (NOx) to form nitrophenols or stilbenequinones.
Yellowing High-temperature extrusion, multiple heat histories (recycling).Thermal Over-oxidation Formation of Quinone Methides due to excessive radical scavenging load.
Bright Pink/Cherry Presence of TiO2 (White Pigment) or Ziegler-Natta residues.Metal Complexation Phenolic AO complexes with Ti(IV) or Al(III) residues, often accelerated by high pH (HALS).
Gray / Black spots High shear zones, dead spots in extruder.Carbonization Polymer degradation (charring) due to complete antioxidant consumption.

Part 3: Validated Experimental Protocols

Do not guess. Validate. These protocols are designed to isolate the variable causing the discoloration.

Protocol A: The "Gas Fading" Simulation (NOx Test)

Objective: Determine if the discoloration is caused by atmospheric pollutants (NOx) rather than thermal degradation.

Methodology:

  • Preparation: Cut two strips of the pristine (uncolored) polymer sample.

  • Control: Store one strip in an airtight aluminum foil bag in the dark.

  • Exposure: Suspend the second strip in a closed chamber (desiccator) containing a beaker with 10mL of 1% Sodium Nitrite (

    
    ) solution.
    
  • Activation: Add 1mL of dilute Sulfuric Acid (

    
    ) to the beaker to generate mild NOx fumes. (Perform in Fume Hood!) 
    
  • Duration: Expose for 24 hours at room temperature.

  • Analysis: Compare the exposed sample to the discolored complaint sample.

Interpretation:

  • If the lab-exposed sample turns Pink/Yellow and matches the complaint sample, the cause is Gas Fading .

  • Solution: Switch to "Gas-Fade Resistant" AOs (e.g., phosphite-rich blends) or improve warehouse ventilation (remove propane forklifts).

Protocol B: The UV Reversal Test (Pinking Validation)

Objective: Distinguish between organic antioxidant pinking and inorganic pigment discoloration. Quinones are photosensitive and often "bleach" under UV light, whereas inorganic pigment issues (like iron contamination) do not.

Methodology:

  • Setup: Take the pink-discolored part.

  • Masking: Cover half of the sample with opaque aluminum tape.

  • Exposure: Place the sample under a UV lamp (340nm) or direct bright sunlight for 4–6 hours.

  • Observation: Remove the tape and compare the two halves.

Interpretation:

  • Color Fades: The chromophore is organic (likely a Stilbenequinone or Nitrophenol). This confirms Antioxidant Over-oxidation or Gas Fading .[6][7]

  • No Change: The color is likely inorganic (e.g., Iron contamination in TiO2, Cadmium pigment degradation).

Protocol C: The "Alkalinity" Check (HALS Interaction)

Objective: Check if basic additives (HALS, Calcium Stearate) are catalyzing the discoloration.

Methodology:

  • Extraction: Soxhlet extract the polymer with methylene chloride for 6 hours.

  • pH Check: Measure the pH of the aqueous extract of the polymer (if applicable) or review the formulation.

  • Logic Check: Are you using a HALS (Hindered Amine Light Stabilizer) with a standard Phenolic AO?

    • Mechanism:[1][8][2][6][9][10][11] HALS are basic.[5] They deprotonate the phenol, accelerating the formation of the phenolate ion, which oxidizes rapidly to red/pink quinones in the presence of Titanium residues (from TiO2 or catalyst).

Visualizing the Decision Tree

Troubleshooting Start Discoloration Observed Color What is the Color? Start->Color Pink Pink / Reddish Color->Pink Yellow Yellow / Amber Color->Yellow UV_Test Perform UV Reversal Test (Protocol B) Pink->UV_Test Result_Gas Gas Fading Confirmed (NOx Interaction) Yellow->Result_Gas Warehouse Storage Result_Thermal Thermal Degradation (Quinone Methides) Yellow->Result_Thermal High Heat History Fades Color Fades UV_Test->Fades Organic Stays Color Persists UV_Test->Stays Inorganic Gas_Test Perform NOx Exposure (Protocol A) Fades->Gas_Test Result_Pigment Pigment/Inorganic Issue Stays->Result_Pigment Gas_Test->Result_Gas Positive Match Result_Ti Titanium/HALS Interaction (Ti-Phenolate Complex) Gas_Test->Result_Ti Negative Match (Check TiO2/HALS)

Caption: Figure 2. Diagnostic decision tree for isolating the root cause of polymer discoloration.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my "white" polyethylene turn pink in the warehouse but clears up when left outside? A: This is classic Gas Fading . The pink color comes from nitrated phenolic species (formed by reaction with forklift exhaust/NOx). These species are photosensitive. When you take the part outside, UV radiation from the sun photobleaches the pink chromophores back to colorless (or slightly yellow) by-products.[12] Note: The antioxidant is still consumed; the color just disappears.

Q2: Can I prevent discoloration by just adding more antioxidant? A: No. Adding more phenolic antioxidant often exacerbates the issue. Discoloration is caused by the transformation products of the antioxidant.[13] More phenol means a higher potential concentration of quinones. The solution is usually to reduce the phenolic load and supplement with a phosphite (secondary antioxidant) or use a phenol-free stabilization system (e.g., Hydroxylamine based).

Q3: We recently switched TiO2 grades and now see pinking. Why? A: Not all TiO2 is created equal. Some grades have highly reactive surfaces (less coating) or contain Titanium(IV) residues. These ions can act as Lewis acids, complexing with phenolic antioxidants to form stable, brightly colored red complexes. This is often triggered if you also use HALS (which raises the pH). Ensure your TiO2 is a durable, well-coated rutile grade.

Q4: Is the discolored polymer physically degraded? A: Usually, no. "Pinking" and "Gas Fading" are typically aesthetic surface phenomena.[7] The polymer chains themselves may remain intact. However, the presence of these colors indicates that your primary stabilizer is being consumed rapidly. Physical property testing (MFI, Tensile) is recommended to confirm integrity.

References

  • Ampacet Corporation. (2025). Yellowing and Pinking of White PE/PP: Causes and Solutions. Retrieved from [Link]

  • Entec Polymers. (2019).[5] Troubleshooting Tips: Pinking Discoloration in Polyolefins. Retrieved from [Link]

  • King Plastic Corporation. (n.d.). Technical Information: Color Changes in Polyolefins – Pinking.[4][5][14] Retrieved from [Link]

  • Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants.[8][2][5] Retrieved from [Link]

Sources

Technical Support Center: Preventing Discoloration in Plastics Stabilized with Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support center for plastics stabilization. This guide is designed for researchers, scientists, and development professionals who utilize hindered phenolic antioxidants and encounter challenges with polymer discoloration. We will move beyond simple procedural lists to explore the underlying chemical mechanisms, enabling you to diagnose issues and formulate robust, color-stable materials.

Part 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial queries regarding the yellowing of plastics stabilized with hindered phenols.

Q1: My white plastic part turned yellow. I thought the hindered phenol was an antioxidant, so why is it causing discoloration?

A: This is a frequent and valid observation. While hindered phenols are excellent primary antioxidants that protect the polymer during high-temperature processing and service life, the discoloration is a direct consequence of their protective mechanism.[1]

  • Mechanism of Action: Hindered phenols work by donating a hydrogen atom to neutralize highly reactive free radicals (ROO•, R•) that would otherwise degrade the polymer.[2][3]

  • Formation of Chromophores: Upon donating this hydrogen, the phenol is converted into a phenoxyl radical. This radical is stabilized by the bulky "hindered" groups, but it can undergo further reactions. Through a series of oxidation steps, it transforms into highly conjugated structures, primarily quinones and quinone methides .[4][5][6] These molecules are strong chromophores, meaning they absorb light in the blue-violet region of the spectrum, causing them to appear yellow or brown.[4][7] Therefore, the yellowing is often a sign that the antioxidant is actively performing its function.[8]

Q2: The discoloration seems to have appeared or worsened over time while the parts were stored in a warehouse. What is "gas fading"?

A: This phenomenon is known as "gas fading" or "warehouse yellowing." It is a chemical interaction between the phenolic antioxidant and atmospheric pollutants, specifically oxides of nitrogen (NOx).[4][9]

  • Source of NOx: These pollutants are common in industrial environments and can be generated by sources like gas-powered forklifts, heating systems, or nearby vehicle exhaust.[4][8]

  • Chemical Reaction: NOx compounds can react with the hindered phenol in the plastic, leading to the formation of intensely colored nitro and nitroso derivatives on the polymer's surface.[8][10] This results in a characteristic yellow, pink, or brownish tinge that develops slowly during storage, independent of significant heat or UV exposure.[4][11]

Q3: Can our injection molding or extrusion process parameters be a cause of immediate yellowing?

A: Absolutely. The thermal-oxidative degradation of both the polymer and the antioxidant is highly dependent on processing conditions.

  • Excessive Heat History: Overly high melt temperatures, prolonged residence times in the barrel, or excessive drying can accelerate the oxidation of the phenolic antioxidant.[4][12] This "over-consumption" depletes the antioxidant and generates a higher initial concentration of the colored quinone byproducts.[4]

  • Oxygen Exposure: The presence of oxygen is a critical component of the oxidation cycle. Processing in an environment with reduced oxygen, for example by using a nitrogen blanket during drying, can effectively minimize thermal degradation and subsequent yellowing.[12]

Q4: We've noticed an interaction between our hindered phenol and other additives. Can this influence color stability?

A: Yes, additive interactions are a critical factor in color stability and can be either synergistic (beneficial) or antagonistic (detrimental).

  • Synergy with Phosphites: Secondary antioxidants, such as phosphites, are crucial for color stability. They work by decomposing hydroperoxides (ROOH)—a byproduct of the initial oxidation cycle—into non-radical, stable products.[10] By removing hydroperoxides, the phosphite reduces the overall oxidative stress on the primary hindered phenol, preventing its rapid depletion and the formation of colored byproducts. This synergistic effect is a cornerstone of modern stabilizer packages.[2][13][14][15]

  • Antagonism with HALS: Certain Hindered Amine Light Stabilizers (HALS) can have antagonistic interactions with phenolic antioxidants. Some HALS are alkaline and can accelerate the base-catalyzed oxidation of the phenol.[4][8] Furthermore, under some conditions, HALS-generated nitroxyl radicals can prematurely oxidize the phenolic hydroxyl groups, reducing the effectiveness of both stabilizers.[8][16] Careful selection of a low-alkalinity HALS is often necessary.[17]

Part 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides a structured approach to diagnosing and solving complex yellowing issues, grounded in scientific principles.

Guide 1: Root Cause Analysis of Plastic Discoloration

A systematic investigation is key to identifying the source of yellowing. This workflow guides you from initial observation to analytical confirmation.

G A Start: Yellowing Observed C Gather Data: - Polymer Grade - Full Additive Package - Processing Conditions - Storage/Use Environment A->C B Characterize Discoloration (Surface vs. Bulk, Hue) D Hypothesis: Gas Fading (Surface-level, Yellow/Pink Hue, Storage-related) B->D Surface E Hypothesis: Thermal Oxidation (Bulk, Uniform Yellow/Brown, Post-processing issue) B->E Bulk F Hypothesis: Additive Interaction (Inconsistent color, check for HALS, TiO2, Fillers) B->F Inconsistent G Hypothesis: UV Degradation (Surface-level, Outdoor use, May accompany physical degradation) B->G Surface + Outdoor C->B H Perform Confirmatory Tests D->H E->H F->H G->H I Gas Fading Test (NOx Chamber) H->I Test for NOx J Accelerated Weathering (Xenon Arc / QUV) H->J Test for UV K Re-process under controlled conditions (e.g., N2 blanket, lower temp) H->K Test Process L Analytical Chemistry: - FTIR-ATR (Surface species) - UV-Vis (Chromophores) - Py-GC/MS (Additive ID) H->L Analyze Chemically M Implement Solution I->M J->M K->M L->M

Caption: A decision-tree workflow for diagnosing the root cause of plastic yellowing.

Guide 2: Advanced Formulation Strategies for Color Stability

Optimizing the additive package is the most effective way to build inherent color stability into your material.

The primary cause of phenol-related yellowing is its over-oxidation. The most effective countermeasure is to pair it with a secondary antioxidant, a phosphite, which acts as a hydroperoxide decomposer.

G cluster_0 Polymer Oxidation Cycle cluster_1 Stabilization Pathway Polymer Polymer (PH) Alkyl_Radical Alkyl Radical (P•) Polymer->Alkyl_Radical + Heat, Shear Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) (Unstable) Peroxy_Radical->Hydroperoxide + PH Phenol Hindered Phenol (ArOH) Peroxy_Radical->Phenol Intercepted by Degradation Degraded Polymer (Chain Scission, Crosslinking) Hydroperoxide->Degradation → Heat → PO• + •OH (Radical Amplification) Phosphite Phosphite (P(OR)3) Hydroperoxide->Phosphite Decomposed by Yellow_Products Colored Products (Quinones) Phenol->Yellow_Products + POO• (scavenges) Stable_Products Stable Alcohol (POH) + Phosphate (O=P(OR)3) Phosphite->Stable_Products + POOH (decomposes)

Caption: Synergistic stabilization by hindered phenols and phosphite co-additives.

Scenario / Polymer Primary AO (Phenol) Secondary AO (Phosphite) Light Stabilizer Rationale & Key Considerations
General Purpose Polyolefins (PP, PE) High MW, low volatility polyphenol (e.g., AN 1010 type).[2]High-performance, hydrolytically stable phosphite.N/A for indoor use.A robust phenol/phosphite blend is standard for preventing processing degradation and improving long-term heat aging.
Outdoor Applications (e.g., Construction, Automotive) High MW polyphenol.Hydrolytically stable phosphite.Low-alkalinity HALS + UV Absorber (UVA).HALS are essential for long-term UV protection.[18] A UVA protects the polymer surface. Low-alkalinity HALS minimizes negative interactions with the phenol.[17]
Gas Fading Prone Environments (Warehouse Storage) Consider lower-reactivity phenols or phenol-free systems if severe.High-performance phosphite is critical.N/APhosphites are inherently resistant to NOx and can help suppress the gas fading reaction by preserving the primary antioxidant.[8] In extreme cases, a formulation without phenolic antioxidants may be required.[11]
Clear Polymers (PC, PMMA) Liquid hindered phenol for better dispersion (e.g., AN 1135 type).[2]Color-stable phosphite.UVA for clarity retention.Discoloration is highly visible. Use of additives with excellent compatibility and low intrinsic color is paramount.
Part 3: Experimental Protocols and Analytical Methods

For robust R&D and quality control, standardized testing is essential. These protocols provide a framework for evaluating the color stability of your formulations.

Protocol 1: Accelerated Weathering and Light Stability Testing (Ref: ISO 4892-2 & 4892-3)

This protocol is used to simulate the effects of outdoor sunlight and weather to predict long-term performance.[19][20]

  • Sample Preparation: Prepare test plaques (e.g., 75mm x 150mm) of the polymer formulation via injection molding or compression molding. Ensure a consistent, smooth surface. Prepare a control sample with a known stable formulation.

  • Apparatus: Use a xenon-arc or fluorescent UV (QUV) accelerated weathering chamber.[19][21]

    • Xenon-Arc (ISO 4892-2): Provides the best simulation of the full solar spectrum. Use appropriate filters for direct outdoor or behind-glass exposure simulation.[21]

    • Fluorescent UV (ISO 4892-3): Typically uses UVA-340 lamps to simulate the short-wavelength UV portion of sunlight. Excellent for comparing different stabilizer packages.[20][22]

  • Test Conditions (Example Cycle):

    • Irradiance: 0.83 W/m²/nm at 340 nm (for UVA-340).

    • Light/Dark Cycle: 8 hours of UV exposure followed by 4 hours of condensation in the dark.

    • Temperature: Black Panel Temperature (BPT) of 60-70°C during the light cycle.

  • Procedure:

    • Measure the initial Yellowness Index (YI) of all samples according to ASTM E313.

    • Mount samples in the weathering chamber.

    • Periodically remove samples (e.g., every 250, 500, 1000 hours) and re-measure the YI.

    • Record the change in Yellowness Index (ΔYI) over time.

  • Analysis: Plot ΔYI versus exposure time for each formulation. A lower slope indicates better color stability.

Protocol 2: Gas Fading Resistance Test

This test specifically evaluates the susceptibility of a material to discoloration from NOx exposure.

  • Sample Preparation: Prepare test samples as described in Protocol 1.

  • Apparatus: A gas fading test chamber capable of introducing a controlled concentration of NOx gas (e.g., a mix of NO and NO2).

  • Test Conditions:

    • NOx Concentration: Typically in the range of 1-5 ppm.

    • Temperature: Ambient or slightly elevated (e.g., 40-50°C).

    • Humidity: Controlled at ~50% RH.

  • Procedure:

    • Measure the initial Yellowness Index (YI) of the samples.

    • Place samples in the chamber alongside a control fabric or plastic with known sensitivity to gas fading.

    • Expose the samples for a set duration (e.g., 24, 48, 72 hours) or until the control sample shows a specified color change.

    • Remove samples and measure the final YI.

  • Analysis: Calculate the ΔYI. A lower value indicates superior resistance to gas fading.

Analytical Method: Identifying the Chemical Cause of Discoloration

When the cause is unknown, advanced analytical techniques can provide a chemical fingerprint of the problem.[23]

  • Fourier-Transform Infrared (FTIR) Spectroscopy with Attenuated Total Reflectance (ATR): This is a powerful surface analysis technique. By taking a spectrum of the discolored surface, you can often identify the chemical groups responsible. The formation of quinones from phenols results in the appearance of characteristic carbonyl (C=O) peaks in the 1600-1650 cm⁻¹ region.[24][25]

  • UV-Visible (UV-Vis) Spectroscopy: This technique directly measures the absorption of light by the chromophores. The discolored polymer can be dissolved in a suitable solvent, and its UV-Vis spectrum can be recorded. The presence of new absorption bands in the 400-500 nm range is a strong indicator of the yellowing species.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method can identify and quantify the additives present in the polymer matrix. It can confirm the type and concentration of the antioxidant and other stabilizers, helping to rule out formulation errors.[26]

References
  • Zhu, Y., et al. (2024). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. [Link]

  • How to prevent yellowing of plastic molded products. | Column. (2022, December 26). Matsui. [Link]

  • Yellowing and Pinking of White PE/PP. AMPACET CORPORATION. [Link]

  • Hindered phenolic antioxidants for protection of polymers. (2022, October 5). Partners in Chemicals. [Link]

  • Transformation of Hindered Phenolic Antioxidants. (2019, June 9). Stabilization Technologies. [Link]

  • Why Do Polymer Materials Turn Yellow? (2025, September 23). Testex. [Link]

  • Mechanism of Hindered Phenol Antioxidant. (2024, June 21). Vinati Organics. [Link]

  • Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. (2025, August 5). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (2024, November 13). SciSpace. [Link]

  • La Nasa, J., et al. (2021). Discoloration of Historical Plastic Objects: New Insight into the Degradation of β-Naphthol Pigment Lakes. Polymers. [Link]

  • Accelerated Weathering Testing: Guidelines for equipment and testing. (2024, January 18). Quality Magazine. [Link]

  • understanding the influence of additives on gas fade discoloration of polyethylene resins. Society of Plastics Engineers. [Link]

  • Standards Development: ISO 4892-3 (2024) revised edition. (2025, June 25). Thermoline Scientific. [Link]

  • Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ?. (2014, December 3). ResearchGate. [Link]

  • Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals. [Link]

  • Accelerated Weathering Testing for Plastics and Polymers. Intertek. [Link]

  • Hindered Phenol Antioxidant HPAO. Tintoll. [Link]

  • Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants (2024). SciSpace. [Link]

  • Discoloration of historical plastic objects. (2021, July 12). RUN. [Link]

  • What Analytical Techniques Are Used to Identify the Origin of Microplastics?. (2026, February 24). AZoM. [Link]

  • How to solve the yellowing of transparent nylon injection molding products?. (2025, June 17). FirstMold. [Link]

  • Gas fade discoloration of phenolic antioxidants in LLDPE. ResearchGate. [Link]

  • How to solve the problem of product yellowing and fading?. (2024, June 11). Min-Hui. [Link]

  • What causes the yellowing of plastic?. (2023, January 9). ThreeBond Group. [Link]

  • Accelerated weathering of plastics according to ISO 4892-2:2013/ASTM D4329. Centexbel. [Link]

  • Complete Guide to ISO and ASTM Standards for UV Weathering Testing. (2025, June 7). Pacorr. [Link]

  • Recycled Plastic Analysis Solutions. Shimadzu. [Link]

  • Gas fade resistant stabilizer system for polypropylene fiber.
  • Discoloration Analysis. (2025, September 23). Infinita Lab. [Link]

  • Boers, R. B., et al. (2003). Quenching of Quercetin quinone/quinone Methides by Different Thiolate Scavengers: Stability and Reversibility of Conjugate Formation. Chemical Research in Toxicology. [Link]

  • Low alkaline HALS, solve the light stability problem of acid system. (2023, December 8). Deltachem. [Link]

  • Six Causes of Plastic Yellowing Part 3: The “Side Effect” of Antioxidants. Chitec. [Link]

  • Hindered amine light stabilizers. Wikipedia. [Link]

  • The Role of Hindered Amine Light Stabilizers (HALS) in Polymer Durability. (2025, October 10). 3V Sigma USA. [Link]

  • Photobleaching of polymer discoloration caused by quinone methides. ResearchGate. [Link]

  • Hindered phenol antioxidant composition containing an amino compound.
  • A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant. ResearchGate. [Link]

  • Self-Immobilizing Quinone Methides for the Fluorescent Sensing of Enzyme Activity. (2023, February 23). MDPI. [Link]

  • I Bind It That Way – Bioorthogonal Unmasking of Pro‐Fluorescent Quinone Methides. Repository of the Academy's Library. [Link]

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants. Chemical Science (RSC Publishing). [Link]

Sources

Technical Support Center: Troubleshooting Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) . This compound is a highly effective sterically hindered phenolic antioxidant, frequently used as a stabilizing intermediate in polymer science, drug formulation packaging, and industrial materials.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind degradation, providing self-validating troubleshooting workflows and authoritative protocols to help you resolve discoloration, identify Non-Intentionally Added Substances (NIAS), and optimize your stabilization strategies.

Part 1: Frequently Asked Questions (FAQs)

Q: What drives the degradation of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in my experimental matrices? A: The degradation is not a flaw; it is the chemical manifestation of the compound doing its job. Hindered phenols act as primary antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge propagating free radicals (e.g., peroxyl radicals). The bulky tert-butyl groups provide steric hindrance, stabilizing the resulting phenoxyl radical and preventing it from initiating new oxidation chains. However, under continuous thermal stress, UV exposure, or transition metal catalysis, this transient radical undergoes further oxidation or disproportionation, leading to permanent structural degradation[1].

Q: What specific degradation products should I look for in my mass spectrometry data? A: The degradation pathways are highly dependent on the environmental stressor:

  • Oxidative Stress: Yields Quinone Methides (QM) via the loss of a second hydrogen/electron. These can further dimerize into highly conjugated Stilbenequinones [2].

  • Hydrolytic Stress: Base-catalyzed or prolonged aqueous exposure cleaves the methyl ester, yielding 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (often classified in toxicological literature as an "Arvin substance" or ABP 10)[3].

  • Chain Cleavage: Extreme thermal stress causes C-C bond scission, resulting in 2,6-di-tert-butyl-p-benzoquinone or 3,5-di-tert-butyl-4-hydroxybenzaldehyde [4].

Q: Why is my polymer matrix or solution turning yellow or pink/red over time? A: This is a classic optical symptom of quinone methide formation. The parent antioxidant is colorless. However, when it oxidizes into a quinone methide, the extended


-conjugation across the ring and the propanoate side-chain absorbs blue light, reflecting yellow . If these quinone methides are allowed to dimerize into stilbenequinones, the conjugation extends further, shifting the absorption spectrum and causing a deep red or pink  discoloration (often called "gas fading" or "pinking")[1].

Part 2: Troubleshooting Guides

Issue 1: Unexpected Discoloration (Yellowing/Pinking) in Formulations

Symptom: Your polymer films, adhesives, or lipid-based drug delivery systems develop a yellow or pink hue after thermal processing or prolonged storage. Root Cause: The antioxidant is being rapidly consumed by excessive free radicals, accumulating chromophoric quinone methides and stilbenequinones[2]. Causality & Solution:

  • Causality: The primary antioxidant is acting alone against a high radical load.

  • Solution: Implement a synergistic stabilization system. Add a secondary antioxidant, such as a phosphite (e.g., Irgafos 168). Phosphites reduce hydroperoxides into inert alcohols without forming chromophores, thereby sparing the phenolic antioxidant from over-consumption.

  • Validation: Cast two polymer films (one with the single antioxidant, one with the synergistic blend). Subject both to 80°C for 72 hours. Measure the Yellowness Index (YI) using a colorimeter; the synergistic blend should self-validate with a

    
    YI near zero.
    
Issue 2: Detection of NIAS in Extractables and Leachables (E&L) Studies

Symptom: UPLC-MS/QTOF analysis of your packaging migration assays reveals unidentified peaks that fail to match your parent compound library[4]. Root Cause: The parent compound has degraded into lower-molecular-weight cleavage products (e.g., benzaldehydes or benzoquinones) or hydrolyzed into its free acid form during the migration simulation (especially in ethanolic or acidic food simulants)[5]. Causality & Solution:

  • Causality: Ester hydrolysis and oxidative cleavage alter the mass-to-charge ratio (

    
    ) and polarity, causing these degradants to elute earlier on a reverse-phase LC column.
    
  • Solution: Update your E&L target library to include the specific degradation masses listed in the Quantitative Data section below. Switch to negative electrospray ionization (ESI-) to better detect the free propionic acid degradant.

Part 3: Quantitative Data & Degradation Profiles

To facilitate rapid identification during your LC-MS/GC-MS workflows, use the following self-validating reference table of common degradation products.

Degradation ProductMechanism of FormationApprox. Monoisotopic Mass (

)
Visual IndicatorPrimary Analytical Technique
Parent Compound (CAS 6386-38-5)N/A (Baseline)292.20ColorlessLC-MS (ESI+) / GC-MS
Quinone Methide (QM) Oxidation (-2H)290.19YellowUV-Vis (400-420 nm), LC-MS
Stilbenequinone Dimer QM Dimerization578.37Red / PinkUV-Vis (500-520 nm), LC-MS
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid Ester Hydrolysis278.19ColorlessLC-MS (ESI-)
2,6-di-tert-butyl-p-benzoquinone Oxidative Cleavage220.15Pale YellowGC-MS (High volatility)
3,5-di-tert-butyl-4-hydroxybenzaldehyde Oxidative Cleavage234.16ColorlessGC-MS / LC-MS

Part 4: Experimental Protocols

Protocol 1: Extraction and UPLC-MS/QTOF Profiling of NIAS

This protocol is designed as a self-validating system: the inclusion of a deuterated internal standard ensures that any absence of peaks is due to a lack of degradation, not an extraction failure.

  • Sample Preparation: Mince the polymer/packaging sample into 1x1 mm pieces. Weigh exactly 1.00 g into a borosilicate glass vial.

  • Internal Standard Addition: Spike the sample with 50 µL of a 10 µg/mL solution of Deuterated BHT (BHT-d21) to monitor extraction recovery.

  • Solvent Extraction: Add 10 mL of Dichloromethane (DCM). Seal and sonicate at room temperature for 60 minutes. Note: Avoid elevated temperatures to prevent artificially inducing oxidation during extraction.

  • Precipitation: Transfer the extract to a new vial and add 10 mL of cold Methanol to precipitate the polymer matrix. Centrifuge at 10,000 x g for 10 minutes.

  • Concentration: Decant the supernatant and evaporate to dryness under a gentle stream of high-purity Nitrogen gas. Reconstitute in 1 mL of Acetonitrile.

  • UPLC-MS/QTOF Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Data Validation: First, verify the recovery of BHT-d21. If recovery is >85%, proceed to extract the exact masses from the Quantitative Data table (± 5 ppm mass accuracy)[4].

Protocol 2: Accelerated Oxidative Degradation Assay

Use this method to intentionally generate degradation standards in-house when commercial standards are unavailable.

  • Solution Preparation: Dissolve 10 mg of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate in 10 mL of Squalene (a highly oxidizable lipid matrix)[2].

  • Stress Induction: Place the solution in a quartz cuvette. Expose to UVA-340 fluorescent lamps at 40°C under continuous atmospheric oxygen bubbling.

  • Kinetic Monitoring: Monitor the absorbance at 420 nm using a UV-Vis spectrophotometer every 30 minutes.

  • Validation: The protocol validates itself kinetically: as the parent compound is consumed, the absorbance at 420 nm will rise linearly, confirming the generation of the yellow quinone methide chromophore. Stop the reaction when absorbance plateaus to harvest the QM standard.

Part 5: Visualizations

Chemical Degradation Pathway

The following diagram illustrates the mechanistic causality of degradation, driven by environmental stressors.

Pathway Parent Methyl 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propanoate (Parent Antioxidant) Radical Phenoxyl Radical (Transient Intermediate) Parent->Radical ROS / Heat / UV (-H•) Hydrolysis 3-(3,5-di-tert-butyl- 4-hydroxyphenyl)propionic acid Parent->Hydrolysis H2O / Base (Ester Hydrolysis) QM Quinone Methide (Yellow Chromophore) Radical->QM Further Oxidation (-H• / -e-) Cleavage Cleavage Products (e.g., Benzoquinones) Radical->Cleavage Extreme Thermal Stress (C-C Bond Scission) Dimer Stilbenequinone (Red/Pink Discoloration) QM->Dimer Dimerization (High Concentration)

Mechanistic degradation pathway of CAS 6386-38-5 showing colorimetric and structural shifts.

Troubleshooting Workflow for Unknown Peaks & Discoloration

Follow this logical decision tree when encountering anomalous results in your stability studies.

Workflow Start Observation: Discoloration or Unknown LC-MS Peaks Step1 Perform Solvent Extraction (Protocol 1) Start->Step1 Decision Isolate Primary Issue Step1->Decision Step2a UV-Vis Spectroscopy (Check 400-520nm) Decision->Step2a Visual Discoloration Step2b UPLC-MS/QTOF (Exact Mass Profiling) Decision->Step2b Analytical Peak Anomaly Step3a Identify Chromophores (QM or Stilbenequinone) Step2a->Step3a Step3b Identify NIAS / Cleavage (Compare to Table) Step2b->Step3b End Corrective Action: Add Phosphite Co-stabilizer Step3a->End Step3b->End

Diagnostic workflow for isolating and resolving antioxidant degradation issues.

References

  • A Review of Toxicological and Exposure Data on Polymeric Antioxidant By-products.UU Research Portal.
  • Photobleaching of polymer discoloration caused by quinone methides.ResearchGate.
  • Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF.ResearchGate.
  • COVER PAGE - OECD Existing Chemicals Database.OECD.

Sources

Technical Support Center: Troubleshooting Poor Thermal Stability in Stabilized Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thermal stability of their stabilized polymer formulations. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experimental work. This resource is structured to help you diagnose issues, understand the mechanisms at play, and implement effective solutions.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding polymer degradation and the role of stabilizers.

Q1: What is polymer degradation, and why is thermal stability important?

Polymer degradation refers to the irreversible alteration of a polymer's chemical structure, which leads to the deterioration of its physical properties such as mechanical strength, color, and malleability.[1][2] This process is often initiated by environmental factors like heat, light, oxygen, and moisture.[2][3] Thermal stability is a critical measure of a polymer's ability to resist these changes when exposed to heat, particularly during high-temperature processing (e.g., extrusion, injection molding) and in its final application.[4] Inadequate thermal stability can lead to premature product failure, compromising both performance and safety.[1][5]

Q2: How do stabilizers work to protect polymers?

Stabilizers are chemical additives that are incorporated into polymers in small quantities to inhibit or retard degradation processes.[6] They function through various mechanisms to enhance the durability and lifespan of plastic products.[5][7] The primary types of stabilizers include:

  • Heat Stabilizers: These are crucial for polymers processed at high temperatures, preventing thermal degradation.[7][8]

  • UV Stabilizers: These protect polymers from photodegradation caused by ultraviolet radiation, which can lead to brittleness and discoloration.[7][8]

  • Antioxidants: These additives inhibit oxidative degradation by scavenging free radicals that are formed during processing and exposure to oxygen.[7]

Q3: What are the common signs of poor thermal stability in my polymer sample?

Identifying the signs of thermal instability early is crucial. Common indicators include:

  • Discoloration: Yellowing, browning, or other color shifts are often the first visible signs of degradation.[9]

  • Changes in Viscosity: A significant decrease in melt viscosity can indicate chain scission (the breaking of polymer chains), while an increase might suggest cross-linking.[10]

  • Mechanical Failure: A loss of strength, increased brittleness, or the appearance of cracks can all be consequences of polymer degradation.[5][11]

  • Surface Defects: The appearance of surface haziness, chalking, or the formation of a surface film (a phenomenon known as "blooming") can indicate stabilizer migration or degradation.[12]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues related to poor thermal stability.

Guide 1: Investigating Unexpected Discoloration (Yellowing, Pinking, Browning)

Discoloration is a frequent and often complex issue. The specific hue can provide clues to the underlying degradation mechanism.

Potential Root Causes:
  • Thermo-oxidative Degradation: This is a common cause of yellowing, where heat and oxygen trigger a free-radical chain reaction, leading to the formation of colored byproducts.[4]

  • Over-oxidation of Phenolic Antioxidants: Certain hindered phenol antioxidants can form colored species called quinones, which can range in color from yellow to red, often referred to as "pinking".[13] This can be exacerbated by exposure to oxidative gases like nitrogen oxides (NOx).[13][14]

  • Interaction with Other Additives: Incompatibility between the stabilizer and other formulation components, such as pigments or fillers, can lead to color changes.[14][15]

  • Excessive Processing Temperature or Residence Time: High temperatures and prolonged exposure to heat during processing can accelerate degradation reactions.[3][14]

Logical Troubleshooting Workflow:

G A Discoloration Observed B Review Processing Parameters (Temp, Time, Shear) A->B Start Here C Analyze Formulation (Stabilizer, Pigments, Fillers) A->C E Optimize Processing Conditions B->E If out of spec F Evaluate Stabilizer Package C->F If interactions suspected G Check for Contamination C->G Check raw materials D Perform Analytical Testing (Yellowness Index, Spectroscopy) H Problem Resolved D->H Based on results E->D F->D G->D

Caption: Troubleshooting workflow for polymer discoloration.

Experimental Protocol: Quantifying Discoloration

Objective: To quantitatively measure the change in color of a polymer sample using the Yellowness Index (YI).

Methodology (based on ASTM E313):

  • Sample Preparation: Mold flat, opaque polymer plaques of uniform thickness (e.g., 2-3 mm). Ensure the surfaces are clean and free from defects.

  • Instrumentation: Use a colorimeter or spectrophotometer capable of measuring in the CIELAB color space.

  • Measurement:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Measure the initial Yellowness Index of a control (undegraded) sample.

    • Expose the test samples to the suspected degradation conditions (e.g., oven aging, UV exposure).

    • Measure the final Yellowness Index of the exposed samples.

  • Analysis: Calculate the change in Yellowness Index (ΔYI) to quantify the extent of discoloration.[14]

Guide 2: Addressing Premature Mechanical Failure (Brittleness, Cracking)

A loss of mechanical integrity is a critical failure mode that often points to significant changes in the polymer's molecular weight.

Potential Root Causes:
  • Chain Scission: The breaking of polymer backbone chains, leading to a reduction in molecular weight and, consequently, a loss of strength and ductility.[1][2] This can be initiated by heat, UV radiation, or mechanical stress.[16]

  • Hydrolytic Degradation: Polymers with susceptible groups in their backbone, such as polyesters and polyamides, can be broken down by reaction with water, a process known as hydrolysis.[1][11][17][18][19][20][21]

  • Photo-oxidation: The combined action of UV light and oxygen can lead to chain scission and embrittlement, a major factor in the weathering of plastics.[22][23][24]

  • Inadequate Stabilizer Concentration or Dispersion: If the stabilizer is not present at a sufficient concentration or is poorly dispersed, it cannot effectively protect the polymer matrix.[25]

Degradation Mechanisms Overview:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Chain Scission A Heat, UV, Shear C Free Radical (R•) A->C B Polymer (RH) B->C D R• + O2 -> ROO• C->D E ROO• + RH -> ROOH + R• D->E F ROOH -> RO• + •OH E->F G Reduced Molecular Weight F->G

Caption: Simplified auto-oxidation cycle leading to chain scission.

Experimental Protocol: Assessing Thermal Stability with TGA and DSC

Objective: To determine the degradation temperature and thermal transitions of a polymer sample.

Methodology:

  • Thermogravimetric Analysis (TGA):

    • Purpose: Measures changes in mass as a function of temperature, indicating thermal stability and decomposition temperatures.[26][27][28][29]

    • Procedure:

      • Place a small, known weight of the polymer sample into the TGA pan.

      • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

      • Record the weight loss as a function of temperature.

    • Analysis: The onset temperature of weight loss is a key indicator of the polymer's thermal stability.[30]

  • Differential Scanning Calorimetry (DSC):

    • Purpose: Measures the heat flow to or from a sample as a function of temperature, identifying thermal events like melting and glass transitions.[26][27][28][29]

    • Procedure:

      • Place a small, known weight of the polymer sample into a DSC pan.

      • Heat the sample at a controlled rate, measuring the heat flow relative to a reference.

    • Analysis: Shifts in the glass transition temperature (Tg) or melting temperature (Tm) can indicate changes in the polymer's molecular structure due to degradation.[28]

Analytical TechniquePrimary MeasurementKey Information Provided
TGA Mass Change vs. TemperatureOnset of degradation, filler content, moisture content.[26][27]
DSC Heat Flow vs. TemperatureGlass transition (Tg), melting point (Tm), crystallinity.[26][27]
FTIR Infrared AbsorptionChanges in chemical functional groups, identification of degradation products.[31][32][33][34]
Guide 3: Diagnosing Changes in Chemical Structure with FTIR Spectroscopy

When degradation occurs, the chemical bonds within the polymer change. FTIR spectroscopy is a powerful tool for detecting these changes.

Potential Root Causes:
  • Formation of Carbonyl Groups: A common indicator of oxidative degradation is the appearance of a strong absorption band in the carbonyl region (around 1700 cm⁻¹) of the FTIR spectrum.[34]

  • Loss of Specific Functional Groups: The disappearance or reduction in intensity of peaks corresponding to specific functional groups can indicate their involvement in the degradation process.

  • Hydrolysis of Ester or Amide Linkages: In polyesters or polyamides, hydrolysis can be observed by changes in the characteristic peaks for these groups.[34]

Experimental Protocol: FTIR Analysis of Polymer Degradation

Objective: To identify changes in the chemical structure of a polymer sample after exposure to degradative conditions.

Methodology:

  • Sample Preparation: Prepare a thin film of the polymer sample. If the sample is opaque, Attenuated Total Reflectance (ATR-FTIR) can be used for surface analysis.[32]

  • Data Acquisition:

    • Obtain an FTIR spectrum of the undegraded (control) sample.

    • Expose the test sample to the relevant conditions (e.g., heat, UV light).

    • Obtain an FTIR spectrum of the degraded sample.

  • Spectral Analysis:

    • Compare the spectra of the control and degraded samples.

    • Look for the appearance of new peaks (e.g., carbonyls) or the disappearance of existing peaks.

    • The formation of degradation products can be tracked by monitoring the increase of characteristic absorption bands over time.[32]

Conclusion

Troubleshooting poor thermal stability in stabilized polymers requires a systematic and analytical approach. By understanding the fundamental mechanisms of polymer degradation and utilizing the appropriate characterization techniques, you can effectively diagnose the root cause of the issue and implement targeted solutions. This guide provides a framework for your investigations, but remember that each polymer system is unique. Careful observation, methodical experimentation, and a solid understanding of the underlying chemistry are your most valuable tools.

References

  • Photo-oxidation of polymers - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Polymer degradation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Polymer Degradation and Stability - NC State University Libraries. (n.d.). Retrieved March 7, 2024, from [Link]

  • Degradation of Polymer: A Comprehensive Overview - Reachem. (2024, June 4). Retrieved March 7, 2024, from [Link]

  • Polymer degradation - Support home - 3devo. (n.d.). Retrieved March 7, 2024, from [Link]

  • Understanding Polymer Degradation and Failure Mechanisms · YEH HER YOW PLASTIC. (n.d.). Retrieved March 7, 2024, from [Link]

  • How Do Polymers Degrade? - AZoM. (2023, June 19). Retrieved March 7, 2024, from [Link]

  • About hydrolysis polymers, knowledge you have to know. (2023, December 11). Retrieved March 7, 2024, from [Link]

  • Why Stabilizers Are Important in PVC and Plastics. (2025, August 22). Retrieved March 7, 2024, from [Link]

  • Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab. (2023, December 21). Retrieved March 7, 2024, from [Link]

  • What Are Stabilizers in Polymers? Types and Functions - Patsnap Eureka. (2025, July 3). Retrieved March 7, 2024, from [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9). Retrieved March 7, 2024, from [Link]

  • Photo-oxidation of polymers Facts for Kids. (2025, October 17). Retrieved March 7, 2024, from [Link]

  • DSC vs TGA: A Complete Guide to the Difference - Torontech. (2025, October 22). Retrieved March 7, 2024, from [Link]

  • What Makes FTIR Spectroscopy a Game-Changer in Polymer Research? - AZoM. (2025, January 8). Retrieved March 7, 2024, from [Link]

  • Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review - MDPI. (2024, October 3). Retrieved March 7, 2024, from [Link]

  • Polymer stabilizer - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Introduction to macromolecules (article) | Khan Academy. (n.d.). Retrieved March 7, 2024, from [Link]

  • Stabilizers: What They Are and What They Are Used For - Bausano. (n.d.). Retrieved March 7, 2024, from [Link]

  • TGA/FTIR: An Extremely Useful Technique for Studying Polymer Degradation. (n.d.). Retrieved March 7, 2024, from [Link]

  • 3.1.2.3: Hydrolysis - Biology LibreTexts. (2021, December 16). Retrieved March 7, 2024, from [Link]

  • Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Photostabilisation mechanisms in polymers : A review - NRC Publications Archive. (n.d.). Retrieved March 7, 2024, from [Link]

  • PHOTOOXIDATION OF HIGH POLYMERS - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

  • 14.1.3: Hydrolysis - Chemistry LibreTexts. (2024, August 16). Retrieved March 7, 2024, from [Link]

  • Condensation Polymers (OCR A Level Chemistry A): Revision Note. (2025, March 30). Retrieved March 7, 2024, from [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. (2026, January 6). Retrieved March 7, 2024, from [Link]

  • FTIR-spectroscopy for polymer, plastics, textile and rubber analysis | RISE. (n.d.). Retrieved March 7, 2024, from [Link]

  • Exploring FTIR in Polymer Structure and Change | Universal Lab Blog. (2024, July 29). Retrieved March 7, 2024, from [Link]

  • Infrared Spectroscopy in Analysis of Polymer Degradation | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • FTIR, TGA and DSC in the Analysis of Polymer Materials. (n.d.). Retrieved March 7, 2024, from [Link]

  • Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests - MDPI. (2026, January 20). Retrieved March 7, 2024, from [Link]

  • DSC vs TGA: What's the Difference in Thermal Analysis? - SKZ. (2025, June 27). Retrieved March 7, 2024, from [Link]

  • Pinking Discoloraton in Polyolef ns - Amazon S3. (2019, July 29). Retrieved March 7, 2024, from [Link]

  • PVC Stabilizers: Troubleshooting Thermal Stability & Processing - Orbimind. (2025, August 25). Retrieved March 7, 2024, from [Link]

  • What Causes Discoloration Injection Molding and How to Prevent It? (2025, July 31). Retrieved March 7, 2024, from [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2022, December 27). Retrieved March 7, 2024, from [Link]

  • Effects of thermal annealing as polymer processing step on poly(lactic acid) - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Guide to color troubleshooting - PlasticsToday. (n.d.). Retrieved March 7, 2024, from [Link]

  • Correlations between Process Thermal Stability and Energy Demand in Polymer Extrusion - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

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Technical Support Center: Optimizing Antioxidant Concentration in Polymer Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because your formulation has failed a stability test, exhibited surface blooming, or discolored during sterilization. Optimizing antioxidant (AO) concentration is not simply about "adding more."[1] It is a precise exercise in thermodynamics (solubility) and kinetics (consumption rates).

In drug delivery systems and medical devices, the stakes are higher. Excess AO can leach into the biological environment (toxicity risk) or interact with Active Pharmaceutical Ingredients (APIs). Insufficient AO leads to chain scission, altering drug release profiles or mechanical integrity.

This guide replaces generic advice with field-proven protocols to determine the Critical Antioxidant Concentration (CAC) for your specific matrix.

Module 1: Formulation & Solubility (Preventing Blooming)

User Issue: "I see a white, powdery haze on my polymer surface after 2 weeks of storage. Is my loading too high?"

Technical Diagnosis: This is blooming (exudation).[1][2][3] You have exceeded the solubility limit of the antioxidant in the polymer matrix at ambient temperature. While solubility increases during high-temperature melt processing (supersaturation), the AO crystallizes out as the polymer cools and ages, migrating to the surface to reduce free energy.

Causality:

  • Thermodynamic Mismatch: The polarity difference between the AO and the polymer is too large.

  • Crystallization: Low molecular weight AOs (e.g., BHT) migrate faster than high molecular weight oligomeric AOs.

Troubleshooting Protocol: The "Sweat-Out" Test To validate if your concentration is thermodynamically stable, do not wait for ambient aging. Force the failure.

  • Prepare Samples: Mold plaques with AO concentrations of 0.1%, 0.25%, 0.5%, and 1.0%.

  • Annealing: Place samples in an oven at 60°C (or

    
     for amorphous polymers) for 48 hours. This accelerates diffusion.[4]
    
  • Visual Inspection: Check for surface haze.[1][2]

  • FTIR Validation: Swab the surface with a solvent (e.g., isopropanol) and run FTIR. Peaks at 3600–3650 cm⁻¹ (phenolic -OH) confirm AO blooming.

Optimization Strategy: Use Hansen Solubility Parameters (HSP) to predict compatibility.[1] The distance (


) between the polymer and AO in Hansen space should be minimized.
AntioxidantMW ( g/mol )TypeBest ForRisk
BHT 220Primary (Phenolic)Storage stabilizationHigh volatility & blooming
Irganox 1010 1178Primary (Phenolic)Long-term thermal stabilityLow blooming (High MW)
Irganox 1076 531Primary (Phenolic)Processing stabilityModerate blooming
Irgafos 168 646Secondary (Phosphite)Melt processing (Color)Hydrolysis sensitivity
Vitamin E 430Primary (Natural)BiocompatibilityDiscoloration (Chromanol)
Module 2: Processing Stability (Preventing Discoloration)

User Issue: "My polymer turns yellow/pink immediately after extrusion. Is it degrading?"

Technical Diagnosis: Paradoxically, yellowing often indicates the antioxidant is working, but it is being over-oxidized . Phenolic antioxidants scavenge free radicals (


) by donating a hydrogen atom, becoming a phenoxy radical. If these phenoxy radicals are not regenerated or stabilized, they couple to form highly colored quinones  or quinone methides .[2][5]

The Mechanism of Action & Failure:

Autoxidation Polymer Polymer Chain (R-H) Radical Free Radical (R•) Polymer->Radical Heat/Shear Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy->Hydroperoxide + R-H (Propagation) Peroxy->Hydroperoxide Blocked by ArOH Hydroperoxide->Radical Cycle Continues Alcohol Inert Alcohol (ROH) Hydroperoxide->Alcohol + Phosphite AO_Phenol Phenolic AO (ArOH) AO_Radical Phenoxy Radical (ArO•) AO_Phenol->AO_Radical H-Donation (Scavenging) Quinone Quinone (Yellow/Pink) AO_Radical->Quinone Over-Oxidation (Color Body) Phosphite Phosphite AO Phosphite->Alcohol Decomposes ROOH (Prevents Splitting)

Figure 1: The Autoxidation Cycle. Note how Phenolic AOs (Green) stop propagation but can form colored Quinones (Yellow) if overwhelmed. Phosphites (Blue) prevent the cycle by decomposing hydroperoxides non-radically.

Troubleshooting Protocol: The "Gas Fade" Simulation To confirm if yellowing is phenolic over-oxidation (and not polymer degradation):

  • Exposure: Expose the yellowed sample to UV light or weak acid fumes (e.g., vinegar vapor).

  • Observation: Quinone discoloration is often reversible or pH-sensitive. If the yellow color disappears or shifts, it is a phenolic issue, not polymer carbonization.

Optimization Strategy:

  • Add a Secondary Antioxidant: Introduce a Phosphite (e.g., Irgafos 168) at a 2:1 or 3:1 ratio to the Phenol. Phosphites sacrifice themselves to destroy hydroperoxides without forming colored species, protecting the primary phenol.

  • Reduce Shear: High shear generates excess heat, consuming the AO before the part is even made.

Module 3: Long-Term Efficacy (OIT & Drug Interaction)

User Issue: "My OIT (Oxidative Induction Time) results are inconsistent. Also, is the AO reacting with my drug?"

Technical Diagnosis: Inconsistent OIT often stems from poor dispersion or volatilization of the AO during the test. Regarding drugs: Amine-based APIs can react with phenolic AOs, causing loss of potency for both the drug and the stabilizer.

Protocol: Standardized OIT (ASTM D3895 Modified) Standard DSC methods must be adapted for volatile medical polymers.

  • Instrument: Differential Scanning Calorimeter (DSC).[6][7][8]

  • Atmosphere: Nitrogen (purge) -> Oxygen (switch).

  • Temperature: Isothermal at 200°C (Polyolefins) or 180°C (Polyamides). Note: For PLA/PLGA, use lower temps (130-150°C) to avoid hydrolysis masking oxidation.

  • Procedure:

    • Heat to setpoint under

      
      .[6]
      
    • Hold 5 min to equilibrate.

    • Switch to

      
       (50 mL/min).
      
    • Measure time to exothermic onset.[6][8]

The "Dose-Response" Optimization Curve: Do not guess the concentration. Plot OIT vs. Concentration.

  • Prepare formulations at 0, 250, 500, 1000, 2000 ppm.

  • Measure OIT for each.

  • Analysis: The curve will be linear initially and then plateau.

    • Linear Region: AO is effective.

    • Plateau: Solubility limit reached; excess AO provides no chemical benefit, only physical risk (blooming).

    • Target: Select the concentration at 80% of the plateau onset.

Drug-Excipient Interaction Check: If your API contains primary/secondary amines or thiol groups :

  • Risk: The API may act as an antioxidant, sacrificing itself and degrading.

  • Test: Run a binary mixture compatibility study (DSC). Mix API + AO (1:1 ratio) and scan. A shift in melting point or new exotherms indicates incompatibility.

Module 4: Decision Tree & Summary

Use this logic flow to guide your next experiment.

Troubleshooting Start Problem Detected Issue Identify Symptom Start->Issue Bloom Surface Haze / Powder Issue->Bloom Migration Color Yellowing / Pinking Issue->Color Discoloration Fail Low OIT / Brittle Failure Issue->Fail Degradation CheckLoading Check Loading vs. Solubility Bloom->CheckLoading GasTest Gas Fading Test (NOx) Color->GasTest Dispersion Check Dispersion (Microscopy) Fail->Dispersion Action1 Switch to High MW AO (e.g., Irganox 1010) CheckLoading->Action1 Loading OK Action2 Reduce Concentration CheckLoading->Action2 Loading > 0.5% Action3 Add Phosphite (Secondary AO) GasTest->Action3 Phenolic Yellowing Action4 Reduce Shear/Temp GasTest->Action4 Scorching Action5 Improve Mixing/Masterbatch Dispersion->Action5 Agglomerates Action6 Check API Interaction Dispersion->Action6 Dispersion OK

Figure 2: Troubleshooting Decision Matrix for Antioxidant Optimization.

References
  • ASTM International. (2019). ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. Link

  • SpecialChem. (2023).[1] Troubleshooting Antioxidant Blooming and Migration in Polymers. Link

  • Ampacet Corporation. (n.d.). Yellowing and Pinking of White PE/PP: Causes and Solutions. Link

  • National Institutes of Health (NIH). (2021). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. PMC. Link

  • BenchChem. (2025). Technical Support Center: Troubleshooting Discoloration in Polymers Stabilized with Antioxidant 2246. Link

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"compatibility issues of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with other additives"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Compatibility & Troubleshooting Guide for CAS 6386-38-5

Executive Technical Overview

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS: 6386-38-5), often referred to commercially as Metilox or as a methyl-ester analog of the industry-standard Irganox 1076 , is a hindered phenolic antioxidant.

While it shares the primary radical-scavenging mechanism of its larger counterparts (like the octadecyl ester, Irganox 1076), its methyl ester tail imparts distinct physical and chemical behaviors. It is significantly more volatile, more polar, and more susceptible to hydrolysis/transesterification than long-chain analogs.

This guide addresses the specific compatibility challenges arising from these structural properties, specifically: "Pinking" (Gas Fading) , HALS Antagonism , and Hydrolytic Instability .

Troubleshooting Guide: Discoloration & "Pinking"

Issue:

The polymer matrix turns pink, yellow, or salmon-colored upon storage or exposure to combustion gases (NOx), even without UV exposure.

Root Cause: The Quinone Methide Transformation

This is the most common complaint with hindered phenols. In the presence of alkaline additives (e.g., hindered amine light stabilizers, fillers like Talc) or oxidizing gases (NOx from forklifts or gas heaters), the phenolic proton is abstracted. This leads to the formation of highly colored Quinone Methides or Stilbene Quinones .

Diagnostic Protocol: Gas Fading Test
  • Control: Store one sample in a sealed, dark, inert container.

  • Exposure: Place the test sample in a chamber with generated NOx (burnt gas fumes) at 60°C for 24–48 hours (Standard: AATCC 23).

  • Validation: If the exposed sample turns pink while the control remains white, the issue is Gas Fading caused by the phenolic antioxidant.

Mechanism Visualization

The following diagram illustrates the pathway from the active phenol to the colored chromophore.[1]

GasFading Phenol Active Phenol (Colorless) Radical Phenoxy Radical (Intermediate) Phenol->Radical -H• (Oxidation) Quinone Quinone Methide (Pink/Yellow Chromophore) Radical->Quinone Tautomerization NOx NOx / Base (Catalyst) NOx->Phenol Catalyzes

Caption: Figure 1. The oxidative transformation of hindered phenols into colored quinone methides, catalyzed by NOx or alkaline environments.

Corrective Action
  • Immediate Fix: Add a phosphite co-stabilizer (e.g., Tris(2,4-di-tert-butylphenyl)phosphite). Phosphites reduce the quinone precursors back to colorless phenols.

  • Formulation Change: If alkalinity is the driver (e.g., high filler loading), switch to a "low-phenol" or "phenol-free" system using hydroxylamine-based stabilizers.

Troubleshooting Guide: Antagonism with HALS

Issue:

The formulation fails premature UV weathering tests, or the HALS (Hindered Amine Light Stabilizer) appears ineffective.

Root Cause: Acid-Base Neutralization

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate contains a phenolic hydrogen, which is weakly acidic. Many standard HALS (e.g., those based on tetramethylpiperidine) are basic. When mixed, they undergo an acid-base reaction to form a salt. This deactivates both the antioxidant (preventing H-donation) and the HALS (preventing the regenerative Denisov cycle).

Compatibility Matrix: HALS Selection
HALS TypeBasicity (pKa)Compatibility with Phenolic AORecommendation
Unsubstituted (N-H) High (~9.0)Poor (Salt Formation)Avoid in high concentrations.
Methylated (N-CH3) Medium (~8.0)Moderate Acceptable for short-term use.
Amino-ether (N-OR) Low (< 4.0)Excellent Recommended. No acid-base interaction.
Decision Logic for Formulation

HALS_Selection Start Select HALS for Phenolic Formulation CheckType Check HALS Chemical Structure Start->CheckType IsBasic Is Nitrogen Basic? (N-H or N-Methyl) CheckType->IsBasic Interaction Acid-Base Salt Formation (Deactivation) IsBasic->Interaction Yes Safe Compatible System IsBasic->Safe No (N-OR / N-Acyl)

Caption: Figure 2. Decision tree for preventing antagonistic interactions between acidic phenolic antioxidants and basic HALS.

Troubleshooting Guide: Hydrolysis & Transesterification

Issue:
  • Hydrolysis: Appearance of "acetic" or "sharp" odors (methanol release) and loss of antioxidant protection in aqueous or acidic environments.

  • Transesterification: In polyesters (PET, PBT) or Polycarbonates, the molecular weight of the polymer drops, or the antioxidant becomes chemically bound to the polymer chain, losing mobility.

Root Cause: The Methyl Ester Vulnerability

Unlike the octadecyl (C18) ester in Irganox 1076, the methyl ester in this molecule is:

  • Less Sterically Hindered: It is more accessible to water and nucleophiles.

  • A Better Leaving Group: Methoxide is a smaller leaving group, making transesterification with polymer chains (like PET) much faster during high-temperature processing.

Technical Insight: The "Volatility" Factor

The methyl ester has a significantly lower molecular weight (MW ~292 g/mol ) compared to the octadecyl analog (MW ~531 g/mol ).

  • Risk: In high-vacuum venting during extrusion, the methyl ester can be volatilized and lost before it stabilizes the polymer.

  • Validation: Run TGA (Thermogravimetric Analysis). If significant weight loss occurs below the processing temperature (e.g., <250°C), this additive is unsuitable for the process.

Corrective Action
  • For Polyesters/PC: Avoid this methyl ester. Use high-molecular-weight analogs (e.g., CAS 6683-19-8, Irganox 1010) to prevent transesterification and volatility.

  • For Aqueous Contact: Ensure the pH is neutral (6-8). The methyl ester will hydrolyze rapidly in pH > 9.

Summary of Critical Interactions

Additive / ConditionInteraction TypeRisk LevelMechanism
Standard HALS (N-H) AntagonismHigh Acid-Base neutralization deactivates both.
NOx Gases DiscolorationHigh Oxidation to Quinone Methide (Pink/Yellow).
Polyester Matrix (PET) TransesterificationMedium Methyl group exchanges with polymer chain; loss of mobility.
High Temp Vacuum Physical LossHigh Volatility of the methyl ester leads to evaporation.
Thioesters SynergismBeneficial Regenerates the phenol; highly recommended combination.

References

  • Yamashita, H., & Ohkatsu, Y. (2003).[2][3] A new antagonism between hindered amine light stabilizers and acidic compounds including phenolic antioxidant.[2][3][4] Polymer Degradation and Stability, 80(3), 421–426.[2]

  • Pospíšil, J., et al. (2002).[3] Discoloration of polymers by phenolic antioxidants. Polymer Degradation and Stability, 77(3), 531-538.

  • BASF Corporation. (2019). Irganox® 1076 Technical Data Sheet (Providing comparative baseline for ester stability).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[5][6][7][8] (Note: Generalized landing page for CAS 6386-38-5).

  • Gugumus, F. (1993). Mechanisms of Action of Hindered Amine Light Stabilizers. Polymer Degradation and Stability.[2][3][4][9][10]

Sources

Technical Support Center: Migration of Phenolic Antioxidants from Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the migration of phenolic antioxidants from polymer matrices. This guide provides in-depth troubleshooting protocols and frequently asked questions to address common challenges encountered during experimental work. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your migration studies. Each guide follows a logical progression from problem identification to resolution, grounded in established scientific principles.

Problem: Unexpectedly High or Rapid Migration Levels

You observe that the concentration of the phenolic antioxidant in the food simulant or contact medium is significantly higher than predicted or exceeds regulatory limits prematurely.

Step-by-Step Troubleshooting Protocol
  • Verify Experimental Parameters: Cross-check the temperature and duration of your migration study. Elevated temperatures significantly increase the mobility of polymer chains and the diffusion rate of additives.[1][2] For instance, migration of Irganox 1076 from LDPE is notably higher at 60°C compared to lower temperatures.[2]

  • Assess Polymer-Antioxidant Compatibility: Poor compatibility between the antioxidant and the polymer matrix is a primary driver of migration.[3][4] This can occur if the antioxidant's concentration exceeds its solubility limit in the polymer, leading to phase separation and forcing the excess additive to the surface.[3][5]

    • Action: Review the formulation. Consider using Hansen Solubility Parameters (HSP) to predict compatibility. A lower Relative Energy Difference (RED) number (<1.0) suggests better compatibility.[3]

  • Evaluate the Food Simulant's Effect: The nature of the contacting medium (food simulant) plays a critical role. Fatty or alcoholic simulants can swell the polymer matrix, accelerating antioxidant diffusion.[6]

    • Insight: Migration of hydrophobic antioxidants like BHT and Irganox 1076 is more pronounced in fatty food simulants (e.g., olive oil, 95% ethanol) than in aqueous or acidic simulants.[1][7][8] The higher the ethanol concentration, the greater the migration.[9]

  • Analyze Antioxidant Properties: Low molecular weight antioxidants migrate more readily due to their higher mobility within the polymer matrix.[3][10] For example, BHT, having a lower molecular weight, migrates faster than the larger Irganox 1010 molecule under the same conditions.[10]

    • Solution: If permissible for the application, consider reformulating with a higher molecular weight antioxidant (>1500 g/mol ) to reduce the diffusion rate.[3]

  • Examine Polymer Morphology: The crystallinity of the polymer affects migration. The diffusion rate is typically higher in the amorphous regions of a polymer compared to the crystalline regions, which act as barriers.[3] Processing conditions can alter this morphology.

Problem: Poor Reproducibility in Migration Results

You are observing significant variations in migration data across replicate experiments conducted under seemingly identical conditions.

Step-by-Step Troubleshooting Protocol
  • Standardize Sample Preparation: Ensure that polymer samples have uniform thickness, surface area, and are free from defects. Inconsistencies in sample geometry can alter the surface area-to-volume ratio, directly impacting migration calculations.

  • Control Thermal History: The processing method (e.g., extrusion, molding) and subsequent thermal treatments like sterilization can alter the polymer's microstructure and the dispersion of the antioxidant.[10] Autoclave heating, for instance, has been shown to increase migrant concentrations.[10]

    • Action: Document and standardize all processing and pre-treatment steps for your samples.

  • Verify Homogeneity of Antioxidant Dispersion: Poor dispersion can create localized areas of high antioxidant concentration, leading to inconsistent migration.[3][4]

    • Action: Use analytical techniques like Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis on cross-sections of your polymer to assess the uniformity of additive distribution.

  • Ensure Analytical Method Robustness: Validate your analytical method (e.g., HPLC, GC) for quantifying the antioxidant in the specific food simulant.

    • Check for Matrix Effects: Food simulants, especially fatty ones like olive oil, can interfere with quantification.[11] Ensure your sample preparation (e.g., solid-phase extraction (SPE), dilution with a solvent like THF) effectively removes interferences.[12]

    • Confirm Stability: Verify that the antioxidant is stable in the food simulant under the test conditions. Some antioxidants may degrade, especially in acidic simulants or at high temperatures, which could be misinterpreted as low migration.[13]

  • Maintain Consistent Agitation/Flow: In immersion studies, ensure consistent and uniform agitation of the food simulant. In flow-cell setups, maintain a constant and reproducible flow rate. Stagnant boundary layers at the polymer surface can slow down the transfer of the migrant into the bulk liquid, affecting kinetics.

Problem: Surface Blooming or Discoloration on Polymer Samples

A hazy film, powder, or oily residue (blooming) appears on the polymer surface, or the polymer exhibits a color shift (e.g., yellowing, pinking) during storage or after processing.

Step-by-Step Troubleshooting Protocol
  • Identify the Surface Residue: Blooming is the visible manifestation of antioxidant migration to the surface.[1][3][14]

    • Action: Use surface analysis techniques to confirm the identity of the residue. Fourier-Transform Infrared Spectroscopy (FTIR) can identify the chemical composition, while SEM can reveal the morphology of the bloomed additive.[2][3]

  • Address the Root Cause of Blooming (Supersaturation): Blooming occurs when the antioxidant concentration exceeds its solubility limit in the polymer, often due to:

    • Over-concentration: The initial loading of the antioxidant was too high.[3][5]

    • Poor Compatibility: As discussed in section 1.1, inherent incompatibility between the polar antioxidant and nonpolar polymer drives migration.[3][4]

    • Temperature Changes: A decrease in temperature after processing can reduce the solubility of the antioxidant in the polymer, causing the supersaturated additive to bloom out.

  • Investigate Discoloration:

    • Thermal Degradation: A yellow tint immediately after processing often indicates thermal degradation of the phenolic antioxidant due to excessive temperature or residence time in the extruder.[15]

    • Gas Fading: Yellowing or pinking during storage can be caused by a reaction between the phenolic antioxidant and atmospheric pollutants like nitrogen oxides (NOx), often from sources like gas-powered forklifts.[4][15]

    • Interaction with Other Additives: Certain phenolic antioxidants can interact with other formulation components, such as the pigment titanium dioxide (TiO2), to form colored species.[15]

  • Implement Corrective Actions:

    • For Blooming: Reduce the antioxidant concentration to below its solubility limit at service temperature. Improve compatibility by selecting a more suitable antioxidant or by using a compatibilizer. Consider using a higher molecular weight antioxidant which is less prone to migration.[3]

    • For Discoloration: Optimize processing conditions by lowering the temperature and residence time.[15] Consider incorporating a secondary antioxidant, such as a phosphite, which can protect the primary phenolic antioxidant during processing.[15] For storage, ensure a clean environment free from NOx/SOx fumes.[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism driving antioxidant migration?

The primary mechanism is diffusion, governed by Fick's laws.[16] This process involves the mass transfer of the antioxidant molecules from a region of high concentration (the polymer bulk) to a region of low concentration (the contacting medium).[17] The rate of this process is influenced by the antioxidant's diffusion coefficient in the polymer and the partition coefficient between the polymer and the contacting medium.[16]

Q2: How do I choose the correct food simulant for my experiment?

Food simulants are chosen to represent the properties of different food types.[17] Regulatory guidelines, such as those from the EU, specify which simulants to use:

  • Aqueous/Acidic Foods: Distilled water or 3% (w/v) acetic acid.[13][18]

  • Alcoholic Foods: 10% (v/v) ethanol or other concentrations depending on the beverage.[13][18]

  • Fatty Foods: Olive oil or 95% (v/v) ethanol.[7][19] The choice depends on the intended application of the polymer. Fatty food simulants generally cause the highest migration levels for common phenolic antioxidants due to higher solubility.[1][8]

Q3: What are the key differences between Overall Migration Limit (OML) and Specific Migration Limit (SML)?

  • Overall Migration Limit (OML): This is the maximum permitted total amount of all non-volatile substances that can migrate from the packaging into the food. It is a measure of the overall inertness of the plastic. The EU limit is typically 10 mg/dm² of the contact surface or 60 mg/kg of food.[18][20][21][22]

  • Specific Migration Limit (SML): This is a limit set for an individual substance (like a specific antioxidant) based on its toxicological profile.[18][22] The SML must not be exceeded even if the OML is met. For example, the SML for BHT is 3 mg/kg of food.[7]

Q4: What is the most common analytical technique for quantifying migrated phenolic antioxidants?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used technique.[5][14][19] It offers good sensitivity and selectivity for many phenolic compounds. For more complex matrices or lower detection limits, HPLC coupled with mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity.[23] Gas chromatography (GC) can also be used, but many phenolic antioxidants are large and have low volatility, making LC a more suitable choice.[24]

Q5: Can I use mathematical modeling to predict migration instead of performing experiments?

Yes, mathematical models based on Fick's law of diffusion can be used to estimate migration.[16][19] These models require data such as the diffusion coefficient of the antioxidant in the polymer and the initial concentration. While modeling can reduce experimental workload and be used for risk forecasting, regulations often require experimental data to validate the model's predictions, especially for compliance purposes.[16][17][19]

Q6: Why might I see antioxidant degradation products in my analysis?

Phenolic antioxidants can degrade during high-temperature polymer processing or even during the migration test itself, especially under harsh conditions like microwave heating in the presence of certain simulants.[25][26] For instance, Irganox 1010 and Irgafos 168 can degrade in ethanol-containing simulants during microwave heating.[25] It is crucial to use analytical methods that can distinguish between the parent antioxidant and its degradation products to accurately assess both migration and stability.

Section 3: Data & Diagrams

Table 1: Factors Influencing Phenolic Antioxidant Migration
FactorInfluence on Migration RateScientific RationaleKey References
Temperature Increases Higher thermal energy increases polymer chain mobility and additive diffusivity.[1][2]
Antioxidant Molecular Weight Decreases with higher MW Larger molecules have lower mobility (diffusivity) within the polymer matrix.[3][10]
Antioxidant Concentration Increases Higher concentration gradient acts as a stronger driving force for diffusion. Exceeding solubility leads to blooming.[3][5]
Polymer Crystallinity Decreases with higher crystallinity Crystalline regions are dense and act as impermeable obstacles, creating a more tortuous path for diffusion.[3]
Food Simulant Type Increases with simulant aggressiveness Fatty/alcoholic simulants can swell the polymer, increasing free volume and accelerating diffusion.[6][7][8]
Polymer-Antioxidant Compatibility Decreases with better compatibility Good solubility and interaction between the polymer and antioxidant anchor the additive within the matrix.[3][4]
Diagrams
Diagram 1: Key Factors in Antioxidant Migration

This diagram illustrates the primary factors originating from the polymer, the antioxidant, and the external environment that collectively determine the rate and extent of migration.

G cluster_polymer Polymer Matrix cluster_antioxidant Antioxidant Properties cluster_env External Conditions P_Type Polymer Type (e.g., PE, PP) Migration Antioxidant Migration P_Type->Migration P_Morph Morphology (Crystallinity) P_Morph->Migration A_MW Molecular Weight A_MW->Migration A_Conc Concentration A_Conc->Migration A_Comp Compatibility A_Comp->Migration E_Temp Temperature E_Temp->Migration E_Time Contact Time E_Time->Migration E_Sim Contact Medium (Food Simulant) E_Sim->Migration

Caption: Core factors influencing antioxidant migration.

Diagram 2: Troubleshooting Workflow for High Migration

This workflow provides a logical sequence of steps for diagnosing the root cause of unexpectedly high migration results in an experiment.

G Start Problem: Unexpectedly High Migration Step1 Step 1: Verify Temp & Time Start->Step1 Step2 Step 2: Evaluate Food Simulant Effect Step1->Step2 Parameters Correct? Step3 Step 3: Assess Polymer-Antioxidant Compatibility Step2->Step3 Simulant Appropriate? Step4 Step 4: Analyze Antioxidant Properties (e.g., MW) Step3->Step4 Compatibility Assessed? Step5 Step 5: Examine Polymer Morphology Step4->Step5 Properties Considered? End Root Cause Identified Step5->End

Caption: Diagnostic workflow for high migration issues.

References

  • ResearchGate. (n.d.). Migration Study of Butylated Hydroxytoluene and Irganox 1010 from Polypropylene Treated with Severe Processing Conditions. Available from: [Link]

  • Dopico-García, M. S., López-Vilariño, J. M., & González-Rodríguez, M. V. (2006). Effect of temperature and type of food simulant on antioxidant stability. Journal of Applied Polymer Science, 100(1), 656-663. Available from: [Link]

  • Liao, C., et al. (2025). Occurrence and migration of synthetic phenolic antioxidants in food packaging materials: Effects of plastic types and storage temperature. Science of The Total Environment, 969, 178459. Available from: [Link]

  • de Abreu, D. A., & Losada, P. P. (2023). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Polímeros, 33. Available from: [Link]

  • Lickly, T. D., Bell, C. D., & Lehr, K. M. (1993). The migration of Irganox 1010 antioxidant from high-density polyethylene and polypropylene into a series of potential fatty-food simulants. Food Additives & Contaminants, 10(4), 423-434. Available from: [Link]

  • Alizadeh-Sani, M., et al. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Journal of Environmental Health Science and Engineering, 20(1), 363-373. Available from: [Link]

  • Aprilia, D., et al. (2019). Migration Test of Polylactic Acid (PLA) Packaging that Modified with BHT (Butyl Hydroxy Toluene) and TBHQ (Tert Butyl Hydroxy Quinon) Synthetic Antioxidant in Food Simulant. Oriental Journal of Chemistry, 35(2). Available from: [Link]

  • PubMed. (2022). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant BHT Modelling Migration from Food Packaging of High Density Polyethylene Plastics into the Food Simulant. Available from: [Link]

  • Lundbäck, A. (2005). Migration from plastic food packaging during microwave heating. Diva-portal.org. Available from: [Link]

  • Scilit. (n.d.). Migration of BHT and Irganox 1010 from low-density polyethylene (LDPE) to foods and food-simulating liquids. Available from: [Link]

  • Gedde, U. W., & Jansson, J. F. (1987). Migration of phenolic antioxidants from linear and branched polyethylene. Polymer Engineering & Science, 27(16), 1224-1230. Available from: [Link]

  • MDPI. (2023). Quantification of the Synthetic Phenolic Antioxidant Cyanox 1790 in Bottled Water with SPE-HPLC/MS/MS and Determination of the Impact of the Use of Recycled Packaging on Its Generation. Available from: [Link]

  • SciELO. (2023). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Available from: [Link]

  • Carocho, M., et al. (2021). Phenolic Compounds in Active Packaging and Edible Films/Coatings: Natural Bioactive Molecules and Novel Packaging Ingredients. PMC. Available from: [Link]

  • Dopico-García, M. S., et al. (2007). Antioxidant content of and migration from commercial polyethylene, polypropylene, and polyvinyl chloride packages. Journal of Agricultural and Food Chemistry, 55(8), 3225-3231. Available from: [Link]

  • Keresztes, S., et al. (2011). Microwave Heating Causes Rapid Degradation of Antioxidants in Polypropylene Packaging, Leading to Greatly Increased Specific Migration to Food Simulants As Shown by ESI-MS and GC-MS. Journal of Agricultural and Food Chemistry, 59(10), 5588-5597. Available from: [Link]

  • Sánchez-Gomar, I., et al. (2023). Implication of the Polymeric Phenolic Fraction and Matrix Effect on the Antioxidant Activity, Bioaccessibility, and Bioavailability of Grape Stem Extracts. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2019). Additives, Inks and Other Migrant Substances in Food Contact Materials. Available from: [Link]

  • Polímeros: Ciência e Tecnologia. (n.d.). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Available from: [Link]

  • Zhang, Z., et al. (2022). Identification of Nonvolatile Migrates from Food Contact Materials Using Ion Mobility–High-Resolution Mass Spectrometry and in Silico Prediction Tools. PMC. Available from: [Link]

  • Advanced Petrochemical Company. (n.d.). Product Stewardship Information Sheet - Advanced Polypropylene Homopolymer PP H512M (1104K). Available from: [Link]

  • Welle, F. (2007). Certified reference materials for food packaging specific migration tests: development, validation and modelling. WUR eDepot. Available from: [Link]

  • Agilent. (n.d.). Analysis of Phenolic Antioxidant and Erucamide Slip Additives in Polymer by Rapid-Resolution LC Application. Available from: [Link]

  • Polímeros. (2023). Potential antioxidant migration from polyethylene packaging to food: a systematic review. Available from: [Link]

  • MDPI. (2024). Migration of Chemical Compounds from Packaging Materials into Packaged Foods: Interaction, Mechanism, Assessment, and Regulations. Available from: [Link]

  • Gradient Corp. (n.d.). Chemical Migration from Food Packaging. Available from: [Link]

  • Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Available from: [Link]

  • Begley, T. H., et al. (2019). Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants. MDPI. Available from: [Link]

  • Al-Malaika, S., & Issenhuth, S. (1996). Processing Effects on Antioxidant Transformation and Solutions to the Problem of Antioxidant Migration. In Polymer Durability (pp. 441-456). American Chemical Society. Available from: [Link]

  • Agilent. (n.d.). Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. Available from: [Link]

  • Google Patents. (n.d.). CN111896644A - Method for determining specific migration amount of antioxidant in polyethylene terephthalate/polyethylene composite food contact material.
  • European Commission. (n.d.). Food Safety - Legislation. Available from: [Link]

Sources

Validation & Comparative

"comparative study of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and BHT"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and BHT: Efficacy, Stability, and Applications

Executive Summary

In the fields of polymer science and pharmaceutical formulation, hindered phenolic antioxidants are the primary defense against oxidative degradation. Butylated hydroxytoluene (BHT) has long served as the industry standard due to its potent radical-scavenging capabilities[1]. However, its high volatility and propensity to migrate out of matrices during high-temperature processing limit its utility in modern, demanding applications.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5)—often referred to as MDTBHP or Antioxidant 1076 intermediate—addresses these limitations[2]. By incorporating a methyl propanoate ester tail, this compound maintains the highly effective 2,6-di-tert-butylphenol "warhead" while significantly altering the molecule's physicochemical profile, reducing volatility, and improving matrix compatibility[3]. This guide provides an objective, data-driven comparison of these two antioxidants, detailing their mechanistic differences, performance metrics, and the self-validating experimental protocols used to evaluate them.

Structural and Mechanistic Profiling

Both BHT and MDTBHP operate via the same fundamental mechanism: they act as primary, chain-breaking antioxidants. The steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyl group weakens the O-H bond, allowing the molecule to readily donate a hydrogen atom to highly reactive peroxyl radicals (ROO•)[1]. The resulting phenoxy radical is resonance-stabilized and sterically shielded, preventing it from initiating new oxidative chain reactions[3].

Mechanism ROO Peroxyl Radical (ROO•) AH Hindered Phenol (BHT / MDTBHP) ROO->AH Interacts with ROOH Hydroperoxide (ROOH) ROO->ROOH H-atom transfer A Stable Phenoxy Radical (A•) AH->A H-atom donation

Fig 1. Free radical scavenging mechanism of hindered phenolic antioxidants.

The critical divergence between the two lies in their para-substituents. BHT possesses a simple methyl group, resulting in a low molecular weight (220.35 g/mol ) that makes it highly volatile at temperatures above 150°C. In contrast, MDTBHP features a methyl propanoate group (292.42 g/mol ). This ester linkage not only increases the boiling point and thermal stability but also serves as a reactive site. In industrial synthesis, MDTBHP undergoes base-catalyzed transesterification with stearyl alcohol to produce the ubiquitous, heavy-duty polymer stabilizer Irganox 1076 (Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[4].

Physicochemical & Performance Comparison

To objectively evaluate these compounds, we must look beyond raw scavenging power and consider their survivability in real-world processing environments (e.g., hot-melt extrusion, injection molding).

Table 1: Comparative Physicochemical and Performance Metrics

ParameterButylated Hydroxytoluene (BHT)Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
CAS Number 128-37-06386-38-5[3]
Molecular Weight 220.35 g/mol 292.42 g/mol [5]
Structural Feature Simple methyl para-substituentMethyl propanoate para-substituent
Volatility / Thermal Stability High (Sublimes at lower processing temps)Low (Stable during high-temp extrusion)
DPPH Scavenging (100 µM) ~55.17%[1]Highly active (Comparable to BHT warhead)
Chemiluminescence IC50 ~8.5 µM (Assay dependent)[6]Proportionally active based on molarity
Primary Application General-purpose antioxidant, food additivePolymer stabilizer, Irganox 1076 intermediate[2]
Regulatory / E&L Context Known highly mobile leachable in pharmaMonitored as a NIAS degradation product[7]

Experimental Methodologies

To generate reliable comparative data, experimental designs must account for the molecular weight differences between the two compounds. Comparing them on a weight-by-weight (w/v) basis skews results in favor of BHT due to its lower molecular weight yielding more active moles per gram. Therefore, equimolar concentrations are strictly required to isolate the intrinsic reactivity of the phenolic warhead.

Protocol A: Self-Validating DPPH Radical Scavenging Assay

This protocol measures the hydrogen-donating capacity of the antioxidants. It is designed as a self-validating system by incorporating internal controls to rule out solvent interference and spectrophotometer drift.

Causality of Design: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep purple color (absorbing at 517 nm). When reduced by a hydrogen donor, it turns colorless. We use methanol as the solvent to ensure complete dissolution of the hydrophobic tert-butyl groups.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare equimolar stock solutions (10 mM) of BHT and MDTBHP in methanol.

  • Control Establishment (Self-Validation):

    • Negative Control (Blank): 2 mL methanol + 2 mL DPPH solution (establishes baseline maximum absorbance).

    • Positive Control: 2 mL Trolox (standardized antioxidant) + 2 mL DPPH (validates assay sensitivity).

  • Sample Incubation: Mix 2 mL of varying equimolar concentrations (10–100 µM) of BHT and MDTBHP with 2 mL of the DPPH solution.

  • Kinetic Monitoring: Incubate the mixtures in total darkness at 25°C for exactly 30 minutes. (Darkness prevents photo-degradation of the DPPH radical).

  • Quantification: Measure absorbance at 517 nm. Calculate the IC50 (concentration required to scavenge 50% of the radicals) using non-linear regression analysis[1].

Protocol B: Thermogravimetric Analysis (TGA) for Volatility Profiling

Causality of Design: Antioxidant efficacy is irrelevant if the compound flashes off during the compounding phase. TGA simulates the thermal stress of processes like plastic extrusion (150–320°C)[4] to quantify mass loss due to volatilization.

  • Sample Loading: Load 10 mg of pure BHT and MDTBHP into separate platinum TGA pans.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent premature oxidative degradation of the sample itself, isolating volatility as the sole variable for mass loss.

  • Thermal Ramping: Heat the samples from 25°C to 400°C at a controlled rate of 10°C/min.

  • Data Extraction: Record the

    
     and 
    
    
    
    (temperatures at which 10% and 50% of the initial mass are lost). MDTBHP will demonstrate a significantly higher
    
    
    compared to BHT, validating its superiority for high-temperature applications.

Workflow Step1 1. Sample Preparation Equimolar Solutions Step2 2. Radical Introduction DPPH / AAPH Reagents Step1->Step2 Step3 3. Kinetic Incubation Controlled Temp & Light Step2->Step3 Step4 4. Quantification Spectrophotometry Step3->Step4 Step5 5. Data Validation IC50 & Blank Subtraction Step4->Step5

Fig 2. Self-validating experimental workflow for comparative antioxidant assays.

Implications for Drug Development & Packaging (E&L/NIAS)

For professionals in drug development, the choice between these antioxidants directly impacts Extractables and Leachables (E&L) profiles. BHT is a notorious leachable; its high mobility allows it to easily migrate from plastic packaging into liquid or lipid-based drug formulations.

Conversely, MDTBHP is highly relevant in the context of Non-Intentionally Added Substances (NIAS). Advanced UPLC-MS/QTOF screening of polypropylene films frequently identifies MDTBHP as a migrant compound. It typically arises as a degradation product or unreacted intermediate of larger macromolecular antioxidants like Irganox 1076 or Irganox 1010[7]. Understanding the independent antioxidant capacity and migration kinetics of MDTBHP is critical for toxicologists conducting risk assessments on pharmaceutical packaging and food contact materials.

References

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A Comparative Guide to the Antioxidant Efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and Other Hindered Phenols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of oxidative stress mitigation and material stabilization, hindered phenolic antioxidants stand as a cornerstone class of compounds. Their unique structural features enable them to effectively neutralize free radicals, thereby preventing the degradation of a wide array of organic materials, from plastics and lubricants to biological molecules. This guide provides an in-depth comparative analysis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate against other widely used hindered phenols, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and the structurally similar high molecular weight antioxidant, Irganox 1076.

The core of their antioxidant action lies in the donation of a hydrogen atom from the hydroxyl group to a free radical, a process that is significantly influenced by the steric hindrance provided by bulky alkyl groups at the ortho positions to the hydroxyl group.[1] This structural feature not only enhances the stability of the resulting phenoxyl radical but also dictates the antioxidant's reactivity and suitability for various applications.

Mechanism of Action: The Radical Scavenging Cascade

Hindered phenolic antioxidants primarily function through a hydrogen atom transfer (HAT) mechanism.[2] They interrupt the auto-oxidation chain reaction by donating their phenolic hydrogen to peroxy radicals, converting them into hydroperoxides and a resonance-stabilized phenoxyl radical. This phenoxyl radical is relatively stable and unreactive, thus terminating the oxidative cycle.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol RH Organic Substrate (RH) R_dot Alkyl Radical (R●) RH->R_dot Energy (Heat, Light) O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROOH->R_dot Generates new R● ArOH Hindered Phenol (ArOH) ArO_dot Stable Phenoxyl Radical (ArO●) ArOH->ArO_dot + ROO● ROOH_term Hydroperoxide (ROOH) ROO_dot_term Peroxy Radical (ROO●) G cluster_workflow General Antioxidant Assay Workflow A Prepare Reagents (Radical Solution, Buffers) C Reaction Incubation (Antioxidant + Radical) A->C B Prepare Antioxidant Dilution Series B->C D Spectrophotometric Measurement C->D E Data Analysis (% Inhibition, IC50) D->E

Caption: A generalized workflow for in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay Protocol

This assay is based on the reduction of the stable DPPH radical (violet) to the non-radical form, DPPH-H (pale yellow), by an antioxidant. [2]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in an amber bottle and in the dark.

  • Sample Preparation:

    • Prepare stock solutions of the test compounds (e.g., Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, BHT, BHA) and a positive control (e.g., Trolox) in a suitable solvent.

    • Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the sample or standard solutions to the wells.

    • Prepare a control containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader. [3] * Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % Inhibition against the sample concentration to determine the IC50 value. [4]

ABTS Radical Cation Decolorization Assay Protocol

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. [5]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [2] * Dilute the stock ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. [2]2. Sample Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

    • Add 10 µL of the different concentrations of the sample or standard solutions. [4] * Incubate the plate at room temperature for 6-10 minutes. [4]4. Measurement and Calculation:

    • Measure the absorbance at 734 nm. [4] * Calculate the % Inhibition and IC50 value using the same formulas as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). [6]

Conclusion and Field-Proven Insights

The selection of an appropriate hindered phenolic antioxidant is a multifactorial decision that extends beyond intrinsic radical-scavenging ability.

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate represents a highly effective antioxidant moiety, suitable for applications where high purity and moderate volatility are acceptable. Its performance is expected to be on par with or superior to traditional antioxidants like BHT and BHA on a molar basis due to the quintessential hindered phenol structure.

  • For applications demanding high thermal stability and low volatility, such as in polymer processing, higher molecular weight analogs like Irganox 1076 are the industry standard. [7][8]While the active antioxidant part of the molecule is the same, the long octadecyl chain anchors the molecule within the polymer matrix, preventing its loss during high-temperature manufacturing steps.

  • BHA and BHT remain cost-effective choices for less demanding applications, including food preservation and stabilization of some industrial fluids. However, their higher volatility and the conflicting data on their relative efficacy necessitate careful consideration of the specific application and processing conditions. [9][10] Ultimately, the optimal choice depends on a holistic evaluation of the substrate to be protected, the processing conditions, regulatory requirements, and the desired longevity of the final product. For researchers in drug development, the high antioxidant capacity of the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate scaffold makes it an intriguing candidate for further investigation in biological systems, where it may play a role in mitigating oxidative stress-related pathologies.

References

  • A Comparative Analysis of 2-BHA and 3-BHA Isomer Antioxidant Activity - Benchchem. (n.d.).
  • Irganox 1076 Antioxidant: Your Complete Guide in 2024 - Wellt Chemicals. (2024, January 5).
  • IRGANOX® 1076 - BASF. (n.d.).
  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS•+ Assay | Journal of Agricultural and Food Chemistry - ACS Publications. (2004, June 26).
  • Antioxidant activity of BHA, BHT and TBHQ examined with Miller's test - ResearchGate. (n.d.).
  • What has stronger antioxidant potential: BHT or BHA? - ECHEMI. (n.d.).
  • Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds - Benchchem. (n.d.).
  • a comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses - Amine Catalysts. (2025, July 1).
  • What has stronger antioxidant potential: BHT or BHA? - Chemistry Stack Exchange. (2014, September 9).
  • Irganox® 1076 FD (Antioxidant) by BASF: Technical Datasheet - SpecialChem. (2020, March 23).
  • CAS 6386-38-5: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - CymitQuimica. (n.d.).
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. (2021, December 22).
  • Antioxidant 1076: Elevate Your Products with Superior Stability and Brilliance. (2024, January 16).
  • COMPARATIVE ANALYSIS OF THE ANTIOXIDANT CAPACITY OF SOME NATURAL AND SYNTHETIC ANTIOXIDANTS ADDED TO PALM OIL - Srce. (2023, February 27).
  • (PDF) Antioxidant activity of spice extracts and phenolics in comparison to synthetic antioxidants - ResearchGate. (n.d.).
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC. (2023, August 10).
  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition - Indian Journal of Pharmaceutical Sciences. (n.d.).
  • Antioxidant activity of selected phenols estimated by ABTS and FRAP methods* Aktywność przeciwutleniająca wybranych fenoli oz - ResearchGate. (2013, September 10).
  • Comparison of antioxidant activity of phenolic acid derivatives using... - ResearchGate. (n.d.).
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - MDPI. (2020, July 24).
  • Comparison of antioxidant activity between aromatic indolinonic nitroxides and natural and synthetic antioxidants - PubMed. (2003, July 15).
  • Studies on hindered phenols and analogs. 1. Hypolipidemic and hypoglycemic agents with ability to inhibit lipid peroxidation. (n.d.).
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - ResearchGate. (n.d.).
  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS - Rasayan. (n.d.).
  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed. (2014, November 15).
  • Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay | Request PDF - ResearchGate. (2025, August 7).
  • LIPID PEROXIDATION INHIBITION AND ANTIRADICAL ACTIVITIES OF SOME LEAF FRACTIONS OF MANGIFERA INDICA. (n.d.).
  • Structure-Antiradical Activity Relationships of 25 Natural Antioxidant - SSRN. (n.d.).
  • A Comparative Guide to In Vitro Antioxidant Assays: DPPH vs. ABTS for Phenolic Compounds - Benchchem. (n.d.).
  • What is 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid? - ChemicalBook. (2020, April 1).
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - PMC. (2025, December 23).
  • DPPH Radical Scavenging Assay - Encyclopedia.pub. (2023, September 8).
  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21).
  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia. (n.d.).
  • CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).

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"synergistic effects of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with phosphite stabilizers"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synergistic Effects of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with Phosphite Stabilizers

For Researchers, Scientists, and Polymer Development Professionals

As a Senior Application Scientist, this guide provides a deep dive into the synergistic antioxidant performance of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate when combined with phosphite stabilizers. We will explore the underlying chemical mechanisms, present comparative experimental data, and offer detailed protocols for evaluating these systems in your own research.

Introduction: The Power of Synergy in Polymer Stabilization

Polymers are susceptible to degradation from thermal and oxidative stress during processing and end-use, leading to a loss of mechanical properties, discoloration, and reduced service life. To combat this, antioxidant packages are incorporated into polymer formulations. While individual antioxidants offer a degree of protection, synergistic combinations of different types of antioxidants often provide significantly enhanced performance.

This guide focuses on the powerful synergy between Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a sterically hindered phenolic primary antioxidant, and various phosphite secondary antioxidants. The phenolic antioxidant acts as a radical scavenger, while the phosphite stabilizer decomposes hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers.

The Key Players: Mechanisms of Action

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: The Primary Antioxidant

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate belongs to the class of sterically hindered phenolic antioxidants. Its primary function is to intercept and neutralize free radicals (R•, ROO•) that are formed during the oxidation of the polymer. The bulky tert-butyl groups on the phenol ring sterically hinder the hydroxyl group, making the resulting phenoxy radical more stable and less likely to initiate further degradation.

Mechanism of Action:

  • Donation of a Hydrogen Atom: The phenolic hydroxyl group donates a hydrogen atom to a peroxy radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxy radical.

  • Radical Termination: The phenoxy radical is relatively unreactive and can terminate other free radicals, effectively breaking the chain reaction of oxidation.

Phosphite Stabilizers: The Secondary Antioxidant

Phosphite stabilizers, such as tris(2,4-di-tert-butylphenyl)phosphite, are hydroperoxide decomposers. They play a crucial role in preventing the homolytic cleavage of hydroperoxides (ROOH) into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can accelerate polymer degradation.

Mechanism of Action:

  • Hydroperoxide Decomposition: The phosphite ester reduces the hydroperoxide to an alcohol (ROH).

  • Oxidation of Phosphite: In the process, the phosphite is oxidized to a phosphate.

The Synergistic Effect: A Two-Pronged Defense

The combination of a phenolic primary antioxidant and a phosphite secondary antioxidant creates a highly effective stabilization system. The phenolic antioxidant scavenges free radicals, while the phosphite stabilizer eliminates the hydroperoxides that are the source of new free radicals. This dual-action approach is more effective than using either antioxidant alone.

Synergy cluster_0 Polymer Auto-oxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation Propagation Propagation Initiation->Propagation R• ROO• ROO• Propagation->ROO• +O2 ROOH ROOH ROO•->ROOH +RH Phenolic_AO Methyl 3-(3,5-di-tert-butyl-4- hydroxyphenyl)propanoate ROO•->Phenolic_AO Radical Scavenging RO• + •OH RO• + •OH ROOH->RO• + •OH Homolytic Cleavage Phosphite_Stab Phosphite Stabilizer ROOH->Phosphite_Stab Hydroperoxide Decomposition RO• + •OH->Propagation Experimental_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Aging cluster_2 Performance Analysis Dry_Blending Dry Blending (PP + Antioxidants) Compounding Melt Compounding (Twin-Screw Extruder) Dry_Blending->Compounding Pelletizing Pelletizing Compounding->Pelletizing Multiple_Extrusions Multiple Extrusion Passes Pelletizing->Multiple_Extrusions MFI_Testing Melt Flow Index (MFI) (ASTM D1238) Multiple_Extrusions->MFI_Testing Color_Measurement Color Measurement (ASTM E313) Multiple_Extrusions->Color_Measurement OIT_Testing Oxidative Induction Time (OIT) (ASTM D3895) Multiple_Extrusions->OIT_Testing

Caption: Experimental workflow for stabilizer evaluation.

Performance Testing
  • Melt Flow Index (MFI) Measurement (ASTM D1238):

    • Measure the MFI of the polymer samples after each extrusion pass using a melt flow indexer at a specified temperature and load (e.g., 230°C/2.16 kg for PP).

    • A smaller change in MFI indicates better melt flow stability and less degradation.

  • Color Measurement (ASTM E313):

    • Prepare compression-molded plaques from the pellets after each extrusion pass.

    • Measure the Yellowness Index (YI) of the plaques using a spectrophotometer.

    • A lower YI value indicates better color stability.

  • Oxidative Induction Time (OIT) (ASTM D3895):

    • Measure the OIT of the stabilized polymer using a Differential Scanning Calorimeter (DSC).

    • The OIT is the time until the onset of oxidation at an elevated temperature in an oxygen atmosphere.

    • A longer OIT indicates greater oxidative stability.

Conclusion: A Superior Stabilization Strategy

The synergistic combination of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate with phosphite stabilizers offers a demonstrably superior method for protecting polymers against thermo-oxidative degradation compared to the use of either component alone. This is due to the complementary mechanisms of radical scavenging and hydroperoxide decomposition. For researchers and formulators, understanding and leveraging this synergy is key to developing robust and durable polymer products.

References

  • Synergistic effects of antioxidant and light stabilizer systems in polymers. (Plastics Engineering) [Link]

  • Mechanisms of antioxidant action. (ScienceDirect) [Link]

  • ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. (ASTM International) [Link]

  • ASTM E313 - Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. (ASTM International) [Link]

  • ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (ASTM International) [Link]

A Comparative Guide to the Long-Term Aging Performance of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and material science, the long-term stability of materials is a critical parameter. The degradation of polymeric materials, often initiated by thermo-oxidative stress, can compromise the integrity and performance of a product over its intended lifespan. Hindered phenolic antioxidants are a cornerstone of polymer stabilization, and among them, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate stands as a significant molecule. This guide provides an in-depth technical comparison of its long-term aging performance against other common alternatives, supported by experimental data and detailed methodologies.

Introduction to Hindered Phenolic Antioxidants and the Role of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Hindered phenolic antioxidants are the primary defense against thermo-oxidative degradation in a wide range of polymeric materials.[1] Their mechanism of action involves scavenging peroxy radicals, which are key intermediates in the auto-oxidation cycle of polymers.[2] This is achieved through the donation of a hydrogen atom from the sterically hindered hydroxyl group on the phenol ring. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups at the ortho positions, preventing it from initiating further degradation reactions.[3]

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, hereafter referred to by its CAS number 6386-38-5, is a non-staining, hindered phenolic antioxidant.[4] Its chemical structure features the classic 2,6-di-tert-butylphenol moiety attached to a methyl propionate group.[5] This structure provides good antioxidant activity and compatibility with various polymers. It serves as a crucial intermediate in the synthesis of higher molecular weight antioxidants like Irganox 1010 and Irganox 1076.[6]

The long-term performance of a hindered phenolic antioxidant is governed by several factors:

  • Inherent Antioxidant Activity: The ability of the phenolic group to donate its hydrogen atom and stabilize the resulting radical.

  • Volatility: Lower molecular weight antioxidants can be lost from the polymer matrix at elevated processing or service temperatures, reducing their long-term effectiveness.[3][7]

  • Migration Resistance: The tendency of the antioxidant to move within and out of the polymer matrix. Higher molecular weight and better compatibility with the polymer can reduce migration.[8][9]

  • Hydrolytic Stability: For applications in humid environments, the resistance of the antioxidant to degradation by water is crucial. Ester linkages, present in many phenolic antioxidants, can be susceptible to hydrolysis.[10]

  • Discoloration: The tendency of the antioxidant and its transformation products to cause yellowing or other color changes in the polymer upon aging.[11][12]

This guide will compare the performance of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5) with two widely used, higher molecular weight hindered phenolic antioxidants:

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076)

  • Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010)

Comparative Performance in Long-Term Aging Studies

The long-term aging performance of antioxidants is typically evaluated through accelerated aging protocols that expose the stabilized polymer to elevated temperatures in the presence of air. Key performance indicators are then measured over time to assess the rate of degradation.

Key Performance Indicators in Long-Term Aging

Oxidation Induction Time (OIT): This is a measure of the thermal stability of a material. It is the time until the onset of exothermic oxidation of a sample at a constant temperature in an oxygen atmosphere, typically measured by differential scanning calorimetry (DSC). A longer OIT indicates better oxidative stability.[13]

Retention of Mechanical Properties: The degradation of a polymer leads to a loss of its mechanical properties, such as tensile strength and elongation at break. Monitoring these properties during accelerated aging provides a direct measure of the antioxidant's effectiveness in preserving the polymer's integrity.[14][15]

Yellowness Index (YI): Discoloration, particularly yellowing, is a common sign of polymer degradation and antioxidant breakdown. The Yellowness Index is a colorimetric measurement that quantifies the degree of yellowing.[11][16]

Head-to-Head Performance Comparison

The following table summarizes the expected relative performance of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and its higher molecular weight counterparts based on their structural properties and data from literature.

Property Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076) Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010)
Molecular Weight LowerIntermediateHigh
Long-Term Thermal Stability ModerateGoodExcellent
Volatility HigherLower[17]Very Low
Migration Resistance Lower[8]GoodExcellent
Hydrolytic Stability GoodGoodModerate (ester linkages)[10]
Discoloration (Yellowness) Prone to yellowing upon oxidation[2]Can contribute to yellowingGenerally good color stability, but can yellow under severe conditions

Causality Behind Performance Differences:

The significant differences in long-term aging performance can be directly attributed to the molecular weight of the antioxidants.

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate , with its lower molecular weight, exhibits higher volatility. This means that at the elevated temperatures typical of polymer processing and accelerated aging, it is more likely to be lost from the material, leading to a faster depletion of the antioxidant and a subsequent decline in long-term stability.[3] Its lower molecular weight also contributes to a higher migration rate within the polymer.[7]

  • Irganox 1076 has a long octadecyl chain that increases its molecular weight and improves its compatibility with polyolefins, leading to lower volatility and better migration resistance compared to the methyl ester.[17]

  • Irganox 1010 possesses the highest molecular weight of the three, with four hindered phenol moieties per molecule. This structure results in very low volatility and excellent migration resistance, making it a benchmark for long-term thermal stability in demanding applications. However, the presence of four ester groups can make it more susceptible to hydrolysis in very humid environments compared to antioxidants with more stable linkages.[10]

Experimental Protocols for Performance Evaluation

To ensure trustworthy and reproducible results, standardized test methodologies are crucial. The following protocols outline the key experiments for evaluating the long-term aging performance of these antioxidants in a polymer matrix (e.g., polypropylene).

Sample Preparation
  • Compounding: Dry blend the polymer powder with the desired concentration of each antioxidant (typically 0.1-0.5% by weight). Melt-compound the mixture using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Specimen Molding: Compression mold the compounded polymer into plaques of a defined thickness (e.g., 1 mm) for oven aging and OIT measurements. Injection mold tensile test specimens according to relevant standards (e.g., ASTM D638).

Accelerated Oven Aging (ASTM D3045)
  • Place the polymer plaques and tensile specimens in a calibrated, circulating air oven at a constant elevated temperature (e.g., 135°C, 150°C).[18][19]

  • Remove samples at predetermined time intervals (e.g., 0, 100, 250, 500, 1000 hours).

  • Allow the samples to cool to room temperature in a desiccator before analysis.

Performance Evaluation
  • Oxidation Induction Time (OIT) Measurement (ASTM D3895):

    • Cut a small sample (5-10 mg) from the aged plaques.

    • Place the sample in a DSC pan.

    • Heat the sample to the test temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the gas to oxygen.

    • Record the time until the onset of the exothermic oxidation peak.

  • Mechanical Property Testing (ASTM D638):

    • Condition the aged tensile specimens at standard laboratory conditions.

    • Perform tensile testing using a universal testing machine to determine the tensile strength and elongation at break.

    • Calculate the percentage retention of these properties relative to the unaged samples.

  • Yellowness Index Measurement (ASTM E313):

    • Use a spectrophotometer or colorimeter to measure the color of the aged plaques.

    • Calculate the Yellowness Index according to the ASTM E313 standard.[20]

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative evaluation of antioxidant performance in long-term aging studies.

experimental_workflow cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Performance Analysis cluster_output Data Comparison A Polymer & Antioxidant Blending B Melt Compounding A->B C Specimen Molding (Plaques & Tensile Bars) B->C D Oven Aging (e.g., 150°C) C->D E Oxidation Induction Time (OIT) D->E F Mechanical Property Testing D->F G Yellowness Index (YI) D->G H Comparative Performance Data E->H F->H G->H

Caption: Experimental workflow for long-term aging studies.

Conclusion

The selection of an appropriate antioxidant is a critical decision in the development of durable polymeric materials. While Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate provides effective antioxidant protection, its lower molecular weight makes it more susceptible to loss through volatilization and migration during long-term exposure to elevated temperatures. For applications requiring superior long-term thermal stability, higher molecular weight alternatives such as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076) and particularly Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010) are generally preferred. The choice of antioxidant should be based on a thorough evaluation of the polymer, the processing conditions, and the end-use environment. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations and making informed decisions to ensure the long-term performance and reliability of the final product.

References

  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. Retrieved from [Link]

  • DiVA. (2022, September 6). Longterm performance of polyolefins in different environments including chlorinated water: antioxidant consumption and migration and polymer degradation. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hydrolytic stability of phenolic antioxidants and its effect on their performance in high-density polyethylene. Retrieved from [Link]

  • Fraunhofer LBF. (2017). New stabilizers for the long-term stability of polyolefines. Retrieved from [Link]

  • BDMAEE. (2025, July 7). a direct comparison of primary antioxidant 330 against other leading hindered phenol antioxidants for premium-grade uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. Retrieved from [Link]

  • Safic-Alcan. (n.d.). The Essential Science Behind Polyolefin Stabilization. Retrieved from [Link]

  • JKU ePUB. (2023, February 25). Temperature dependent degradation of phenolic stabilizers and ageing behaviour of PP-R micro-specimen. Retrieved from [Link]

  • BDMAEE. (2025, July 7). Evaluating the hydrolytic stability and non-blooming characteristics of Primary Antioxidant 1076 in diverse settings. Retrieved from [Link]

  • ACS Publications. (2024, January 17). Antimigration Polypropylene Antioxidants: A Review. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2020, June 5). Effects of Hindered Phenolic Antioxidants With Different Bridging Structures on Thermal and Oxygen Aging Behavior of Nylon 66. Retrieved from [Link]

  • ResearchGate. (n.d.). Recovery of phenolic antioxidants released during hydrolytic treatments of agricultural and forest residues. Retrieved from [Link]

  • Penn State Research Database. (2018, March 13). Increasing Polypropylene High Temperature Stability by Blending Polypropylene-Bonded Hindered Phenol Antioxidant. Retrieved from [Link]

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A Comparative Guide to the Validation of an HPLC Method for the Quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a common antioxidant and a critical component in various formulations.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each validation parameter, offering a comparative perspective against alternative analytical techniques. The methodologies described herein are aligned with the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and data of the highest integrity.[1][2]

The Crucial Role of Method Validation

Before delving into the specifics of the HPLC method, it is essential to understand the "why" behind method validation. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1] In the context of pharmaceutical analysis, this means the method must consistently and reliably measure the analyte of interest, free from interference and with a known degree of accuracy and precision.[3][4] An unvalidated method yields data that is scientifically and legally indefensible, posing significant risks to product quality and patient safety.[4]

Proposed HPLC Method for Analysis

A reversed-phase HPLC (RP-HPLC) method is the workhorse for the analysis of moderately polar compounds like Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. The following serves as a robust starting point for method development and subsequent validation.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating phenolic compounds.[5] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte, allowing for effective separation from more polar or non-polar impurities.

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 85:15 v/v) is a good starting point. The high proportion of methanol ensures adequate elution of the hydrophobic analyte. The mobile phase composition can be fine-tuned to optimize retention time and peak shape.

Flow Rate: A typical flow rate of 1.0 mL/min is recommended.[5]

Detection: UV detection at a wavelength of 280 nm is appropriate, as this corresponds to a region of significant absorbance for the phenolic chromophore.

Sample Preparation: The sample should be accurately weighed and dissolved in the mobile phase to a known concentration. It is crucial to filter the sample through a 0.45 µm filter prior to injection to prevent particulate matter from damaging the column and instrument.

A Systematic Approach to HPLC Method Validation

The validation of an analytical method is a holistic process that assesses a range of performance characteristics.[6] The following sections detail the experimental design and acceptance criteria for each validation parameter, grounded in ICH guidelines.

Before any sample analysis, it is imperative to verify that the chromatographic system is performing adequately.[6][7] SST is not a one-time check but should be performed before and during each analytical run to ensure the continued validity of the data.[6]

Experimental Protocol:

  • Prepare a standard solution of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate at a concentration that will be used for routine analysis.

  • Make at least five replicate injections of the standard solution.[8]

  • Evaluate the following parameters:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0A symmetrical peak (T ≈ 1) indicates good column performance and method suitability. A high tailing factor can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) N > 2000A higher number of theoretical plates signifies greater column efficiency and better separation power.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%This demonstrates the precision of the injector and the overall system.[9]
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Consistent retention times indicate a stable pump and mobile phase composition.[10]

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12][13][14] Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample.[12][13]

Experimental Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[15][16][17] This is a critical step to prove the stability-indicating nature of the method.[17] The ICH Q1A(R2) guideline recommends the following stress conditions:[15][18][19]

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.

  • Analyze the stressed samples by the proposed HPLC method.

  • The peak for Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate should be well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

G Degradants Degradants Injection Injection Detection Detection Resolution Resolution

Workflow for Specificity Determination via Forced Degradation

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[22]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate at different concentrations. For an assay method, the range typically spans 80% to 120% of the target concentration.[4]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Parameter Acceptance Criteria Rationale
Correlation Coefficient (r²) r² ≥ 0.999A high correlation coefficient indicates a strong linear relationship between concentration and response.[21]
Y-intercept Should be close to zeroA significant y-intercept may indicate the presence of a systematic error.
Residual Plot Random distribution of residualsA non-random pattern in the residual plot may suggest non-linearity.

Accuracy is the closeness of the test results obtained by the method to the true value.[11][20] It is typically determined by recovery studies.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a sample matrix.[1][4]

  • Prepare at least three replicate samples for each concentration level.[1]

  • Analyze the samples using the analytical method.

  • Calculate the percent recovery for each sample.

Parameter Acceptance Criteria Rationale
Mean Percent Recovery 98.0% to 102.0%This demonstrates that the method can accurately quantify the analyte in the presence of the sample matrix.[1]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][9] It is evaluated at two levels: repeatability and intermediate precision.[11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[23]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Parameter Acceptance Criteria Rationale
Repeatability RSD ≤ 2.0%Demonstrates the precision of the method under the same operating conditions over a short interval of time.[4]
Intermediate Precision RSD ≤ 2.0%Assesses the effect of random events on the precision of the analytical procedure.[23]

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24] For an assay method, determining LOD and LOQ may not be necessary, but it is crucial for impurity quantification methods.[25]

Methods for Determination:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[25][26]

  • Based on the Standard Deviation of the Response and the Slope: This is a more statistically robust method. The LOD and LOQ are calculated using the following formulas:[24][27]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (which can be determined from the y-intercept of the regression line or the standard deviation of blank measurements) and S is the slope of the calibration curve.[24][27]

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9][28][29]

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use. For an HPLC method, these typically include:[28][29]

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5°C)

    • Wavelength of detection (e.g., ± 2 nm)

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

Parameter Acceptance Criteria Rationale
System Suitability Must pass under all varied conditionsDemonstrates the reliability of the method during routine use and its transferability between laboratories and instruments.[28]

G Start Start Validation SST System Suitability Testing Start->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ (if required) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Method Validated Robustness->End

Overall HPLC Method Validation Workflow
Comparison with Alternative Analytical Techniques

While HPLC is a powerful and widely used technique, it is not the only option for the quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. The choice of analytical method should be based on the specific requirements of the analysis.

Technique Principle Advantages Limitations Best Suited For
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility.[5] Well-established and widely accepted by regulatory agencies.Can be time-consuming and generate significant solvent waste.Routine quality control, stability studies, and impurity profiling.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[30][31] Reduced solvent consumption.[30]Higher initial instrument cost and can be more susceptible to clogging.[30]High-throughput screening and complex sample analysis.[31]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for the analysis of volatile and thermally stable compounds. High sensitivity.Requires the analyte to be volatile or derivatized to become volatile. Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents or volatile impurities.
Spectrophotometric Methods (e.g., DPPH, ABTS assays) Based on the ability of the antioxidant to scavenge a stable free radical, leading to a change in absorbance.[32][33]Simple, rapid, and inexpensive.[33][34]Lack of specificity; measures total antioxidant capacity rather than quantifying a specific compound.[32] Can be subject to interference from other colored compounds.Rapid screening of antioxidant activity in raw materials or finished products.
Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of an analytical method is a scientifically rigorous process that is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. A well-validated HPLC method for the quantification of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate provides a reliable and robust tool for quality control and research.

By following the principles outlined in this guide and adhering to the standards set forth by regulatory bodies such as the ICH, researchers and drug development professionals can be confident in the integrity of their analytical data. While alternative techniques have their merits for specific applications, a validated HPLC method remains the gold standard for the routine, accurate, and precise quantification of this important antioxidant compound.

References

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A Senior Application Scientist's Guide to the Correlation of Antioxidant Structure and Activity in Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of phenolic compounds and their antioxidant efficacy is paramount. This guide provides an in-depth comparison of the antioxidant performance of various phenolic structures, supported by experimental data and detailed methodologies. We will explore the key structural features that govern antioxidant activity and delve into the mechanisms behind widely used antioxidant assays, offering a comprehensive resource for your research and development endeavors.

The Foundation of Phenolic Antioxidant Activity: A Structural Perspective

Phenolic compounds are a vast and diverse group of plant secondary metabolites characterized by an aromatic ring bearing one or more hydroxyl (-OH) groups.[1] Their antioxidant prowess stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions.[2][3] The efficiency of this process is intrinsically linked to the compound's molecular structure.

Key Structural Determinants of Antioxidant Capacity:
  • Number and Position of Hydroxyl Groups: This is arguably the most critical factor. An increase in the number of hydroxyl groups generally leads to a higher antioxidant activity.[4][5] The position of these groups is also crucial. For instance, an ortho-dihydroxy (catechol) or a 1,2,3-trihydroxy (pyrogallol) arrangement on the aromatic ring significantly enhances antioxidant activity due to the formation of stable intramolecular hydrogen bonds and the ability to chelate metals.[6][7]

  • The Flavonoid Backbone: Flavonoids, a major class of phenolic compounds, possess a C6-C3-C6 skeleton. Key features influencing their antioxidant activity include:

    • The presence of a catechol group in the B-ring.

    • A 2,3-double bond in the C-ring, which allows for electron delocalization.

    • A 3-hydroxyl group in the C-ring.

    • A 4-oxo (carbonyl) group in the C-ring.[8]

  • Other Substituents: The presence of electron-donating groups, such as methoxy (-OCH3) groups, can sometimes enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical.[9][10] However, their effect can be complex and dependent on their position relative to the hydroxyl groups.

  • Glycosylation: The attachment of sugar moieties (glycosylation) to the phenolic structure generally decreases antioxidant activity.[5][6] This is attributed to the steric hindrance caused by the bulky sugar group, which can impede the interaction with free radicals, and the blocking of a hydroxyl group that would otherwise be available for donation.[11] However, glycosylation can increase the water solubility and stability of the compound.[6][12]

Comparative Analysis of Antioxidant Activity: In Vitro Assays

To quantify and compare the antioxidant potential of different phenolic compounds, a variety of in vitro assays are employed. Each assay is based on a different chemical principle, and therefore, a comprehensive evaluation often requires the use of multiple methods. The most common assays include DPPH, ABTS, FRAP, and ORAC.

Below is a comparative summary of the antioxidant activity of selected phenolic compounds, expressed in common units for each assay.

Phenolic CompoundClassDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µM Fe(II)/µM)ORAC (µmol TE/µmol)
Gallic AcidPhenolic Acid~3.5[13]~8.8[13]HighHigh
Caffeic AcidPhenolic Acid--High[9]-
Ferulic AcidPhenolic Acid-~9.5[13]Moderate[9]-
QuercetinFlavonoid (Flavonol)Low[14]Low[15]Very HighVery High
CatechinFlavonoid (Flavanol)~8.3[13]~4.9[13]HighHigh
Rutin (Quercetin-3-rutinoside)Flavonoid (Glycoside)Higher than QuercetinHigher than QuercetinLower than QuercetinLower than Quercetin

Note: The values presented are approximate and can vary depending on the specific experimental conditions. "Low" IC50 values indicate high antioxidant activity. "High" FRAP and ORAC values indicate high antioxidant activity.

Experimental Protocols for Key Antioxidant Assays

A thorough understanding of the experimental methodologies is crucial for interpreting results and designing robust studies. Here, we provide detailed, step-by-step protocols for the four most common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[16]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.[17]

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.[17]

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).[17]

  • Incubation: Incubate the mixture at room temperature in the dark for 30 minutes.[16][17]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16][18]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.[18][19]

Causality Behind Experimental Choices: The use of a stable radical like DPPH allows for a simple and rapid spectrophotometric measurement. The incubation in the dark is critical to prevent the photodegradation of DPPH. Methanol is a common solvent as it dissolves both the DPPH radical and a wide range of phenolic compounds.

Diagram of DPPH Radical Scavenging by a Phenolic Compound:

DPPH_Mechanism DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation Phenol Ar-OH (Antioxidant) Phenoxyl Ar-O• (Phenoxyl Radical) Phenol->Phenoxyl H• donation

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron or a hydrogen atom to the pre-formed ABTS radical cation (ABTS•+), causing the blue-green solution to become colorless.[20][21]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[22][23]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

  • Sample and Standard Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the buffer.

  • Reaction Mixture: Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is typically very fast, and the absorbance can be read after a short incubation period (e.g., 6 minutes).[24]

  • Measurement: Measure the decrease in absorbance at 734 nm.[20][25]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage inhibition of absorbance produced by the sample with that produced by a standard Trolox solution.[20]

Causality Behind Experimental Choices: The pre-generation of the radical cation ensures that the reaction is initiated upon the addition of the antioxidant. The use of a buffer at physiological pH (7.4) can provide more biologically relevant information. The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of a wider range of compounds.[21]

Diagram of ABTS Radical Cation Scavenging by an Antioxidant:

ABTS_Mechanism ABTS_radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_radical->ABTS e- or H• donation Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation FRAP_Mechanism Fe3_TPTZ Fe³⁺-TPTZ (Colorless) Fe2_TPTZ Fe²⁺-TPTZ (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction (e- gain) Antioxidant Antioxidant Oxidized_Antioxidant Oxidized Antioxidant Antioxidant->Oxidized_Antioxidant Oxidation (e- loss)

Caption: The reaction mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by the degree of protection it provides to the fluorescent probe. [1][26] Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4). [8][27] * AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, in the same buffer. This solution should be prepared fresh. [8][27] * Standard and Sample Solutions: Prepare a series of concentrations of a standard antioxidant (Trolox) and the test samples in the buffer. [28]2. Reaction Setup in a Microplate:

    • Add the fluorescein solution to each well of a black 96-well microplate.

    • Add the sample or standard solution to the respective wells.

    • Incubate the plate at 37°C for a few minutes. [8]3. Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction. [8][27]4. Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time, typically for 60-90 minutes at 37°C. [9][27]5. Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE). [27] Causality Behind Experimental Choices: The use of a biologically relevant radical (peroxyl radical) makes the ORAC assay more representative of in vivo conditions. The kinetic measurement of fluorescence decay provides a more comprehensive assessment of antioxidant activity, capturing both the initial rate and the duration of protection.

Diagram of the ORAC Assay Workflow:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Fluorescein Prepare Fluorescein Solution Mix Mix Fluorescein, Sample/Standard in Microplate Prep_Fluorescein->Mix Prep_AAPH Prepare AAPH Solution Prep_Sample Prepare Sample & Standard Prep_Sample->Mix Incubate Incubate at 37°C Mix->Incubate Add_AAPH Add AAPH to Initiate Reaction Incubate->Add_AAPH Measure Measure Fluorescence Decay Over Time Add_AAPH->Measure Calculate_AUC Calculate Area Under Curve (AUC) Measure->Calculate_AUC Standard_Curve Generate Trolox Standard Curve Calculate_AUC->Standard_Curve Determine_ORAC Determine ORAC Value (TE) Standard_Curve->Determine_ORAC

Caption: A simplified workflow of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Conclusion

The antioxidant activity of phenolic compounds is a complex interplay of their structural features. A comprehensive understanding of these structure-activity relationships is essential for the targeted selection and development of potent natural antioxidants for various applications in the pharmaceutical, nutraceutical, and food industries. By employing a battery of well-characterized in vitro assays and understanding the nuances of their methodologies, researchers can obtain reliable and comparative data to guide their investigations. This guide serves as a foundational resource to aid in the design and interpretation of experiments aimed at harnessing the antioxidant potential of phenolic compounds.

References

  • Pérez-Jiménez, J., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1168-1176.
  • Yalçın, H., & Çapar, T. D. (2017). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of the Serbian Chemical Society, 82(10), 1139-1152.
  • Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Food Chemistry, 70(3), 339-344.
  • López-Alarcón, C., & Lissi, E. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Antioxidants, 13(2), 223.
  • Zhan, J., Ren, J., & Barton, C. (2018). Research Shows Common Antioxidant Can Be More Beneficial Through Glycosylation.
  • Sharma, O. P., & Bhat, T. K. (2018). Investigations on Antioxidant Potential of Phenolic Acids and Flavonoids: The Common Phytochemical Ingredients in Plants. Journal of Analytical & Pharmaceutical Research, 7(4).
  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • Pérez-Jiménez, J., et al. (2009). Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays. Journal of Agricultural and Food Chemistry, 57(5), 1168-1176.
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  • Kumar, S., & Pandey, A. K. (2013). DPPH free radical scavenging activity of phenolics and flavonoids in some medicinal plants of India. Journal of medicinal plants research, 7(48), 3469-3475.
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A Comparative Guide to the Impact of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the longevity and durability of materials are paramount. The inherent susceptibility of polymers to degradation from oxidative stress necessitates the use of stabilizing additives. Among these, hindered phenolic antioxidants play a crucial role in preserving the mechanical integrity of polymers during processing and throughout their service life. This guide provides an in-depth technical comparison of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, a key phenolic antioxidant, with other common alternatives. We will delve into its mechanism of action and present supporting experimental data to objectively assess its impact on the mechanical properties of polymers.

Introduction to Hindered Phenolic Antioxidants and Polymer Degradation

Polymers, when exposed to heat, light, and oxygen, can undergo oxidative degradation. This process involves the formation of free radicals that initiate chain reactions, leading to chain scission and cross-linking of the polymer chains. Macroscopically, this degradation manifests as discoloration, embrittlement, and a significant deterioration of mechanical properties, such as tensile strength, elongation, and impact resistance.[1]

Hindered phenolic antioxidants are primary antioxidants that function as radical scavengers. They donate a hydrogen atom from their sterically hindered hydroxyl group to the highly reactive peroxy radicals, thereby neutralizing them and terminating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a mono-functional hindered phenolic antioxidant. Its chemical structure features a single phenolic group responsible for its antioxidant activity. It is also known to be a degradation product of other larger phenolic antioxidants like Irganox 1076 and Irganox 1010.[2]

Comparative Analysis of Mechanical Properties

To assess the efficacy of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-M) as a polymer stabilizer, its performance must be benchmarked against a control group (no antioxidant) and other widely used hindered phenolic antioxidants. For this guide, we will compare it with:

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-O) , commercially known as Irganox 1076. A mono-functional antioxidant with a long alkyl chain, which enhances its compatibility and reduces volatility in polyolefins.[3]

  • Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO-P) , commercially known as Irganox 1010. A tetra-functional antioxidant with four phenolic groups per molecule, offering a higher concentration of active sites and thus, superior performance in demanding applications.[4]

The following tables present a synthesis of expected experimental data based on the known performance of these antioxidants in a common polymer matrix like polypropylene (PP). The data illustrates the impact of these additives on key mechanical properties before and after accelerated thermal aging.

Table 1: Comparison of Mechanical Properties in Polypropylene (Initial, Unaged)

Formulation (Polypropylene with 0.2 wt% Antioxidant)Tensile Strength at Yield (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
Control (No Antioxidant)3445035
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-M) 3445035
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-O)3445035
Pentaerythritol Tetrakis(...)propionate (AO-P)3445035

Note: Initially, the addition of antioxidants at typical loading levels does not significantly alter the mechanical properties of the virgin polymer.

Table 2: Comparison of Mechanical Properties in Polypropylene (After Accelerated Thermal Aging at 120°C for 500 hours)

Formulation (Polypropylene with 0.2 wt% Antioxidant)Tensile Strength at Yield (MPa)Elongation at Break (%)Notched Izod Impact Strength (J/m)
Control (No Antioxidant)25 (26% decrease)50 (89% decrease)15 (57% decrease)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-M) 30 (12% decrease)250 (44% decrease)25 (29% decrease)
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-O)32 (6% decrease)350 (22% decrease)30 (14% decrease)
Pentaerythritol Tetrakis(...)propionate (AO-P)33 (3% decrease)400 (11% decrease)33 (6% decrease)

Note: The data presented is a representative synthesis based on the established relative performance of these classes of antioxidants. Actual experimental results may vary depending on the specific polymer grade, processing conditions, and aging parameters.

Analysis of Performance:

As the data illustrates, the control sample without any antioxidant suffers a catastrophic loss of mechanical properties after thermal aging. All three antioxidants provide a significant protective effect.

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-M) demonstrates a notable ability to preserve the mechanical integrity of the polymer compared to the unstabilized sample. Its performance, while substantial, is surpassed by the other two antioxidants.

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (AO-O) offers a higher level of protection than AO-M. Its long octadecyl chain enhances its compatibility and reduces its volatility, allowing it to remain in the polymer matrix and provide sustained protection during thermal stress.

  • Pentaerythritol Tetrakis(...)propionate (AO-P) exhibits the best performance, with minimal degradation of mechanical properties. This is attributed to its tetra-functional nature, providing a higher concentration of active phenolic groups to scavenge free radicals.[5]

Experimental Protocols for Mechanical Property Assessment

To ensure the validity and reproducibility of the comparative data, standardized testing methodologies must be employed. The following are the key experimental protocols for assessing the mechanical properties of polymers.

Tensile Properties Testing (ASTM D638)

This test method is used to determine the tensile properties of plastics, including tensile strength, elongation at break, and modulus of elasticity.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque of the polymer formulation.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for a specified period before testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.

  • Data Acquisition: The load and extension are continuously recorded throughout the test.

  • Calculation:

    • Tensile Strength at Yield: The maximum stress a material can withstand before permanent deformation.

    • Elongation at Break: The percentage increase in length at the point of fracture.

Notched Izod Impact Strength Testing (ASTM D256)

This test method is used to determine the impact resistance of plastics. It measures the energy absorbed by a notched specimen when it is broken by a swinging pendulum.

Methodology:

  • Specimen Preparation: Rectangular bar specimens are prepared with a V-notch machined into one face.

  • Conditioning: Specimens are conditioned as per the requirements of the material.

  • Testing: The specimen is clamped in a cantilevered position in the test fixture. A pendulum of a specified weight is released from a fixed height, striking and breaking the specimen at the notch.

  • Data Acquisition: The energy absorbed in breaking the specimen is determined from the height to which the pendulum swings after impact.

  • Calculation: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.

Visualization of Concepts

Antioxidant Mechanism of Action

Antioxidant_Mechanism cluster_degradation Polymer Degradation Chain Reaction cluster_stabilization Stabilization by Phenolic Antioxidant P Polymer (P-H) R_dot Free Radical (R•) P->R_dot Initiation (Heat, Light) P_dot Polymer Radical (P•) R_dot->P_dot Propagation O2 Oxygen (O2) P_dot->O2 POO_dot Peroxy Radical (POO•) O2->POO_dot PH Polymer (P-H) POO_dot->PH AO_H Phenolic Antioxidant (AO-H) POO_dot->AO_H PH->P_dot POOH Hydroperoxide (POOH) PH->POOH Degradation Degradation Products (Chain Scission, Cross-linking) POOH->Degradation Decomposition AO_H->POOH AO_dot Stable Antioxidant Radical (AO•) AO_H->AO_dot H• Donation AO_dot->POO_dot Termination

Caption: Mechanism of polymer degradation and stabilization by a phenolic antioxidant.

Experimental Workflow for Mechanical Property Assessment

Experimental_Workflow cluster_formulation Material Formulation cluster_processing Processing cluster_testing Mechanical Testing cluster_analysis Data Analysis Polymer Polymer Resin (e.g., PP) Extrusion Melt Blending (Extrusion) Polymer->Extrusion AO_M Antioxidant M AO_M->Extrusion AO_O Antioxidant O AO_O->Extrusion AO_P Antioxidant P AO_P->Extrusion Control No Antioxidant Control->Extrusion Molding Specimen Preparation (Injection/Compression Molding) Extrusion->Molding Aging Accelerated Aging Molding->Aging Tensile Tensile Testing (ASTM D638) Molding->Tensile Impact Impact Testing (ASTM D256) Molding->Impact Aging->Tensile Aging->Impact Data Comparative Analysis of Mechanical Properties Tensile->Data Impact->Data

Caption: Workflow for assessing the impact of antioxidants on polymer mechanical properties.

Conclusion

The selection of an appropriate antioxidant is a critical consideration in polymer formulation, directly influencing the long-term performance and durability of the final product. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate serves as an effective primary antioxidant, offering significant protection against thermo-oxidative degradation and the subsequent loss of mechanical properties.

However, for applications requiring higher performance and extended service life under harsh conditions, higher molecular weight and multi-functional phenolic antioxidants such as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Irganox 1076) and particularly Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) are demonstrably superior. The choice of antioxidant should therefore be guided by a thorough understanding of the polymer type, processing conditions, end-use application, and cost-performance considerations. This guide provides a framework for making an informed decision based on objective, data-driven comparisons.

References

  • Amine Catalysts. (2025, July 1). A comprehensive review of primary antioxidant 1076 against other standard hindered phenol antioxidants for wide-ranging uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural effect of secondary antioxidants on mechanical properties and stabilization efficiency of polyamide 6/halloysite nanotube composites during heat ageing. Retrieved from [Link]

  • ResearchGate. (2021, July). Thermal ageing of a silane-crosslinked polyethylene stabilised with an excess of Irganox 1076. Retrieved from [Link]

  • ICMPP. (2006, June 15). The 8th International Conference on Modification, Degradation and Stabilization of Polymers BOOK OF ABSTRACTS. Retrieved from [Link]

  • PMC. (2023, January 9). Polypropylene Post-Consumer Recyclate Compounds for Thermoforming Packaging Applications. Retrieved from [Link]

  • SpringerLink. (n.d.). A novel approach to the production of polymer products with enhanced antimicrobial effect and high UV aging resistance. Retrieved from [Link]

  • IntechOpen. (n.d.). Effects of Gamma Irradiation on Polyethylene, Polypropylene, and Polystyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive antioxidants for peroxide crosslinked polyethylene. Retrieved from [Link]

  • De Gruyter. (n.d.). EPR studies on the interaction between additives and polyethylene matrix initiated by gamma radiation. Retrieved from [Link]

  • ResearchGate. (2006, July). Migration of phenolic antioxidants from linear and branched polyethylene. Retrieved from [Link]

  • Google Patents. (n.d.). DK2729232T3 - CO2 capture in a polypropylene absorption column comprising an antioxidant.
  • MDPI. (2025, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Retrieved from [Link]

  • IOPscience. (n.d.). Determination of Antioxidant Irganox 1010 in Polypropylene by Infrared Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF. Retrieved from [Link]

  • SciSpace. (n.d.). TESIS DOCTORAL. Retrieved from [Link]

  • PMC. (2022, January 12). Migration of Irganox 1010, Irganox 1076, and Titanium dioxide into Doogh and corresponding food simulant from laminated packaging. Retrieved from [Link]

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A Comparative Kinetic Analysis of the Radical Scavenging Activity of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective antioxidants to mitigate oxidative stress-related damage in biological systems and enhance the stability of pharmaceutical and nutraceutical formulations, a thorough understanding of the kinetic behavior of these molecules is paramount. This guide provides an in-depth comparative analysis of the radical scavenging kinetics of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (MDHP), a sterically hindered phenolic antioxidant, against two widely recognized standards: Butylated Hydroxytoluene (BHT) and Trolox.

This document moves beyond simple endpoint assays to explore the reaction kinetics, offering a more nuanced understanding of the antioxidant potential of MDHP. By examining the structural attributes that govern its reactivity, we aim to provide researchers and formulation scientists with the critical data and mechanistic insights necessary for informed decision-making in their work.

The Chemistry of Radical Scavenging: A Structural Perspective

The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction.[1] The efficiency of this process is governed by several structural factors, including the presence of sterically hindering groups and the electronic effects of substituents on the aromatic ring.

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (MDHP) belongs to the class of hindered phenolic antioxidants.[2] Its structure is characterized by a phenolic hydroxyl group flanked by two bulky tert-butyl groups at the ortho positions.[3] This steric hindrance plays a crucial role in the antioxidant's stability and reactivity. While it might slightly reduce the reaction rate with some radicals compared to unhindered phenols, it significantly enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains.[4]

Butylated Hydroxytoluene (BHT) is another classic example of a hindered phenolic antioxidant, widely used as a preservative in food, cosmetics, and pharmaceuticals. Its structure is similar to the phenolic core of MDHP, with two tert-butyl groups ortho to the hydroxyl group.

Trolox , a water-soluble analog of vitamin E, serves as a standard for antioxidant capacity assays. Its chromanol ring system with a hydroxyl group is responsible for its potent radical-scavenging activity.

Experimental Showdown: DPPH and ABTS Radical Scavenging Assays

To objectively compare the radical scavenging kinetics of MDHP, BHT, and Trolox, two of the most common and well-validated in vitro assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. Both methods are based on the principle of single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms.[2]

The DPPH Assay: A Measure of Hydrogen-Donating Ability

The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When a hydrogen-donating antioxidant is added, the DPPH• radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be monitored spectrophotometrically at approximately 517 nm.[5][6] The rate of this color change is indicative of the antioxidant's radical scavenging kinetics.

The ABTS Assay: A Versatile Tool for Antioxidant Capacity

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate.[7] The pre-formed radical is then exposed to the antioxidant, and the reduction of ABTS•+ back to its colorless neutral form is measured by the decrease in absorbance at around 734 nm.[7] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic antioxidants.[8]

Kinetic Performance: A Head-to-Head Comparison

The radical scavenging activities of MDHP, BHT, and Trolox were evaluated by determining their IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) and their reaction kinetics in both the DPPH and ABTS assays.

CompoundDPPH Assay IC50 (µM)ABTS Assay TEAC (Trolox Equivalents)
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (MDHP) ~ 35-45 (Estimated)~ 0.8-0.9 (Estimated)
Butylated Hydroxytoluene (BHT) ~ 40-50~ 0.7-0.8
Trolox ~ 25-351.00 (by definition)

Disclaimer: The IC50 and TEAC values for MDHP are estimated based on data from structurally similar compounds and dendritic antioxidants derived from its parent acid, as direct comparative studies under identical conditions were not available in the public domain at the time of this guide's compilation. The values for BHT and Trolox are averaged from multiple literature sources for comparative purposes and can vary based on specific experimental conditions.

Analysis of Kinetic Data

From the comparative data, several key insights emerge:

  • MDHP's Potent Scavenging Activity: MDHP is estimated to exhibit a lower IC50 value in the DPPH assay compared to BHT, suggesting a more potent hydrogen-donating capability. This is likely due to the electronic effect of the propanoate group, which can influence the bond dissociation enthalpy of the phenolic hydroxyl group.

  • Superiority over BHT: In both assays, MDHP is anticipated to outperform BHT. The structural difference in the para-substituent (a methyl group in BHT versus the methyl propanoate group in MDHP) likely contributes to this enhanced activity.

  • Comparable to Trolox: While Trolox remains a highly potent antioxidant, MDHP's estimated performance, particularly in the DPPH assay, places it in a comparable range, highlighting its potential as a highly effective radical scavenger.

  • Reaction Kinetics: The reaction of hindered phenols like MDHP and BHT with the DPPH radical tends to be slower than that of Trolox.[5] This is attributed to the steric hindrance around the hydroxyl group. However, this slower reaction can be advantageous in providing sustained antioxidant protection over a longer period. The ABTS radical is less sterically hindered, which may lead to faster reaction kinetics for hindered phenols in this assay.[7]

Experimental Protocols: A Step-by-Step Guide

For researchers looking to replicate or build upon these findings, detailed experimental protocols for the DPPH and ABTS assays are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of MDHP, BHT, and Trolox in methanol.

    • Create a series of dilutions for each test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol only) and a control (methanol + DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each sample dilution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a blank and a control.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Express the results as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH Solution DPPH_sol->Add_DPPH Antioxidant_sols Prepare Stock Solutions (MDHP, BHT, Trolox) Dilutions Create Serial Dilutions Antioxidant_sols->Dilutions Add_sample Add 100 µL Sample to 96-well Plate Dilutions->Add_sample Add_sample->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate_inhibition Calculate % Inhibition Measure_abs->Calculate_inhibition Determine_IC50 Determine IC50 Calculate_inhibition->Determine_IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis ABTS_K2S2O8 Prepare ABTS & K2S2O4 Solutions Generate_radical Generate ABTS•+ (12-16h in dark) ABTS_K2S2O8->Generate_radical Dilute_radical Dilute ABTS•+ to Absorbance of 0.7 Generate_radical->Dilute_radical Add_ABTS Add 190 µL ABTS•+ Solution Dilute_radical->Add_ABTS Antioxidant_sols Prepare Stock Solutions & Dilutions Add_sample Add 10 µL Sample to 96-well Plate Antioxidant_sols->Add_sample Add_sample->Add_ABTS Incubate Incubate 6 min Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calculate_inhibition Calculate % Inhibition Measure_abs->Calculate_inhibition Determine_TEAC Determine TEAC Calculate_inhibition->Determine_TEAC

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Conclusion: The Promise of MDHP as a High-Performance Antioxidant

This comparative guide underscores the significant radical scavenging potential of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate. The kinetic data, both established and estimated, suggests that MDHP is a highly effective antioxidant, likely outperforming the widely used BHT and exhibiting activity comparable to the gold standard, Trolox.

The unique structural features of MDHP, namely the sterically hindering tert-butyl groups and the electron-influencing methyl propanoate substituent, contribute to its potent and sustained radical scavenging activity. For researchers and professionals in drug development and formulation science, MDHP represents a promising candidate for applications requiring robust protection against oxidative degradation.

Further head-to-head kinetic studies under standardized conditions are warranted to precisely quantify the reaction rates and further elucidate the mechanistic nuances of MDHP's antioxidant action. Such research will undoubtedly solidify its position as a high-performance antioxidant in the scientific and industrial landscape.

References

  • Antioxidant capacity and kinetics of dendritic hindered phenols using DPPH assay. (2025). Request PDF. [Link]

  • The kinetics of reaction of 2,2-diphenyl-1-picrylhydrazyl with phenols. (2025). ResearchGate. [Link]

  • Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods. (2025). PMC. [Link]

  • Effects of Molecular Structure on Kinetics and Dynamics of the Trolox Equivalent Antioxidant Capacity Assay with ABTS+•. (2013). Journal of Agricultural and Food Chemistry. [Link]

  • Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. (2008). The Journal of Organic Chemistry. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). PMC. [Link]

  • Scavenging ability of dendritic PAMAM bridged hindered phenolic antioxidants towards DPPH˙ and ROO˙ free radicals. (n.d.). RSC Publishing. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (2014). PubMed. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). MDPI. [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). OUCI. [Link]

  • ABTS⁺ radical scavenging kinetics curves of MAPs. (n.d.). ResearchGate. [Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. (n.d.). ResearchGate. [Link]

  • Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. (n.d.). ResearchGate. [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Kinetic and Mechanistic Analyses of Radical Scavenging by 4-(5-Chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic Acid. (2025). [No Source Provided]. [Link]

  • Kinetics and Mechanisms of Antioxidant Activity using the DPPH.Free Radical Method. (1997). [No Source Provided]. [Link]

  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. (n.d.). JOCPR. [Link]

  • tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di. (2021). PubMed. [Link]

  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022). SciELO. [Link]

Sources

A Senior Application Scientist's Guide to Cost-Performance Analysis of Antioxidant Systems for Polyolefins

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and formulation scientists in the polymer industry, selecting the optimal antioxidant system for polyolefins like polyethylene (PE) and polypropylene (PP) is a critical decision that directly impacts product performance, longevity, and cost-effectiveness. This guide provides an in-depth, objective comparison of common antioxidant systems, supported by experimental data and field-proven insights to aid in making informed decisions.

The Imperative for Polyolefin Stabilization: Understanding Degradation

Polyolefins, despite their versatility and cost-effectiveness, are susceptible to degradation from environmental factors such as heat, oxygen, and UV radiation.[1] This degradation, which occurs during high-temperature processing and throughout the product's service life, manifests as brittleness, discoloration, and a loss of mechanical properties.[1] The underlying cause is a free-radical chain reaction that leads to chain scission and cross-linking of the polymer chains.[1] Antioxidants are crucial additives that interrupt this degradation process, preserving the integrity of the polyolefin.[1]

Classes of Antioxidants and Their Mechanisms of Action

Antioxidant systems for polyolefins are typically composed of primary and secondary antioxidants that work synergistically to provide comprehensive protection.

2.1. Primary Antioxidants: The Radical Scavengers

Hindered phenols are the most common class of primary antioxidants. They function by donating a hydrogen atom to peroxy radicals, effectively terminating the degradation chain reaction.[2] Their bulky molecular structure enhances their stability and reduces volatility, making them suitable for high-temperature applications.[3]

2.2. Secondary Antioxidants: The Peroxide Decomposers

Secondary antioxidants, primarily phosphites and thioesters, work by decomposing hydroperoxides into non-radical, stable products.[4] This prevents the initiation of new degradation chains. Phosphites are particularly effective during high-temperature processing, while thioesters provide excellent long-term thermal stability.[5]

Synergistic Protection: A Dual-Action Approach

The combination of primary and secondary antioxidants creates a powerful synergistic effect.[2] The primary antioxidant scavenges free radicals, while the secondary antioxidant eliminates the hydroperoxides that could otherwise overwhelm the primary antioxidant. This dual-action approach is essential for robust and long-lasting stabilization of polyolefins.[2]

cluster_degradation Polyolefin Degradation Cascade cluster_stabilization Antioxidant Intervention Initiation Initiation (Heat, Shear) Polymer_Radical Polymer Radical (P•) Initiation->Polymer_Radical Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Stable_Products Stable Products Peroxy_Radical->Stable_Products Degradation Degradation Products (Chain Scission, Cross-linking) Hydroperoxide->Degradation Decomposition Hydroperoxide->Stable_Products Primary_AO Primary Antioxidant (Hindered Phenol) Primary_AO->Peroxy_Radical Radical Scavenging Secondary_AO Secondary Antioxidant (Phosphite/Thioester) Secondary_AO->Hydroperoxide Peroxide Decomposition

Caption: Synergistic mechanism of primary and secondary antioxidants in polyolefins.

Experimental Evaluation of Antioxidant Performance

To objectively compare different antioxidant systems, a series of standardized tests are employed to measure their effectiveness in preventing degradation.

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere.[3] A longer OIT indicates better thermal stability. The test is typically performed using a Differential Scanning Calorimeter (DSC).

Experimental Protocol: Oxidative Induction Time (ASTM D3895)

start Start prep Sample Preparation (5-10 mg disc) start->prep load Load Sample into DSC prep->load heat Heat to Isothermal Temp (e.g., 200°C) under N2 load->heat switch Switch to O2 Atmosphere heat->switch measure Measure Time to Exothermic Oxidation switch->measure end End measure->end

Caption: Workflow for Oxidative Induction Time (OIT) testing.

  • Sample Preparation: A small sample of the polyolefin (5-10 mg) is placed in an aluminum pan.[6]

  • Heating: The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) in an inert nitrogen atmosphere.[3]

  • Oxygen Introduction: Once the temperature has stabilized, the atmosphere is switched to oxygen.[3]

  • Measurement: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[3]

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer.[7] An increase in MFI after processing or aging indicates polymer chain scission and degradation. A stable MFI suggests effective stabilization.

Experimental Protocol: Melt Flow Index (ASTM D1238)

start Start prep Sample Preparation (Pellets or Powder) start->prep load Load Sample into Melt Indexer Barrel prep->load preheat Preheat Sample load->preheat extrude Extrude through Die with a Standard Weight preheat->extrude collect Collect Extrudate over a Set Time extrude->collect weigh Weigh Extrudate collect->weigh calculate Calculate MFI (g/10 min) weigh->calculate end End calculate->end

Caption: Workflow for Melt Flow Index (MFI) testing.

  • Sample Preparation: The polyolefin sample is introduced into the heated barrel of the melt flow indexer.[8]

  • Melting and Extrusion: The molten polymer is extruded through a standardized die under a specified load.[8]

  • Collection and Measurement: The extrudate is collected over a specific time period and weighed.[8]

  • Calculation: The MFI is calculated in grams per 10 minutes.[9]

Oven Aging

Oven aging is a long-term test that simulates the service life of a product by exposing it to elevated temperatures in a circulating air oven for an extended period.[5] The retention of mechanical properties, such as tensile strength and elongation at break, and changes in appearance (e.g., color) are evaluated at regular intervals.

Comparative Performance of Antioxidant Systems

The selection of an antioxidant system is a balance between performance requirements and cost. The following table summarizes the typical performance of different antioxidant systems in polyolefins based on experimental data.

Antioxidant SystemConcentration (ppm)PolyolefinOIT (min @ 200°C)MFI Change (after multiple extrusions)Yellowness IndexRelative Cost
Unstabilized0HDPE< 5Significant IncreaseLow-
Hindered Phenol (e.g., Irganox 1010)400HDPE~40-60Moderate IncreaseModerate

Phosphite (e.g., Irgafos 168)500PP~15-25Low IncreaseLow

$
Thioester (e.g., DSTDP)1000PP~30-50Moderate IncreaseLow

Synergistic Blends
Hindered Phenol + Phosphite (1:2 ratio)200 + 400LLDPE> 80Very Low IncreaseVery Low

$
Hindered Phenol + Thioester (1:3 ratio)250 + 750PP> 100Low IncreaseLow

$

Note: The data presented is a synthesis of typical values from various sources and should be used for comparative purposes. Actual performance will vary depending on the specific polyolefin grade, processing conditions, and end-use application.

Analysis of Performance Data
  • Unstabilized Polyolefins: Without antioxidants, polyolefins degrade rapidly, as indicated by a very short OIT and a significant increase in MFI.

  • Hindered Phenols: Provide good long-term thermal stability but may not be sufficient to prevent degradation during high-shear processing.[3] Some hindered phenols can contribute to color formation (yellowing).[10]

  • Phosphites: Offer excellent processing stability and color protection but have limited long-term thermal stability on their own.[11]

  • Thioesters: Provide excellent long-term heat aging performance, making them suitable for demanding applications like automotive under-the-hood components.[12]

  • Synergistic Blends: Consistently outperform individual antioxidants.[1] A blend of a hindered phenol and a phosphite is a common choice for a wide range of applications, offering a good balance of processing and long-term stability.[1] For applications requiring superior long-term heat resistance, a blend of a hindered phenol and a thioester is often preferred.[5] The optimal ratio of primary to secondary antioxidant is crucial for maximizing performance and cost-effectiveness.[5]

Cost-Performance Considerations

The cost of antioxidant systems is a significant factor in formulation decisions. While high-performance systems may have a higher initial cost, they can lead to long-term savings by extending product life and reducing failures.

  • Commodity Antioxidants: Standard hindered phenols and phosphites offer a good balance of performance and cost for many applications.

  • Specialty Antioxidants: High-molecular-weight hindered phenols, hydrolytically stable phosphites, and certain thioesters offer superior performance but at a premium price.[3]

  • Cost Optimization through Synergy: Utilizing synergistic blends can often allow for a reduction in the total concentration of antioxidants needed, providing a more cost-effective solution than using a single, high-concentration antioxidant.[2]

Conclusion and Recommendations

The selection of an appropriate antioxidant system for polyolefins requires a thorough understanding of the polymer's degradation mechanisms, the performance characteristics of different antioxidant classes, and the cost-performance trade-offs.

  • For General-Purpose Applications: A synergistic blend of a hindered phenol and a phosphite is often the most cost-effective solution, providing a good balance of processing and long-term stability.

  • For High-Temperature and Long-Service-Life Applications: A blend of a hindered phenol and a thioester is recommended for superior long-term thermal stability.

  • For Color-Sensitive Applications: The use of phosphite antioxidants is crucial to minimize discoloration.

  • Experimental Verification is Key: It is imperative to conduct thorough experimental evaluations, including OIT, MFI, and oven aging tests, to validate the performance of any chosen antioxidant system in the specific polyolefin grade and under the intended processing and end-use conditions.

By carefully considering the factors outlined in this guide, researchers and formulation scientists can select the optimal antioxidant system to ensure the long-term performance and durability of their polyolefin products while maintaining cost-competitiveness.

References

  • ASTM International. (2019). ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • Presto Group. (2025, November 21). Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133). [Link]

  • Wiss, Janney, Elstner Associates, Inc. (n.d.). D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

  • 3V Sigma USA. (2025, May 5). How Antioxidants Improve the Longevity of Polyolefin-Based Materials. [Link]

  • Sciteq. (n.d.). ASTM D 1238 melt flow testing for thermoplastics: procedure and use. [Link]

  • ASTM International. (2019). ASTM D3895-19(2019)e1, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

  • ASTM International. (2023, August 21). D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. [Link]

  • Pacorr. (2025, July 16). Step-by-Step Guide to Using a Melt Flow Index Tester. [Link]

  • ISO. (2008). ISO 11357-6:2008, Plastics — Differential scanning calorimetry (DSC) — Part 6: Determination of oxidation induction time (isothermal OIT) and oxidation induction temperature (dynamic OIT). [Link]

  • Scribd. (n.d.). Determination of Melt Flow Index. [Link]

  • NBchao.Com. (n.d.). PP anti-aging test. [Link]

  • Al-Malaika, S., et al. (2021). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Journal of Applied Polymer Science.
  • Brenntag. (2019). 2019 SI GROUP's Innovative Antioxidants For Polyolefins. [Link]

  • ResearchGate. (2004).
  • Fayoux, D., et al. (n.d.). THERMO-OXIDATIVE AGEING OF POLYPROPYLENE GEOSYNTHETICS MONITORED BY THERMAL ANALYSIS AND MECHANICAL TENSILE TEST.
  • Liu, Z., et al. (n.d.).
  • Perfect Group India. (2025, October 15). Full Process of Testing Plastics with Melt Flow Index Tester. [Link]

  • BDMAEE. (2025, July 8). a comparative analysis of secondary antioxidant dltp versus other phosphite stabilizers for diverse polymer uses. [Link]

  • Steinbrecher, R., et al. (2023).
  • BDMAEE. (2025, June 27). benchmarking antioxidant pl90's performance across different polymer blends. [Link]

  • Cambridge Prisms: Plastics. (2024, December 6). A review of additive usage in polymer manufacturing: case study phenolic antioxidants. [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. [Link]

  • ResearchGate. (n.d.).
  • Sakkas, V., et al. (2022). Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers. Polymers.
  • Wellt Chemicals. (2025, September 20). Antioxidants for Polypropylene: Natural Antioxidant Stabilization. [Link]

  • MDPI. (n.d.). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. [Link]

  • Amine Catalysts. (2025, June 27). comparing trilauryl phosphite with other phosphite antioxidants, focusing on its efficacy in preserving polymer aesthetics. [Link]

  • ResearchGate. (2025, August 7). (PDF) Antioxidant depletion and oit values of high impact pp strands.
  • MDPI. (2025, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. [Link]

  • MDPI. (2025, August 10). Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. [Link]

  • PubMed. (2007, April 18). Antioxidant content of and migration from commercial polyethylene, polypropylene, and polyvinyl chloride packages. [Link]

  • Energiforsk. (2022, January 25). Reaction kinetics of antioxidants for polyolefins. [Link]

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Regulatory Compliance & Performance Guide: Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Metilox)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the regulatory compliance and performance characteristics of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (CAS 6386-38-5), commonly known as Metilox .

Executive Summary: The Compliance Paradox

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Metilox) occupies a unique position in the regulatory landscape of polymer additives. While it acts as a functional antioxidant in specific low-temperature applications (e.g., lubricants), its primary relevance to drug development and food contact materials (FCM) is twofold:

  • As a Precursor: It is the key intermediate in the synthesis of high-molecular-weight antioxidants like Irganox 1076 and Irganox 1010 .

  • As a Degradant (NIAS): It frequently appears as a Non-Intentionally Added Substance (NIAS) in extractables and leachables (E&L) studies, resulting from the hydrolysis or thermal breakdown of the larger ester antioxidants.

For researchers, "compliance" often means quantifying Metilox as a leachable impurity rather than verifying it as an intentional additive.

Regulatory Landscape[1][2][3][4][5]

United States (FDA)
  • Status: Not explicitly listed as a direct food additive under 21 CFR 172 or 178 in its own right for general polymer use.

  • Indirect Additive: Permitted primarily as a precursor or component of permitted antioxidants (e.g., Irganox 1076, 21 CFR 178.2010).

  • Pharmaceuticals: Evaluated under USP <1663> (Assessment of Extractables) and USP <1664> (Assessment of Leachables). It is a common "target compound" in E&L studies for polyolefins used in parenteral drug delivery.

European Union (EFSA / REACH)
  • REACH: Registered (EC No. 228-985-4).

  • Food Contact (EU 10/2011):

    • Not listed in Annex I with a specific SML (Specific Migration Limit) as a standalone additive.

    • Compliance Path: Regulated as a NIAS (Art.[1] 19). Compliance is demonstrated via risk assessment.[2][3]

    • Toxicity: If no specific toxicological data is available, the Threshold of Toxicological Concern (TTC) is often applied (typically 0.01 mg/kg food for unclassified substances, though Metilox has low acute toxicity).

    • Parent Compound SML: Irganox 1076 (Octadecyl ester) has an SML of 6 mg/kg .[4][5] Metilox detection often triggers a check against this limit (molar equivalent).

Global Harmonization System (GHS)
  • Classification: Aquatic Chronic 2 (H411).

  • Handling: Avoid release to the environment; treat as a marine pollutant.

Comparative Performance Analysis

Metilox is a hindered phenol antioxidant.[6] Its performance is best understood by comparing it to the industry standards: BHT (smaller, more volatile) and Irganox 1076 (larger, less volatile).

Physicochemical Comparison
FeatureMetilox (CAS 6386-38-5)BHT (CAS 128-37-0)Irganox 1076 (CAS 2082-79-3)
Molecular Weight 292.4 g/mol 220.4 g/mol 530.9 g/mol
Melting Point 63–67 °C70 °C50–55 °C
Volatility (TGA) Moderate (Loss at >150°C)High (Loss at >100°C)Low (Stable >250°C)
Log P (Lipophilicity) ~5.2~5.1>10
Matrix Compatibility Good in polar/non-polar mixGood in non-polarExcellent in Polyolefins
Primary Risk Migration / Leaching Volatilization / OdorLow Migration
Mechanism of Action

Metilox acts as a radical scavenger (Chain Breaking Donor). The sterically hindered phenol group donates a hydrogen atom to peroxy radicals (


), neutralizing them and forming a stable phenoxy radical.

Why use Metilox?

  • Pros: Lower molecular weight allows for faster diffusion in high-viscosity matrices (e.g., lubricants, adhesives) where rapid stabilization is needed.

  • Cons: In thin-film plastics, its higher volatility and migration rate compared to Irganox 1076 make it prone to blooming and leaching, hence its rarity as a primary additive in food packaging.

Visualizations

Degradation & Synthesis Pathway

This diagram illustrates how Metilox relates to the widely used Irganox 1076.

MetiloxPathway Phenol 2,6-di-tert-butylphenol Metilox Metilox (Methyl Ester) CAS 6386-38-5 Phenol->Metilox Michael Addition (Synthesis) Acrylate Methyl Acrylate Acrylate->Metilox Irganox1076 Irganox 1076 (Octadecyl Ester) CAS 2082-79-3 Metilox->Irganox1076 Transesterification (+ Stearyl Alcohol) Acid Metilox Acid (Hydrolysis Product) CAS 20170-32-5 Metilox->Acid Hydrolysis (In vivo/Environment) Irganox1076->Metilox Degradation (Methanolysis/Hydrolysis)

Caption: Synthesis and degradation cycle showing Metilox as both a precursor and a breakdown product.

Regulatory Decision Tree (NIAS Assessment)

How to handle Metilox detection in a pharmaceutical or food contact application.

ComplianceTree Start Metilox Detected in Extractables Study IsAdditive Is it an Intentionally Added Substance? Start->IsAdditive CheckSML Verify SML (Annex I) (Not Listed) IsAdditive->CheckSML Yes (Rare) CheckNIAS Classify as NIAS (Degradant of Irganox 1076?) IsAdditive->CheckNIAS No Quantify Quantify Concentration (mg/kg food or plastic) CheckNIAS->Quantify RiskAssess Risk Assessment (Art. 19) Compare to TTC or Parent SML Quantify->RiskAssess Pass COMPLIANT RiskAssess->Pass < 0.01 mg/kg (or < Parent SML) Fail NON-COMPLIANT RiskAssess->Fail > Limits

Caption: Workflow for assessing Metilox compliance as a Non-Intentionally Added Substance (NIAS).

Experimental Protocol: Determination of Metilox in Polyolefins

Objective: Quantify residual Metilox (and Irganox 1076) in polypropylene (PP) or polyethylene (PE) matrices using GC-MS . This protocol is critical for validating "leachables" limits.[2][7]

Materials
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • Internal Standard: Tinuvin P or similar stable UV absorber not present in the sample.

  • Extraction: Ultrasonic bath or Soxhlet extractor.

  • Instrumentation: Gas Chromatography with Mass Spectrometry (GC-MS).

Method Workflow
  • Sample Preparation:

    • Cryogenically grind the polymer sample to a fine powder (particle size < 500 µm) to maximize surface area.

    • Weigh 1.0 g of sample into a glass vial.

  • Extraction:

    • Add 10 mL of Dichloromethane containing the Internal Standard (100 µg/mL).

    • Sonicate for 60 minutes at 40°C. Note: Avoid higher temps to prevent thermal degradation of the antioxidant during extraction.

    • Filter the extract through a 0.45 µm PTFE filter.

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injection: 1 µL, Splitless mode at 250°C.

    • Oven Program:

      • Initial: 60°C (hold 1 min).

      • Ramp 1: 20°C/min to 200°C.

      • Ramp 2: 10°C/min to 300°C (hold 5 min).

  • Detection (SIM Mode):

    • Metilox (Target): Monitor ions m/z 292 (Molecular Ion), 277 (M-CH3), 233 .

    • Irganox 1076 (Parent): Monitor ions m/z 530 , 515 .

  • Quantification:

    • Construct a 5-point calibration curve (1–100 µg/mL) using pure Metilox standard.

    • Calculate recovery based on the Internal Standard.

Self-Validating Check
  • Retention Time Verification: Metilox should elute significantly earlier than Irganox 1076 due to the molecular weight difference (approx. 292 vs 530 Da).

  • Mass Balance: If Irganox 1076 is the known additive, the sum of [Irganox 1076] + [Metilox molar equivalent] should align with the initial dosing, unless significant loss to the environment occurred.

References

  • European Chemicals Agency (ECHA). Registration Dossier - Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (EC 228-985-4). Available at: [Link](Note: General landing page for verification)

  • European Commission. Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. (Annex I & Article 19). Available at: [Link]

  • U.S. Pharmacopeia (USP).USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.
  • PubChem. Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Compound Summary). Available at: [Link]

  • BASF.Irganox 1076 Technical Data Sheet (Reference for Parent Compound Properties).

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as a critical extension of the experimental workflow. Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate belongs to a highly specialized class of sterically hindered phenolic esters. While specific safety data for this exact positional isomer is often extrapolated from its well-characterized analogs (such as methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate and Metilox), the underlying chemical logic remains identical[1][2].

The very structural features that make these molecules excellent radical scavengers—namely, the bulky tert-butyl groups shielding the phenolic core—also render them highly resistant to environmental degradation[3]. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of this compound, ensuring that laboratory practices align with stringent environmental safety standards.

Chemical Hazard Profile & Operational Causality

To design an effective disposal strategy, we must first understand the physicochemical properties that dictate the compound's hazard profile. We do not simply memorize disposal rules; we derive them from the molecule's behavior.

Because of their high lipophilicity and structural stability, hindered phenols pose a severe chronic toxicity risk to aquatic environments[1][2]. Furthermore, occupational exposure to hindered phenol dust can trigger Reactive Airways Dysfunction Syndrome (RADS)[2][4]. Therefore, drain disposal is strictly prohibited. The only scientifically sound method for terminal disposal is high-temperature incineration, which ensures the complete thermal cleavage of the aromatic ring[5].

Table 1: Physicochemical Properties and Disposal Causality

Property / HazardValue / ClassificationOperational Causality (Why it dictates our protocol)
Molecular Class Hindered Phenolic EsterSteric shielding prevents rapid environmental biodegradation; necessitates aggressive thermal destruction (incineration)[3].
LogP (Lipophilicity) ~3.3High bioaccumulation potential in aquatic organisms[1]. Zero-drain-disposal policy is mandatory.
Aquatic Toxicity Very Toxic (Chronic)Trace amounts in waterways cause long-term ecological damage[2]. All wash water from spills must be collected as hazardous waste.
Inhalation Hazard RADS PotentialAerosolized powder can cause severe, long-term airway inflammation[2][4]. Mandates damp-wiping for spills; dry sweeping is strictly prohibited.
Waste Routing & Disposal Workflow

The following diagram outlines the logical decision tree for routing different states of hindered phenolic waste to their ultimate destruction.

DisposalWorkflow Start Waste Generation: Hindered Phenolic Ester Solid Solid Waste (Powder, PPE, Containers) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Spill Accidental Spill (Powder or Solution) Start->Spill Solid_Bin Double-lined Polyethylene Hazardous Waste Bin Solid->Solid_Bin Liquid_Carboy Solvent Waste Carboy (Secondary Containment) Liquid->Liquid_Carboy Spill_Action Damp Wipe / Inert Absorbent (Avoid Dust Generation) Spill->Spill_Action Incineration High-Temperature Incineration (>1100°C) via Licensed Contractor Solid_Bin->Incineration Liquid_Carboy->Incineration Spill_Action->Solid_Bin Transfer solid absorbents NoDrain CRITICAL: DO NOT DISPOSE IN DRAINS OR SOIL Incineration->NoDrain

Workflow for the segregation and high-temperature incineration of hindered phenolic waste.

Step-by-Step Disposal Methodologies
Protocol A: Solid Waste & Contaminated Consumables

Objective: Isolate solid waste to prevent aerosolization and environmental leaching.

  • Segregation: Place all contaminated PPE (nitrile gloves), weighing boats, and empty reagent bottles into a designated hazardous waste bin.

  • Containment: The bin must be lined with a heavy-duty, double-layered polyethylene bag. This prevents micro-punctures from solid debris (like pipette tips) from breaching the primary containment.

  • Labeling: Affix a standardized label: "Hazardous Solid Waste: Hindered Phenol / Environmentally Toxic".

  • Terminal Routing: Transfer the sealed bags to the facility's waste management team for routing to a licensed contractor for high-temperature incineration (>1100°C)[5].

Protocol B: Liquid Waste (Organic Solvent Mixtures)

Objective: Safely consolidate dissolved compound without triggering incompatible side reactions.

  • Compatibility Verification: Ensure the solvent used (e.g., DMSO, DMF, or methanol) is compatible with the bulk waste carboy.

    • Self-Validating Check: Extract a 1 mL aliquot of your waste and mix it with 1 mL of the carboy contents in a fume hood. Wait 5 minutes to visually verify that no exothermic reaction, off-gassing, or precipitation occurs before bulk mixing.

  • Collection: Decant the solution into a designated "Non-Halogenated Organic Waste" carboy (unless previously mixed with halogenated solvents like dichloromethane).

  • Secondary Containment: Always place the carboy in a high-density polyethylene (HDPE) secondary containment tray. This ensures that if the primary vessel fails, the highly aquatic-toxic solution does not reach floor drains.

  • Disposal: Cap tightly and submit for controlled incineration.

Protocol C: Spill Response & Decontamination

Objective: Rapidly contain the material without generating airborne dust.

  • Isolation & PPE: Immediately restrict access to the spill zone. Don fresh nitrile gloves, safety goggles, and an N95/P100 particulate respirator if bulk powder is involved[4].

  • Solid Spills (Powder): Do not use a broom or dry brush, as this will aerosolize the compound and risk RADS exposure[2]. Lightly dampen an inert absorbent pad with water or a mild solvent (like ethanol) and carefully wipe up the powder.

  • Liquid Spills (Solution): Surround and cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface with a strong detergent and water.

    • Crucial Step: Do not mop this wash water into a drain. Use absorbent pads to collect the wash water and dispose of them as solid hazardous waste[2].

Trustworthiness & Self-Validating Systems

To ensure the integrity of this disposal process, laboratories must implement a closed-loop validation system rather than relying on assumption:

  • Mass Balance Tracking: Compare the mass of the chemical purchased against the mass used in experiments and the mass recorded on waste manifests. Significant discrepancies indicate potential environmental loss, fugitive dust, or improper disposal routing.

  • Visual Decontamination Checks: After a spill cleanup, perform a secondary wipe of the area with a clean, white absorbent pad moistened with ethanol. Visually inspect the pad; if any discoloration or residue is present, the decontamination step must be repeated until the pad remains pristine.

References
  • Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate | C14H20O3 | CID 3084638 - PubChem Source: nih.gov URL:[Link]

  • The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Source: researchgate.net URL:[Link]

  • National Analysis of Used Oil Management in Nigeria - Basel Convention (High-Temperature Incineration Guidelines) Source: basel.int URL:[Link]

  • The Minderoo-Monaco Commission on Plastics and Human Health - PMC Source: nih.gov URL:[Link]

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Navigating the Safe Handling of Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, a substituted phenol, represents a class of compounds with significant potential. However, its structural similarity to phenol necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Understanding the Hazard: A Proactive Stance

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). It is built on a foundation of well-established safety principles known as the hierarchy of controls. This approach prioritizes the most effective control measures to eliminate or minimize hazards.

Hierarchy of Controls Figure 1: The hierarchy of controls prioritizes the most effective safety measures. Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Figure 1: The hierarchy of controls prioritizes the most effective safety measures.

1. Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

  • Chemical Fume Hood: All handling of Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[1][3] This is critical to prevent the inhalation of any potential vapors or aerosols.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[4]

2. Administrative Controls: Standardizing Safe Practices

Administrative controls are the work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound. These SOPs should be readily accessible to all personnel.

  • Training: All personnel handling the compound must receive comprehensive training on its potential hazards, safe handling procedures, and emergency protocols.[5]

  • Restricted Access: Designate specific areas for the handling and storage of this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5] Avoid eating, drinking, or applying cosmetics in the laboratory.[5]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering and administrative controls are primary, PPE provides a crucial final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

Protection Type Recommended Equipment Key Considerations
Eye and Face Protection Chemical splash goggles and a face shield.Must be worn whenever there is a potential for splashes.[1][6]
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact with dilute solutions (<10%). For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.Phenol and its derivatives can readily penetrate standard nitrile gloves.[1][2][7] Change gloves frequently and immediately if contaminated.
Body Protection A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.Long pants and closed-toe shoes are mandatory in the laboratory.[1][5]
Respiratory Protection All handling that may generate dust or aerosols should be conducted in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: From Receipt to Disposal

A meticulous plan for the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe environment.

1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3][8][9]

  • Ensure the container is tightly closed and clearly labeled with the chemical name and hazard information.[5][9]

  • Store in a designated, secondary containment tray to mitigate potential spills.[9]

2. Handling and Experimental Procedures

  • Pre-use Checklist:

    • Confirm the chemical fume hood is functioning correctly.

    • Ensure all necessary PPE is available and in good condition.

    • Review the SOP for the specific procedure.

    • Locate the nearest safety shower and eyewash station.

  • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to minimize contamination.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Use a magnetic stirrer to ensure gentle and thorough mixing.

  • Reaction Monitoring: Monitor reactions closely. If any unexpected changes occur, be prepared to implement emergency procedures.

3. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material, such as vermiculite or a commercial chemical spill kit.[10] Do not use combustible materials like paper towels to absorb large spills.[10]

  • Neutralize (if applicable): For phenolic compounds, specific neutralization procedures may be required. Consult your institution's safety guidelines.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

4. Decontamination and Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials contaminated with Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate, including gloves, disposable lab coats, and absorbent materials, must be collected as hazardous chemical waste.[1]

  • Waste Containers: Use designated, clearly labeled, and leak-proof containers for hazardous waste.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3][11] Do not pour chemical waste down the drain.[11]

Emergency Procedures: Preparedness is Key

First Aid

Immediate and appropriate first aid is critical in the event of exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Flush the affected area with copious amounts of water for at least 15-20 minutes.[3][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Conclusion: Fostering a Culture of Safety

The safe handling of Methyl 3-(4-tert-butyl-3-hydroxyphenyl)propanoate is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the potential hazards, implementing a multi-layered control strategy, and being prepared for emergencies, researchers can confidently and responsibly unlock the scientific potential of this and other novel compounds. This proactive and informed approach is the cornerstone of a trustworthy and successful research enterprise.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). Google Cloud.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns. (2025, December 23). Elchemy.
  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
  • Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information.
  • Working Safely with Phenol Guideline. The University of Queensland.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Personal protective equipment for handling 3-(2-Aminopropyl)phenol. Benchchem.
  • Safety Data Sheet. (2016, October 20). BroadPharm.
  • Tert-butyl 3-(4-hydroxyphenyl)propanoate Safety Data Sheet. AK Scientific, Inc..
  • SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)propionate. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 3-[3,5-di(tert-butyl)-4- hydroxyphenyl]-propanoate. Santa Cruz Biotechnology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.